N-Cyclopropyl 4-chloropicolinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-cyclopropylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWPAZILMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649713 | |
| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090815-16-9 | |
| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Cyclopropyl 4-chloropicolinamide
This guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of N-Cyclopropyl 4-chloropicolinamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its application in the laboratory.
Introduction
This compound is a substituted pyridine derivative characterized by a cyclopropyl amide functional group. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. As an intermediate, it serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. This guide will delve into the core physicochemical properties, a detailed synthesis protocol, and analytical methodologies for the characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1090815-16-9 | [1][2] |
| Molecular Formula | C₉H₉ClN₂O | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| Appearance | Light yellow crystalline solid | [3] |
| Melting Point | Not explicitly available in searched sources. | |
| Boiling Point | Not explicitly available in searched sources. | |
| Solubility | Soluble in methanol and tetrahydrofuran (THF). Expected to have good solubility in other organic solvents like ethyl acetate and dichloromethane. | [3][4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the amidation of a 4-chloropicolinic acid derivative with cyclopropylamine. The following protocol is based on established synthetic routes and provides a reliable method for laboratory-scale preparation.[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Methyl 4-chloropicolinate
-
Cyclopropylamine
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-chloropicolinate (1.0 eq) in a 2:5 mixture of anhydrous methanol and anhydrous tetrahydrofuran.
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add a solution of cyclopropylamine (2.5-3.0 eq) in anhydrous THF dropwise, ensuring the internal temperature is maintained below 2 °C. The use of an excess of the amine drives the reaction to completion.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvents.
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash with brine to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting light yellow crystalline solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.[3]
Analytical Characterization
Proper characterization is paramount to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals corresponding to the protons on the pyridine ring, the cyclopropyl group, and the amide proton. The aromatic protons will appear in the downfield region, while the cyclopropyl protons will be in the upfield region. The amide proton will likely be a broad singlet.
-
¹³C NMR: Expect signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the cyclopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₉ClN₂O), the expected molecular ion peak [M]⁺ would be at m/z 196.04, with an isotopic peak [M+2]⁺ at m/z 198.04 due to the presence of the chlorine-37 isotope. Fragmentation may involve the loss of the cyclopropyl group or cleavage of the amide bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this analysis.
Suggested HPLC Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be optimized to achieve good separation of the main peak from any impurities or starting materials.
Biological Activity and Mechanism of Action
While this compound is primarily documented as a synthetic intermediate, its structural motifs are present in molecules with known biological activities. The picolinamide core is found in a variety of pharmacologically active compounds, and the N-cyclopropyl group can enhance binding to biological targets and improve metabolic stability. Further research is required to elucidate any intrinsic biological activity of this specific molecule.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profiles of its precursors provide some guidance.
-
Cyclopropylamine: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin irritation and serious eye irritation.[5]
-
4-Chloropicolinamide: This compound is harmful if swallowed and may cause an allergic skin reaction.[6]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. This guide has provided a detailed overview of its fundamental properties, a robust synthesis protocol, and key analytical methods for its characterization. By following the methodologies and safety precautions outlined herein, researchers can confidently synthesize and utilize this compound in their research and development endeavors.
References
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- 6. 99586-65-9|4-Chloropicolinamide|BLD Pharm [bldpharm.com]
N-Cyclopropyl 4-chloropicolinamide: A Technical Guide for Drug Discovery Professionals
CAS Number: 1090815-16-9
Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data and is not exhaustive. While efforts have been made to ensure accuracy, this guide should not be used as a substitute for rigorous experimental validation.
Introduction
N-Cyclopropyl 4-chloropicolinamide is a synthetic organic compound characterized by a picolinamide scaffold substituted with a cyclopropyl group at the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring. The presence of the cyclopropyl moiety, a small, strained carbocycle, imparts unique conformational rigidity and metabolic stability, making it a valuable fragment in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, drawing upon available scientific literature and structure-activity relationship (SAR) data from related molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 1090815-16-9 | |
| Molecular Formula | C₉H₉ClN₂O | |
| Molecular Weight | 196.64 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | |
| LogP (calculated) | 1.8 |
Synthesis and Manufacturing
The primary synthetic route to this compound involves the amidation of a 4-chloropicolinic acid derivative with cyclopropylamine. A general and efficient laboratory-scale synthesis has been reported in the scientific literature.
General Synthesis Protocol
A widely applicable method for the synthesis of this compound proceeds via the reaction of methyl 4-chloropicolinate with cyclopropylamine.[1]
Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of methyl 4-chloropicolinate (1.0 equivalent) in a suitable solvent such as methanol, add cyclopropylamine (1.1-1.5 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel to afford the pure this compound.
Potential Therapeutic Applications and Mechanism of Action
Rationale for Potential Biological Activity
The picolinamide scaffold is a privileged structure found in numerous biologically active compounds. The combination of the 4-chloro-substituted pyridine ring and the N-cyclopropyl amide functionality could lead to interactions with a variety of biological targets.
Potential Signaling Pathway Interactions:
The structural motifs present in this compound suggest that it could potentially modulate various signaling pathways implicated in disease. For instance, picolinamide derivatives have been explored as inhibitors of enzymes and as modulators of protein-protein interactions.
Caption: Potential signaling pathways modulated by this compound.
Experimental Design for Target Identification and Validation
To elucidate the biological activity and mechanism of action of this compound, a systematic experimental approach is recommended.
High-Throughput Screening (HTS)
Initial screening of the compound against a diverse panel of biological targets is a crucial first step. This can be achieved through various HTS platforms.
Workflow for Target Identification:
Caption: A typical workflow for target identification and validation.
Recommended Screening Panels:
-
Kinase Panels: Broad kinase panels (e.g., >400 kinases) to identify potential inhibitory activity.
-
GPCR Panels: Functional assays to assess agonist or antagonist activity at a wide range of G-protein coupled receptors.
-
Ion Channel Panels: Electrophysiological or fluorescence-based assays to screen for modulatory effects on various ion channels.
-
Phenotypic Screening: Cell-based assays to identify effects on cell proliferation, apoptosis, or other cellular phenotypes in various disease models (e.g., cancer cell lines, immune cells).
Conclusion
This compound represents an intriguing chemical entity with potential for development as a therapeutic agent. Its synthesis is straightforward, and its structural features are common in many successful drug molecules. While direct biological data is currently limited, this guide provides a framework for its synthesis and a strategic approach to uncovering its pharmacological profile. Further investigation through systematic screening and target validation is warranted to fully elucidate the therapeutic potential of this compound.
References
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Yao, J., Chen, J., He, Z., Sun, W., & Xu, W. (2012). Design, synthesis and biological evaluation of novel 2,3-dihydroimidazo[1,2-a]benzimidazoles as potent BRAF inhibitors. Bioorganic & Medicinal Chemistry, 20(9), 2923-2929. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action for N-Cyclopropyl 4-chloropicolinamide
This guide presents a structured, hypothesis-driven approach to unraveling the mechanism of action for the novel compound, N-Cyclopropyl 4-chloropicolinamide. We will move beyond a mere listing of experimental techniques and instead delve into the scientific rationale behind our proposed strategy, emphasizing experimental design that is both rigorous and self-validating.
Introduction: Deconstructing this compound
This compound is a small molecule of significant interest due to the convergence of three structurally important motifs in medicinal chemistry: a picolinamide core, a 4-chloro substituent on the pyridine ring, and an N-cyclopropyl group. While the specific biological activity of this compound is yet to be fully characterized, an analysis of its constituent parts allows us to formulate several compelling hypotheses regarding its mechanism of action.
-
The Picolinamide Scaffold: The picolinamide core is a versatile pharmacophore found in a range of bioactive compounds. Notably, picolinamide derivatives have been identified with antifungal properties, acting on the lipid transfer protein Sec14p[1][2]. Other documented activities for this class include antibacterial effects against Clostridioides difficile[3], inhibition of Poly(ADP-ribose) synthetase (PARP)[4], and modulation of 11β-HSD1 for metabolic diseases[5].
-
The N-Cyclopropyl Group: The inclusion of a cyclopropyl ring is a well-established strategy in modern drug discovery to enhance a molecule's therapeutic profile.[6][7][8][9][10] This rigid, three-membered ring can lock the amide bond into a specific, bioactive conformation, thereby increasing binding potency and selectivity for its biological target.[10] Furthermore, the cyclopropyl group often improves metabolic stability and cell permeability.[6][8]
-
The 4-Chloro Substituent: The chloro group at the 4-position of the pyridine ring can significantly influence the electronic properties of the molecule, potentially enhancing binding interactions with a target protein and contributing to improved pharmacokinetic properties.
Given these structural features, we can move beyond generic screening and propose a focused investigation into several plausible mechanisms of action.
Part 1: The Primary Hypothesis - A Modulator of Lipid Metabolism and Signaling
Our primary hypothesis posits that This compound acts as an inhibitor of a key enzyme or transfer protein within a lipid metabolism or signaling pathway. This hypothesis is grounded in the established antifungal mechanism of picolinamides targeting the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p[1][2] and the broader influence of pyridine derivatives on lipid pathways[11]. The N-cyclopropyl group is hypothesized to confer enhanced potency and selectivity for a human homolog or a related protein.
Proposed Target Class: Phospholipid Transfer Proteins and Related Enzymes
We will initially focus on human Phospholipid Transfer Proteins (PLTPs), such as the Phosphatidylinositol Transfer Protein (PITP) family, which are crucial for intracellular lipid transport and signaling.
Experimental Workflow for Testing the Primary Hypothesis
The following workflow is designed to first identify the direct binding partners of this compound and then validate this interaction both in vitro and in a cellular context.
Caption: Experimental workflow for the primary hypothesis.
Detailed Experimental Protocols
1. Target Identification: Affinity-Based Chemoproteomics
-
Causality: To identify the direct binding partners of this compound, we must first "fish" them out of the cellular proteome. This technique is predicated on the idea that a high-affinity interaction will allow for the selective purification of the target protein.
-
Protocol:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a diazirine for photo-affinity labeling) or a biotin tag for pulldown experiments. A control probe with a modification that abolishes activity should also be synthesized.
-
Cell Lysis and Probe Incubation: Prepare lysates from a relevant human cell line (e.g., a liver cell line like HepG2, given the importance of lipid metabolism in this organ). Incubate the lysate with the affinity probe and the control probe.
-
Crosslinking/Pulldown: For photo-affinity probes, expose the lysate to UV light to covalently link the probe to its target. For biotinylated probes, use streptavidin-coated beads to pull down the probe and its binding partners.
-
Protein Identification: Elute the captured proteins, run them on an SDS-PAGE gel, and identify the specific bands that appear with the active probe but not the control probe using mass spectrometry (LC-MS/MS).
-
2. Target Validation: Cellular Thermal Shift Assay (CETSA)
-
Causality: This assay provides evidence of target engagement within intact cells. The principle is that a ligand binding to its target protein will stabilize it against thermal denaturation.
-
Protocol:
-
Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
-
3. Pathway Elucidation: Lipidomics
-
Causality: If this compound indeed targets a protein involved in lipid metabolism, its action should lead to measurable changes in the cellular lipid profile.
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the compound at a relevant concentration (e.g., EC50) for a defined period.
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method like the Bligh-Dyer or Folch extraction.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the different lipid species. Compare the lipid profiles of treated versus untreated cells to identify significant changes.
-
| Hypothetical Lipidomics Data | Fold Change (Treated vs. Control) | p-value |
| Phosphatidylinositol (PI) | 2.5 | <0.01 |
| Phosphatidylcholine (PC) | 0.6 | <0.01 |
| Diacylglycerol (DAG) | 1.8 | <0.05 |
| Triacylglycerol (TAG) | 0.9 | >0.05 |
Part 2: Investigation of Secondary Hypotheses
While the lipid metabolism hypothesis is our primary focus, a comprehensive investigation requires the exploration of other plausible mechanisms. The following workflow outlines a logical approach to testing our secondary hypotheses.
Caption: Workflow for testing secondary hypotheses.
Targeted Experimental Approaches
1. PARP Inhibition Assay
-
Rationale: Based on the known activity of the picolinamide scaffold as a PARP inhibitor.[4]
-
Protocol:
-
Use a commercially available PARP inhibitor assay kit.
-
Incubate recombinant human PARP1 with NAD+ and a histone substrate in the presence of varying concentrations of this compound.
-
Detect the PARP activity (e.g., via incorporation of biotinylated NAD+ into the histones) and calculate the IC50 value for the compound.
-
2. Kinase Profiling Screen
-
Rationale: The 4-chloro-substituted pyridine ring is a common feature in many kinase inhibitors.
-
Protocol:
-
Submit the compound to a commercial kinase profiling service.
-
The service will test the compound at one or two fixed concentrations against a large panel of recombinant human kinases (e.g., the 468-kinase panel from KinomeScan).
-
The results will be reported as percent inhibition for each kinase, allowing for the identification of any potential kinase targets.
-
3. Ion Channel Modulation via Electrophysiology
-
Rationale: The rigid structure conferred by the cyclopropyl group is often found in compounds that modulate ion channels.
-
Protocol:
-
Collaborate with an electrophysiology lab or a contract research organization.
-
Use whole-cell patch-clamp recordings on cell lines expressing specific ion channels of interest (e.g., sodium, potassium, or calcium channels).
-
Apply the compound to the cells and record any changes in ion channel currents to determine if it acts as an activator or inhibitor.
-
| Hypothetical Kinase Screen Data | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | 5% | 12% |
| Kinase B | 85% | 98% |
| Kinase C | 2% | 8% |
Conclusion
This guide outlines a comprehensive and logically structured research plan to elucidate the mechanism of action of this compound. By starting with a strong, literature-supported primary hypothesis and systematically exploring plausible secondary mechanisms, this approach maximizes the probability of success. The emphasis on causality in experimental design and the inclusion of self-validating protocols ensure the generation of robust and reliable data. The successful identification of the molecular target and its associated pathway will be a critical step in the development of this promising compound for therapeutic applications.
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Talele, T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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Afrin, S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. [Link]
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Talele, T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
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Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC. [Link]
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Syngene International. [Link]
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Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
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Le, P., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
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Guntipally, R., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
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De Simone, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]
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This compound, 98% Purity, C9H9ClN2O, 10 grams. CP Lab Safety. [Link]
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Karahalil, B. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. PMC. [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]
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Kim, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]
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Lieder, B., et al. (2014). Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. PubMed. [Link]
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"N-Cyclopropyl 4-chloropicolinamide" potential biological targets
An In-Depth Technical Guide to Elucidating the Biological Targets of N-Cyclopropyl 4-chloropicolinamide
This compound is a synthetic compound featuring a chloropicolinamide core and a cyclopropyl moiety. While its precise biological role is not extensively documented in publicly available literature, its structural motifs are present in molecules with known bioactivity, suggesting potential for interaction with various cellular targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will explore both computational and experimental strategies, detailing the underlying principles, procedural workflows, and data interpretation. This document serves as a roadmap for the target deconvolution of novel small molecules, using this compound as a central case study.
Introduction: The Challenge of Target Deconvolution
The identification of a small molecule's biological target(s) is a critical step in drug discovery and chemical biology.[1][2][3] Understanding the mechanism of action at a molecular level is paramount for optimizing lead compounds, predicting potential toxicities, and developing effective therapeutics. This compound, with its distinct chemical features, presents a compelling case for target identification. The cyclopropyl group can enhance metabolic stability and potency, while the chloropicolinamide scaffold is found in various bioactive compounds.[4][5][6][7] The lack of established targets for this specific molecule necessitates a structured and multi-faceted approach to unravel its biological function.
This guide will detail a logical progression of experiments and analyses, from initial in silico predictions to rigorous experimental validation. Our approach is grounded in established methodologies that provide a high degree of scientific confidence.
Preliminary Assessment and Hypothesis Generation
Before embarking on extensive experimental work, a thorough analysis of the molecule's structure can provide initial hypotheses about its potential biological space.
Structural and Physicochemical Analysis
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which in turn can suggest the types of cellular compartments and targets it is likely to access.
| Property | Value | Implication for Target Identification |
| Molecular Formula | C9H9ClN2O | Small molecule, likely to be cell-permeable. |
| Molecular Weight | 196.64 g/mol | Falls within the range for orally bioavailable drugs. |
| Lipophilicity (e.g., cLogP) | ~2.5 (Predicted) | Moderate lipophilicity suggests good membrane permeability. |
| pKa (Predicted) | ~1.5 (Amide) | The amide is weakly basic. |
Data is estimated based on chemical structure and may vary.
In Silico Target Prediction
Computational methods can be employed to screen this compound against databases of known protein structures and pharmacophores. This can generate a preliminary list of potential targets.
-
Pharmacophore-Based Screening: The 3D arrangement of chemical features in this compound can be used to search for proteins with complementary binding sites.
-
Molecular Docking: Docking simulations can predict the binding affinity and pose of the molecule within the active sites of a panel of candidate proteins.
-
Target Prediction Servers: Several web-based tools (e.g., SwissTargetPrediction, PharmMapper) can predict targets based on structural similarity to known ligands.
It is crucial to view these computational predictions as hypotheses that require experimental validation.
Experimental Target Identification Strategies
A combination of experimental approaches is often necessary to confidently identify a small molecule's target.[1][2][8] These can be broadly categorized into affinity-based and phenotype-based methods.
Affinity-Based Approaches
These methods rely on the direct interaction between the small molecule and its protein target.[1][2]
This is a powerful technique to isolate and identify proteins that bind to a ligand of interest.[1][2] The general workflow is depicted in Figure 1.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: On-Bead Affinity Matrix Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group for conjugation to a solid support. The attachment point on the parent molecule should be chosen carefully to minimize disruption of potential binding interactions.
-
Immobilization: Covalently attach the synthesized probe to agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins. Include a control with beads that have not been conjugated to the probe.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free this compound, or by denaturation.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the probe-conjugated beads by mass spectrometry (e.g., LC-MS/MS).
Causality and Self-Validation: The inclusion of a control with unconjugated beads is critical to distinguish true binders from proteins that interact non-specifically with the bead matrix. Competitive elution with the free compound further validates that the binding is specific to the this compound moiety.
DARTS is a label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[1]
Caption: Principle of the DARTS experiment.
Protocol: DARTS Assay
-
Cell Lysate Preparation: Prepare a native protein lysate.
-
Compound Treatment: Aliquot the lysate into two tubes. To one, add this compound to the desired final concentration. To the other, add the vehicle control (e.g., DMSO). Incubate to allow for binding.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both tubes and incubate for a time sufficient to achieve significant protein degradation in the control sample.
-
Analysis: Stop the digestion and analyze the protein profiles of both samples by SDS-PAGE.
-
Target Identification: Look for protein bands that are present or more intense in the compound-treated sample compared to the control. These protected proteins are candidate targets. Excise the bands and identify the proteins by mass spectrometry.
Causality and Self-Validation: The direct comparison between the vehicle- and compound-treated samples under identical digestion conditions isolates the protective effect of the compound. A dose-dependent protection effect would further strengthen the evidence for a specific interaction.
Phenotype-Based Approaches
These methods begin with an observed biological effect of the compound and work backward to identify the target responsible for that phenotype.[3][9]
If this compound elicits a specific cellular phenotype (e.g., inhibition of cell proliferation, induction of apoptosis, changes in cell morphology), this can be the starting point for target identification.
Protocol: High-Content Imaging Screen
-
Assay Development: Develop a robust cell-based assay that quantifies the phenotype of interest. High-content imaging is a powerful tool for this.
-
Screening: Screen a library of known bioactive compounds alongside this compound.
-
Clustering and Pathway Analysis: Cluster compounds that produce similar phenotypic profiles. If this compound clusters with compounds of known mechanism, this suggests it may act on the same or a related pathway.
-
Genetic Approaches for Target Validation:
-
RNA Interference (RNAi) or CRISPR-Cas9 Screening: Perform a genome-wide RNAi or CRISPR screen to identify genes whose knockdown or knockout phenocopies or reverses the effect of the compound.
-
Overexpression Studies: Test whether overexpression of a candidate target protein confers resistance to the compound.
-
Target Validation
Once a list of candidate targets has been generated, it is essential to validate these findings using orthogonal methods.[3][9]
Direct Binding Assays
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): Immobilize the candidate protein on a sensor chip and flow this compound over the surface to measure binding kinetics (kon and koff) and affinity.
-
Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of a target protein in intact cells or lysates upon ligand binding.
Functional Assays
-
Enzymatic Assays: If the candidate target is an enzyme, test the ability of this compound to inhibit or activate its activity in a purified system.
-
Cell-Based Reporter Assays: If the target is part of a signaling pathway, use a reporter gene assay to measure the compound's effect on pathway activity.
Conclusion
The identification of biological targets for a novel compound like this compound is a multifaceted endeavor that requires a combination of computational, biochemical, and cell-based approaches. This guide has outlined a systematic and rigorous workflow, from initial hypothesis generation to definitive target validation. By employing these strategies, researchers can effectively deconvolute the mechanism of action of this compound, paving the way for its potential development as a chemical probe or therapeutic agent.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.).
- Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- Small-molecule Target and Pathway Identific
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). [Source not available].
- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.
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- 4. longdom.org [longdom.org]
- 5. nbinno.com [nbinno.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to N-Cyclopropyl 4-chloropicolinamide: Structural Analogs and Derivatives in Fungicide Development
Abstract
This technical guide provides a comprehensive overview of N-Cyclopropyl 4-chloropicolinamide, a significant scaffold in modern agrochemical research. We delve into its synthesis, mechanism of action as a potent fungicide, and explore the nuanced structure-activity relationships (SAR) that govern its biological efficacy. This document is intended for researchers, chemists, and professionals in the field of drug and pesticide development, offering both foundational knowledge and actionable insights for the design of novel, highly effective analogs and derivatives. Through detailed protocols, data-driven analysis, and mechanistic visualizations, we aim to equip the scientific community with the necessary tools to innovate within this important class of molecules.
Introduction: The Rise of Picolinamides in Crop Protection
The picolinamide structural motif has emerged as a cornerstone in the development of novel fungicides, offering potent and specific activity against a range of devastating plant pathogens. These compounds have garnered significant attention due to their unique mode of action, which can be effective against fungal strains that have developed resistance to other fungicide classes. This compound serves as a key exemplar of this chemical family, combining the essential picolinamide core with a cyclopropyl moiety and a chloro-substituent that critically influence its fungicidal properties. The unique steric and electronic properties of the cyclopropyl group, in particular, are known to enhance metabolic stability and binding affinity in various bioactive molecules.[1][2] This guide will systematically dissect the chemical and biological attributes of this compound and its derivatives.
Fungicidal Mechanism of Action: Targeting the Fungal Respiratory Chain
These picolinamides act as Qi inhibitors, binding to the Qi site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP, the essential energy currency of the cell. The resulting cellular energy deficit leads to the cessation of fungal growth and, ultimately, cell death. The preventative action of these fungicides involves the inhibition of spore germination on the leaf surface, while their curative effect is achieved by arresting mycelial growth within the leaf tissue.[1]
An alternative, though less commonly cited, potential target for some picolinamide derivatives has been identified as Sec14p, a phosphatidylinositol-transfer protein.[4] Inhibition of this protein disrupts lipid metabolism and membrane trafficking, which are also vital for fungal viability.
Below is a diagram illustrating the site of action for picolinamide fungicides within the fungal mitochondrial electron transport chain.
Caption: Mechanism of action of this compound as a Qi inhibitor.
Synthesis of this compound and its Analogs
The synthesis of this compound is typically achieved through the amidation of a 4-chloropicolinic acid derivative with cyclopropylamine. This versatile approach allows for the generation of a wide array of structural analogs by substituting either the starting picolinic acid or the amine.
General Synthetic Workflow
The following diagram outlines a general and adaptable workflow for the synthesis of this compound and its derivatives.
Caption: General synthetic workflow for this compound and its analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the title compound starting from methyl 4-chloropicolinate.
Materials:
-
Methyl 4-chloropicolinate
-
Cyclopropylamine
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-chloropicolinate (1.0 eq) in a mixture of methanol and THF (e.g., a 2:5 v/v ratio) at 0°C under a nitrogen atmosphere.
-
Amine Addition: To the cooled solution, add a solution of cyclopropylamine (2.5-3.0 eq) in THF dropwise, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Structure-Activity Relationship (SAR) Analysis
The fungicidal potency of picolinamide derivatives is highly dependent on the nature of the substituents on both the picolinamide ring and the N-alkyl/cycloalkyl group.
The Picolinamide Core
-
4-Position Substituent: The presence of a halogen, particularly a chloro group, at the 4-position of the picolinamide ring is often crucial for high fungicidal activity. Chloro-substituted picolinamides have demonstrated significant growth inhibition against a variety of fungal pathogens.[5]
-
Other Ring Positions: Modifications at other positions on the pyridine ring can modulate the activity and spectrum of the fungicide.
The N-Substituent
-
Cyclopropyl Group: The N-cyclopropyl group is a key feature contributing to the high potency of the title compound. The rigid, three-membered ring can provide a favorable conformation for binding to the target enzyme and can enhance metabolic stability.
-
Analogs with Varying N-Substituents: Replacing the cyclopropyl group with other small alkyl or cycloalkyl groups can have a significant impact on activity. A systematic study of these modifications is essential for optimizing potency and selectivity.
Quantitative SAR Data
The following table summarizes the in vitro antifungal activity of a series of picolinamide analogs against common plant pathogens.
| Compound ID | N-Substituent | 4-Position Substituent | Botrytis cinerea IC50 (µg/mL) | Fusarium graminearum EC50 (µg/mL) |
| 1 | Cyclopropyl | Cl | 1.5 | 0.8 |
| 2 | Ethyl | Cl | 5.2 | 3.1 |
| 3 | Isopropyl | Cl | 3.8 | 2.5 |
| 4 | Cyclobutyl | Cl | 2.1 | 1.4 |
| 5 | Cyclopropyl | F | 2.9 | 1.9 |
| 6 | Cyclopropyl | Br | 1.8 | 1.1 |
Biological Evaluation: Antifungal Assays
The evaluation of the antifungal activity of this compound and its derivatives is critical for determining their potential as fungicides. Standardized in vitro assays are employed to quantify their efficacy against various phytopathogenic fungi.
In Vitro Antifungal Assay Protocol: Broth Microdilution Method
This protocol is adapted from established guidelines for antifungal susceptibility testing and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Test compounds (e.g., this compound and analogs)
-
Reference fungicides (e.g., Azoxystrobin, Tebuconazole)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or RPMI 1640 medium
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and reference fungicides in DMSO (e.g., at 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the chosen broth medium to achieve a range of desired test concentrations.
-
Inoculum Preparation: Prepare a spore suspension of the fungal isolate in sterile water or saline and adjust the concentration to a standard density (e.g., 1 x 10^5 spores/mL).
-
Inoculation: Add a standardized volume of the fungal spore suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (fungus in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a plate reader.
Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of novel fungicides. Its mechanism of action, targeting the fungal cytochrome bc1 complex, provides a valuable tool for managing fungal diseases, including those resistant to other fungicide classes. The structure-activity relationships discussed herein highlight the critical roles of the N-cyclopropyl and 4-chloro substituents in dictating antifungal potency.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesis and evaluation of a broader range of derivatives with diverse N-substituents and alternative halogenation patterns on the picolinamide ring to further refine SAR models.
-
Mechanism of Resistance Studies: Investigating the potential for and mechanisms of fungal resistance to this class of compounds to proactively manage their long-term efficacy.
-
In Vivo and Field Trials: Progressing the most promising in vitro candidates to greenhouse and field trials to assess their performance under real-world agricultural conditions.
-
Toxicological and Environmental Profiling: Conducting comprehensive safety assessments of lead compounds to ensure they meet regulatory standards and have a favorable environmental profile.
By leveraging the foundational knowledge presented in this guide, the scientific community can continue to innovate and develop next-generation picolinamide fungicides to address the ongoing challenges of global food security.
References
-
Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Plant Pathology Journal, 13, 152-159. [Link]
-
Hoepfner, D., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chemical Biology, 25(9), 1105-1115.e5. [Link]
-
ResearchGate. IC50 values for the in vitro inhibition of the mycelial growth of B. cinerea. [Link]
- Upreti, G. C., et al. (1969). The effects of some alpha picolinic acid derivatives on growth and sporulation of bacilli.
- Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship.
-
protocols.io. Detection of anti-phytopathogenic fungal activity. [Link]
-
Semantic Scholar. In vitro Sensitivity of Fusarium graminearum (Schwabe) to Difenoconazole, Prothioconazole and Thiophanate-Methyl. [Link]
-
MDPI. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. [Link]
-
National Center for Biotechnology Information. Screening of Fungicides and Comparison of Selective Media for Isolation of Fusarium graminearum from Soil and Plant Material. [Link]
-
PubMed. Synthesis and Microtubule-Destabilizing Activity of N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide and its Analogs. [Link]
-
PubMed. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. [Link]
-
ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scabusa.org [scabusa.org]
An In-Depth Technical Guide to the Solubility and Stability of N-Cyclopropyl 4-chloropicolinamide
This technical guide provides a comprehensive framework for characterizing the solubility and stability of N-Cyclopropyl 4-chloropicolinamide, a substituted picolinamide of interest to researchers and scientists in drug discovery and chemical development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles, standardized protocols, and analytical methodologies required for its thorough physicochemical evaluation. The insights provided are grounded in established practices for analogous chemical entities, ensuring a scientifically rigorous approach.
Introduction to the Physicochemical Profile of this compound
This compound belongs to the picolinamide class of compounds, which are carboxamide derivatives of picolinic acid. The introduction of a cyclopropyl group on the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring significantly influences its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for any application, from assessing its viability as a lead compound in a drug discovery cascade to defining storage and handling conditions.
The lipophilicity is expected to be increased by the cyclopropyl and chloro substituents compared to the parent picolinamide, which would likely decrease aqueous solubility. Conversely, its solubility in organic solvents may be enhanced. The electronic effect of the chlorine atom and the steric bulk of the cyclopropyl group can also impact the chemical stability of the molecule.
Aqueous and Organic Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) or a lead compound is a critical determinant of its dissolution rate, bioavailability, and formulation feasibility. A comprehensive solubility profile should be established across a range of aqueous and organic solvents.
Predicted Solubility Profile
In the absence of experimental data, computational models can provide initial estimates of solubility. These predictions are based on the molecule's structural features. For this compound, it is anticipated to have low aqueous solubility and higher solubility in organic solvents. The parent compound, 4-chloropicolinamide, is described as being soluble in most organic solvents, as well as water, ethanol, and methanol[1].
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the compound, providing a reliable measure of its thermodynamic solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing the solvents of interest (e.g., purified water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide). The presence of undissolved solid is crucial to confirm saturation.
-
Equilibration: Seal the vials securely and agitate them at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. The equilibration time should be sufficient to reach a steady state, which may range from 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.
-
Phase Separation: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, the aliquot must be filtered (e.g., using a 0.22 µm PTFE or PVDF syringe filter) or centrifuged at high speed. This step is critical to avoid artificially inflated solubility values.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the solubility by comparing the concentration of the diluted filtrate to a standard curve of known concentrations of this compound.
Table 1: Illustrative Solubility Data Table for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Purified Water | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC-UV |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask/HPLC-UV |
| 0.1 N HCl | 37 | Data to be determined | Data to be determined | Shake-Flask/HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC-UV |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC-UV |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC-UV |
Visualization of the Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability and Degradation Pathway Analysis
Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact its activity or safety. Forced degradation studies are an essential component of this evaluation.[2][3]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][3] This information is invaluable for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Add 0.1 N to 1 N HCl and incubate at an elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Add 0.1 N to 1 N NaOH and incubate at room or elevated temperature.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light with a specific wavelength (e.g., UV-A and visible light) in a photostability chamber.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC or UPLC method, often coupled with a mass spectrometer (LC-MS/MS) to identify and characterize the degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Table 2: Illustrative Forced Degradation Study Summary
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) | % Degradation | Major Degradants (m/z) |
| Acidic Hydrolysis | 1 N HCl | 80 | 24 | Data to be determined | Data to be determined |
| Basic Hydrolysis | 1 N NaOH | 60 | 8 | Data to be determined | Data to be determined |
| Oxidation | 30% H₂O₂ | 25 | 24 | Data to be determined | Data to be determined |
| Thermal (Solid) | Dry Heat | 100 | 72 | Data to be determined | Data to be determined |
| Photolytic (Solution) | UV/Visible Light | 25 | 48 | Data to be determined | Data to be determined |
Potential Degradation Pathways
The picolinamide scaffold is susceptible to hydrolysis of the amide bond under both acidic and basic conditions, which would yield 4-chloropicolinic acid and cyclopropylamine. The chloropyridine ring itself is generally stable but can undergo nucleophilic substitution under harsh conditions. The stability of related chloropyridines has been noted to be significant, with resistance to microbial degradation.[4][5]
Caption: Potential Degradation Pathways of this compound.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically a reverse-phase HPLC or UPLC method that can separate the parent compound from all its degradation products, ensuring accurate quantification of the parent compound over time in formal stability studies.
Key Attributes of a Stability-Indicating Method:
-
Specificity: The ability to resolve the analyte peak from all potential impurities and degradation products.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy and Precision: The method must be demonstrated to be accurate (close to the true value) and precise (reproducible).
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the scientific community with a robust framework for its comprehensive characterization. By employing standardized methodologies such as the shake-flask method for solubility and conducting thorough forced degradation studies, researchers can generate the critical data needed to advance their research and development activities. The principles and protocols detailed herein are grounded in established pharmaceutical science and are broadly applicable to the characterization of novel chemical entities.
References
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 2-Chloropyridine. In Wikipedia. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:99586-65-9 | 4-Chloropicolinamide for Sale. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Retrieved from [Link]
Sources
N-Cyclopropyl 4-chloropicolinamide: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of N-Cyclopropyl 4-chloropicolinamide, a synthetically accessible yet underexplored molecule in the landscape of medicinal chemistry. While direct biological data for this specific compound remains limited in the public domain, its structural motifs—the 4-chloropicolinamide core and the N-cyclopropyl group—are well-established pharmacophores. This document will delve into the rationale behind its design, detailed synthetic protocols, and a prospective analysis of its potential therapeutic applications based on the known activities of structurally related compounds. Furthermore, we propose a strategic workflow for its biological evaluation, offering a roadmap for researchers interested in unlocking the potential of this intriguing molecule.
Introduction: The Allure of a Privileged Scaffold
The picolinamide moiety has emerged as a "privileged scaffold" in medicinal chemistry, a versatile framework that can be readily modified to interact with a variety of biological targets.[1] Picolinamide derivatives have demonstrated a broad spectrum of biological activities, targeting enzymes and signaling pathways implicated in a range of human diseases, from cancer to metabolic and inflammatory disorders.[1] The incorporation of a chlorine atom at the 4-position of the pyridine ring can significantly modulate the electronic properties of the molecule, potentially enhancing its binding affinity and metabolic stability.
Concurrently, the cyclopropyl group has gained increasing prominence in drug design. This small, strained ring system offers a unique combination of rigidity and electronic character, often leading to improved potency, reduced off-target effects, and enhanced metabolic stability. The strategic incorporation of a cyclopropyl moiety can also influence a compound's pharmacokinetic profile, making it a valuable tool for drug optimization.
This compound represents a confluence of these two powerful pharmacophores. Its simple, yet elegant, structure belies a significant, albeit largely unexplored, potential in medicinal chemistry. This guide aims to provide the foundational knowledge and experimental frameworks necessary to stimulate further investigation into this promising compound.
Synthetic Rationale and Protocol
The synthesis of this compound is a straightforward process, typically achieved through the coupling of an activated 4-chloropicolinic acid derivative with cyclopropylamine. This accessibility makes it an attractive starting point for library synthesis and initial screening efforts.
General Synthetic Workflow
The most common synthetic route involves the activation of 4-chloropicolinic acid, followed by amidation with cyclopropylamine. The choice of coupling agents and reaction conditions can be optimized to maximize yield and purity.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound, adapted from established methodologies for picolinamide synthesis.
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Cyclopropylamine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of 4-Chloropicolinic Acid:
-
To a solution of 4-chloropicolinic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve cyclopropylamine (1.5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion.
-
-
Work-up and Purification:
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
-
Characterization:
The final product should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Prospective Biological Activity and Therapeutic Potential
In the absence of direct experimental data for this compound, we can extrapolate its potential biological activities based on the known pharmacology of its core components.
Caption: Prospective biological activities of this compound.
Potential as an Anticancer Agent
Picolinamide derivatives have been investigated as inhibitors of various targets in cancer, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1] The N-cyclopropyl group could enhance the potency and selectivity of this inhibition.
Potential as an Anti-inflammatory Agent
Certain benzamide derivatives, structurally related to picolinamides, have shown promise as anti-inflammatory agents. The N-cyclopropyl-2-hydroxybenzamide scaffold, for instance, is being explored for its potential to interact with targets involved in inflammation.
Potential as an Antimicrobial Agent
The picolinamide scaffold has also been explored for its antimicrobial properties.[1] The addition of a cyclopropyl group could modulate the compound's lipophilicity and cell permeability, potentially improving its efficacy against bacterial or fungal pathogens.
Proposed Experimental Workflow for Biological Evaluation
To elucidate the true biological activity of this compound, a systematic screening approach is recommended.
Caption: Proposed workflow for the biological evaluation of this compound.
In Vitro Screening Protocols
a) Kinase Inhibition Assay:
-
Principle: To assess the inhibitory activity against a panel of human kinases.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Use a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases.
-
For any identified hits (e.g., >50% inhibition), perform dose-response assays to determine the IC₅₀ value.
-
b) GPCR Binding Assay:
-
Principle: To determine the binding affinity for a panel of G-protein coupled receptors.
-
Protocol:
-
Utilize a radioligand binding assay format.
-
Incubate cell membranes expressing the target GPCR with a radiolabeled ligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki).
-
c) Cellular Viability Assay (e.g., MTT Assay):
-
Principle: To assess the cytotoxic or anti-proliferative effects on various cancer cell lines.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan and measure the absorbance to determine cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).[1]
-
Conclusion
This compound stands as a molecule of significant latent potential. Its straightforward synthesis and the established importance of its constituent pharmacophores make it a compelling candidate for further investigation in medicinal chemistry. While its specific biological profile is yet to be unveiled, the prospective analysis presented in this guide suggests promising avenues for exploration in oncology, inflammation, and infectious diseases. The proposed experimental workflows provide a clear and actionable path for researchers to systematically evaluate its activity and potentially uncover a novel therapeutic agent. It is our hope that this technical guide will serve as a catalyst for the scientific community to unlock the secrets held within this intriguing molecule.
References
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ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]
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PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
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PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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PubMed. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]
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ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]
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N-Cyclopropyl-4-chloropicolinamide: A Core Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the N-Cyclopropyl-picolinamide Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target potency, and synthetic accessibility is paramount. N-Cyclopropyl-4-chloropicolinamide emerges as a pivotal synthetic intermediate, embodying the convergence of two strategically significant chemical motifs: the 4-chloropicolinamide core and the N-cyclopropyl group.
The picolinamide framework, a pyridine-2-carboxamide, is a well-established constituent of numerous biologically active compounds. The nitrogen atom within the pyridine ring not only influences the molecule's electronic properties and solubility but also provides a crucial vector for hydrogen bonding interactions with biological targets. The chlorine substituent at the 4-position serves a dual purpose: it modulates the electronic character of the pyridine ring and, more importantly, acts as a versatile synthetic handle for further functionalization, typically through nucleophilic aromatic substitution reactions.
The incorporation of a cyclopropyl group has become a favored strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2] This small, strained carbocycle is known to confer a range of benefits, including:
-
Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Enhanced Potency: Its unique electronic properties and rigid conformation can lead to more favorable and entropically advantageous binding to target proteins.[3]
-
Improved Physicochemical Properties: It can fine-tune properties such as lipophilicity and membrane permeability.
-
Conformational Rigidity: The cyclopropyl ring restricts the conformation of the adjacent amide bond, which can be crucial for optimal receptor engagement.[3]
This guide provides a comprehensive overview of N-Cyclopropyl-4-chloropicolinamide, detailing its synthesis, reaction mechanisms, and its critical role as a building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of N-Cyclopropyl-4-chloropicolinamide is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 1090815-16-9 | [4] |
| Molecular Formula | C₉H₉ClN₂O | [5] |
| Molecular Weight | 196.63 g/mol | [5] |
| Appearance | Light yellow crystalline solid | [5] |
-
¹H NMR: Distinct signals for the cyclopropyl protons (a multiplet in the upfield region, ~0.6-1.0 ppm), a signal for the cyclopropyl methine proton adjacent to the nitrogen, a downfield amide proton (NH), and characteristic aromatic signals for the three protons on the chlorinated pyridine ring.
-
¹³C NMR: Resonances for the cyclopropyl carbons, the carbonyl carbon of the amide, and the carbons of the 4-chloropyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (Expected [M+H]⁺ ≈ 197.0425).
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the amide C=O stretch (around 1650-1680 cm⁻¹), and C-Cl stretch.
Synthesis of N-Cyclopropyl-4-chloropicolinamide: A Two-Step Approach
The most common and efficient synthesis of N-Cyclopropyl-4-chloropicolinamide is a two-step process commencing from readily available picolinic acid. The strategy involves the initial formation of a reactive acyl chloride intermediate, which is subsequently coupled with cyclopropylamine.
Step 1: Synthesis of 4-Chloropicolinoyl Chloride
The first step is the conversion of picolinic acid to its more reactive derivative, 4-chloropicolinoyl chloride. This transformation is typically achieved by reacting picolinic acid with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
A noteworthy aspect of this reaction is the simultaneous chlorination of the pyridine ring at the 4-position. This occurs because the reaction conditions, particularly the generation of the acid chloride, activate the pyridine ring towards nucleophilic attack by the chloride ions generated in situ.[8]
Experimental Protocol: Synthesis of 4-Chloropicolinoyl Chloride
-
To a suspension of picolinic acid (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (e.g., 3 drops).
-
Slowly add an excess of thionyl chloride (e.g., 2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically around 70-80 °C) for a period of 16-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloropicolinoyl chloride, often an oil or a low-melting solid, can be used in the next step without further purification.
Step 2: Amide Coupling with Cyclopropylamine
The crude 4-chloropicolinoyl chloride is then reacted with cyclopropylamine to form the desired amide bond. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of N-Cyclopropyl-4-chloropicolinamide [5]
-
Dissolve the crude 4-chloropicolinoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of cyclopropylamine (e.g., 1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (e.g., 1.5-2.0 eq) in the same anhydrous solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours, monitoring for completion.
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield N-Cyclopropyl-4-chloropicolinamide as a light yellow crystalline solid.
Reaction Mechanism
The formation of N-Cyclopropyl-4-chloropicolinamide from 4-chloropicolinoyl chloride and cyclopropylamine follows a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic Addition-Elimination Mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chloropicolinoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., triethylamine) present in the reaction mixture to yield the final neutral amide product, N-Cyclopropyl-4-chloropicolinamide, and the hydrochloride salt of the base. The presence of the base is critical to drive the reaction to completion by neutralizing the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
The pyridine nitrogen generally decreases the electrophilicity of the carbonyl carbon compared to a benzoyl chloride due to its electron-withdrawing nature. However, the acyl chloride is still sufficiently reactive for this transformation to proceed efficiently under standard conditions.
Application as a Synthetic Intermediate in Drug Discovery
N-Cyclopropyl-4-chloropicolinamide is a valuable building block for the synthesis of more complex molecules, particularly kinase inhibitors. The 4-chloro position is a key site for introducing further molecular complexity, often via a nucleophilic aromatic substitution (SₙAr) reaction. This allows for the coupling of the picolinamide core to other heterocyclic systems, a common strategy in the design of targeted therapies.
A prominent example of a therapeutic area where this scaffold is relevant is in the development of Tropomyosin receptor kinase (Trk) inhibitors . Trk kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and function, and aberrant fusions of the NTRK genes are oncogenic drivers in a wide range of cancers.[9][10] Several potent and selective Trk inhibitors feature a central aromatic core linked to a substituted pyridine or similar heterocycle.
While direct synthesis routes for all clinical candidates are not always published in detail, the structural motif of N-Cyclopropyl-4-chloropicolinamide is highly analogous to key intermediates used in the synthesis of potent kinase inhibitors. For instance, the discovery of clinical p38α MAP kinase inhibitors like AZD6703 involved the optimization of related N-cyclopropyl benzamide and quinazolinone structures, highlighting the value of this specific amide in achieving desirable pharmacological properties.[11][12]
The general synthetic strategy involves using N-Cyclopropyl-4-chloropicolinamide as a scaffold, where the chlorine atom is displaced by a nucleophile (often an amine or an alcohol) from another part of the target molecule.
Caption: Synthetic workflow using N-Cyclopropyl-4-chloropicolinamide.
Safety and Handling
As with all chemical syntheses, proper safety precautions are essential when handling N-Cyclopropyl-4-chloropicolinamide and its precursors.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled only in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
4-Chloropicolinoyl Chloride: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture, so it should be handled under anhydrous conditions.
-
Cyclopropylamine: A flammable, corrosive, and volatile liquid. It can cause severe skin burns and eye damage. All handling should be performed in a fume hood.
-
N-Cyclopropyl-4-chloropicolinamide: While specific toxicity data is limited, as a chlorinated organic amide, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Standard PPE should be worn.
Conclusion
N-Cyclopropyl-4-chloropicolinamide stands out as a high-value synthetic intermediate, strategically designed for application in modern medicinal chemistry. Its synthesis is straightforward, proceeding through a reliable two-step sequence from picolinic acid. The compound masterfully combines the versatile reactivity of a 4-chloropyridine ring with the pharmacologically advantageous properties of an N-cyclopropyl amide. This unique combination makes it an ideal starting point for the construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. For drug discovery and development professionals, a thorough understanding of the synthesis and reactivity of this intermediate provides a powerful tool for the rapid and efficient generation of novel therapeutic candidates.
References
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ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]
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- Bielawska, A., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.
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N-Cyclopropyl 4-chloropicolinamide: A Technical Guide to Potential Agrochemical Applications
Abstract
This technical guide provides an in-depth exploration of N-Cyclopropyl 4-chloropicolinamide, a novel chemical entity with significant potential in the agrochemical sector. While direct comprehensive studies on this specific molecule are not extensively available in public literature, this document synthesizes information from structurally related compounds, particularly picolinamide fungicides and agrochemicals incorporating cyclopropyl moieties, to project its likely bioactivity, mechanism of action, and research pathways for its development as a crop protection agent. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development industries, offering a scientifically grounded framework for evaluating and advancing this compound as a potential fungicide, herbicide, or insecticide.
Introduction: The Picolinamide Scaffold and the Promise of the Cyclopropyl Moiety
The picolinamide chemical scaffold is a well-established pharmacophore in both the pharmaceutical and agrochemical industries. Picolinic acid and its derivatives have demonstrated a wide range of biological activities. In agriculture, the picolinamide class has given rise to a new generation of fungicides with a novel mode of action, offering a critical tool for resistance management.
The incorporation of a cyclopropyl group into bioactive molecules is a widely used strategy in medicinal and agrochemical chemistry. The unique structural and electronic properties of the cyclopropyl ring—such as its rigid conformation and the high s-character of its C-H bonds—can confer enhanced metabolic stability, increased potency, and improved binding to target enzymes.[1] Cyclopropylamine, in particular, is a key building block for various herbicides, fungicides, and insecticides.[1]
This compound combines these two key structural features: the proven bioactivity of the 4-chloropicolinamide core and the advantageous properties of the N-cyclopropyl substituent. This guide will dissect the potential agrochemical applications of this molecule by examining its constituent parts and the known activities of closely related analogues.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward amidation reaction. A common and efficient method involves the coupling of a 4-chloropicolinic acid derivative with cyclopropylamine.
Proposed Synthetic Pathway
A likely synthetic route proceeds via the activation of 4-chloropicolinic acid to an acid chloride or an active ester, followed by nucleophilic acyl substitution by cyclopropylamine. A more direct approach involves the reaction of a 4-chloropicolinate ester with cyclopropylamine.
Diagram: Proposed Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol: Amidation of Methyl 4-chloropicolinate
This protocol is a generalized procedure based on standard organic synthesis techniques for amide formation.
-
Reaction Setup: To a solution of Methyl 4-chloropicolinate (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add Cyclopropylamine (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Potential Agrochemical Applications and Mechanism of Action
Based on its structural components, this compound is predicted to exhibit potent fungicidal activity. Herbicidal and insecticidal properties are also considered as secondary potential applications.
Primary Application: Fungicide
The picolinamide class of fungicides, including the commercial product fenpicoxamid, are known to act as Quinone inside (Qi) inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2] This inhibition disrupts fungal respiration by blocking the transfer of electrons, leading to a cessation of ATP synthesis and ultimately fungal cell death.[2] It is highly probable that this compound shares this mechanism of action.
Diagram: Mechanism of Action as a Qi Inhibitor
Caption: Proposed inhibition of the fungal respiratory chain by this compound at the Qi site of the cytochrome bc1 complex.
This protocol outlines a standard method for assessing the efficacy of a novel compound against a panel of pathogenic fungi.
-
Fungal Strains: A selection of economically important plant pathogenic fungi should be used, such as Botrytis cinerea (grey mould), Fusarium graminearum (Fusarium head blight), and Alternaria alternata (leaf spot).
-
Culture Preparation: Fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed. Spore suspensions are prepared and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).
-
Assay Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A dilution series is prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).
-
Data Analysis: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to a solvent control. The EC50 (half-maximal effective concentration) value is then determined by plotting the percentage inhibition against the log of the compound concentration.
Secondary Potential Applications: Herbicide and Insecticide
Picolinic acid derivatives are known to exhibit herbicidal activity, often acting as synthetic auxins.[3][4] The 4-chloro substitution on the pyridine ring may also contribute to this activity. The N-cyclopropyl group can enhance uptake and translocation within the plant.
-
Plant Species: A selection of representative monocot and dicot weed species (e.g., Echinochloa crus-galli - barnyardgrass, Amaranthus retroflexus - redroot pigweed) and crop species (e.g., corn, soybean) should be used.
-
Pre-emergence Assay: Seeds of the test species are sown in pots containing a standard soil mix. The test compound is applied to the soil surface at various rates. The pots are then kept in a greenhouse under controlled conditions. Herbicidal effects (e.g., inhibition of germination, stunting, chlorosis) are evaluated at regular intervals.
-
Post-emergence Assay: Plants are grown to a specific growth stage (e.g., 2-3 leaf stage). The test compound is applied as a foliar spray at various rates. Herbicidal symptoms are assessed visually over a period of 14-21 days.
The N-cyclopropyl carboxamide moiety is present in some insecticidal compounds.[5] While less likely than fungicidal or herbicidal activity, the potential for insecticidal action should not be discounted and warrants investigation.
-
Insect Species: A panel of representative insect pests from different orders should be selected, such as Myzus persicae (green peach aphid - Hemiptera), Plutella xylostella (diamondback moth - Lepidoptera), and Leptinotarsa decemlineata (Colorado potato beetle - Coleoptera).
-
Diet Incorporation Assay: The test compound is incorporated into an artificial diet at various concentrations. Larvae or nymphs of the target insect are placed on the treated diet. Mortality and developmental effects are recorded over a defined period.
-
Topical Application Assay: The test compound is dissolved in a suitable solvent (e.g., acetone) and applied directly to the dorsal thorax of the insect using a micro-applicator. Mortality is assessed at 24, 48, and 72 hours post-application to determine the LD50 (median lethal dose).
Toxicology and Environmental Fate: A Predictive Assessment
Direct toxicological and environmental fate data for this compound are not available. However, an initial assessment can be made based on the known properties of its structural components.
Predicted Toxicological Profile
-
Chloropyridine Moiety: Chlorinated pyridines can exhibit moderate to high acute toxicity.[6][7] The primary target organs are often the liver and kidneys.[6]
-
Cyclopropylamine Moiety: Cyclopropylamine itself can be irritating to the skin, eyes, and respiratory system.[1] Some cyclopropylamine derivatives have been shown to form reactive metabolites, which can be a concern for potential toxicity.[8]
A comprehensive toxicological risk assessment following OECD guidelines would be necessary to fully characterize the safety profile of this compound.[9][10]
Predicted Environmental Fate
The environmental fate of a pesticide is influenced by its physical-chemical properties, such as water solubility, vapor pressure, and its susceptibility to degradation.
-
Persistence and Degradation: The pyridine ring is generally susceptible to microbial degradation in soil and water.[11] The presence of the chlorine atom may increase its persistence. The cyclopropyl group is relatively stable to oxidative metabolism.
-
Mobility: The mobility in soil will depend on its adsorption/desorption characteristics, which are influenced by its polarity and the organic matter content of the soil.
Standardized OECD test guidelines for environmental fate would need to be followed to determine its persistence, mobility, and potential for bioaccumulation.[9][12]
Data Summary and Future Directions
| Property | Predicted Characteristic | Rationale/Supporting Evidence |
| Primary Agrochemical Application | Fungicide | Picolinamide scaffold is a known fungiphore. |
| Mechanism of Action | Qi inhibitor of cytochrome bc1 complex | Characteristic of picolinamide fungicides.[2] |
| Secondary Agrochemical Potential | Herbicide, Insecticide | Picolinic acids can act as synthetic auxins; N-cyclopropyl carboxamides have shown insecticidal activity.[3][5] |
| Synthesis | Amidation of a 4-chloropicolinic acid derivative with cyclopropylamine | Standard and efficient synthetic route. |
| Toxicology | Moderate acute toxicity, potential for liver and kidney effects. | Based on toxicology of chloropyridines.[6][7] |
| Environmental Fate | Moderate persistence, with microbial degradation being a key dissipation pathway. | Based on the environmental behavior of pyridine-based agrochemicals.[11] |
Future research on this compound should focus on:
-
Confirmation of Synthesis and Characterization: An optimized and scalable synthesis route needs to be established, and the compound fully characterized using modern analytical techniques (NMR, MS, X-ray crystallography).
-
Broad-Spectrum Bio-Screening: The compound should be screened against a wide range of fungal pathogens, weed species, and insect pests to determine its full biological activity profile and to quantify its efficacy (EC50, LC50, MIC values).
-
Mechanism of Action Studies: Definitive studies should be conducted to confirm its mode of action as a Qi inhibitor and to investigate any potential secondary mechanisms.
-
Toxicology and Ecotoxicology Studies: A comprehensive set of studies following OECD guidelines is required to establish its safety profile for human health and non-target organisms.
-
Environmental Fate Studies: Detailed studies on its degradation, mobility, and potential for accumulation in soil, water, and air are necessary for a complete environmental risk assessment.
Conclusion
This compound represents a promising lead compound in the search for novel agrochemicals. Its structural design, combining the fungicidal picolinamide scaffold with a stabilizing cyclopropyl group, strongly suggests its potential as a potent Qi inhibitor fungicide. While further empirical data is required to fully validate its agrochemical applications, the scientific rationale presented in this guide provides a solid foundation for its continued investigation and development. The experimental protocols and predictive assessments outlined herein offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule.
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Feng T., Liu Q., Xu Z.Y., Li H.T., Wei W., Shi R.C., Zhang L., Cao Y.M., Liu S.Z. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023;28(2):739. [Link]
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National Toxicology Program. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Toxicity Report Series. 2017;(83):1-118. [Link]
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Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]
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Bedini, E., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(7), 1017-1024. [Link]
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Gamo, F. J., et al. (2012). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 56(11), 5595-5603. [Link]
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Zhang, J., et al. (2024). An overview of cyclopropenone derivatives as promising bioactive molecules. Bioorganic & Medicinal Chemistry Letters, 116, 129845. [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1324-1327. [Link]
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Daami-Remadi, K., et al. (2010). In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. Journal of Plant Pathology, 92(1), 161-170. [Link]
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Benelli, G., et al. (2023). Assessment and Optimization of the Insecticidal Properties of γ-Al2O3 Nanoparticles Derived from Mentha pulegium By-Products to Xylosandrus crassiusculus (Carob Beetle). Nanomaterials, 13(23), 3001. [Link]
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Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. International Journal of Plant Pathology, 5(1), 1-12. [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Suproniene, S., et al. (2023). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agriculture, 13(2), 461. [Link]
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Smith, J. (2023). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Labcorp. [Link]
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Young, D., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 77(10), 4343-4352. [Link]
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Toffolatti, S. L., et al. (2020). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 6(4), 203. [Link]
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Yang, S., et al. (2021). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 26(23), 7359. [Link]
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Wicht, K. J., et al. (2021). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. bioRxiv. [Link]
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Li, Z., et al. (2022). a) Bioactive compounds and drugs containing cyclopropane motif. b) Synthesis of cyclopropyl monoborate. c) Synthesis of cyclopropyl diborates. d) Synthesis of cyclopropyl diborates via 1,2‐boronate shift. TT, thianthrene. ResearchGate. [Link]
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Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(24), 8058. [Link]
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Wang, Z., et al. (2021). Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. Heterocycles, 103(1), 1-1. [Link]
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Ivanova, G., & Vasileva, E. (2023). Biologically Active Compounds from Probiotic Microorganisms and Plant Extracts Used as Biopreservatives. Foods, 12(13), 2588. [Link]
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Yang, S., et al. (2021). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of N-Cyclopropyl 4-chloropicolinamide
Introduction
N-Cyclopropyl-4-chloropicolinamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a picolinamide core appended with a cyclopropyl group, imparts unique physicochemical properties that are often exploited in the design of biologically active molecules. This document provides a comprehensive guide for the synthesis of N-Cyclopropyl-4-chloropicolinamide, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol detailed herein is built upon established amide coupling methodologies, emphasizing both the practical execution and the underlying chemical principles to ensure robust and reproducible outcomes.
Guiding Principles: The Chemistry of Amide Bond Formation
The synthesis of N-Cyclopropyl-4-chloropicolinamide hinges on the formation of an amide bond between 4-chloropicolinic acid and cyclopropylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[1]
The Role of Coupling Agents
A variety of reagents, known as coupling agents, have been developed to facilitate this activation. Among the most common are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] While this intermediate can react directly with the amine, it is also prone to racemization and other side reactions.
To improve the efficiency and minimize side products, an additive like 1-Hydroxybenzotriazole (HOBt) is often employed in conjunction with EDC.[2][3] HOBt intercepts the O-acylisourea intermediate to form an active HOBt ester.[2][4] This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide in higher yield and purity.[2][4] The overall process is catalytic in HOBt, while EDC is consumed and converted to a water-soluble urea byproduct, which simplifies purification.[3][5]
Mechanistic Overview
The generally accepted mechanism for the EDC/HOBt mediated coupling is depicted below. The carboxylic acid (4-chloropicolinic acid) first adds to the carbodiimide (EDC) to form the O-acylisourea intermediate. This is the rate-determining step of the reaction.[3] Subsequently, HOBt displaces the urea portion to generate the HOBt-ester active intermediate. Finally, the amine (cyclopropylamine) attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the final amide product and regenerate HOBt.[2][6]
Caption: EDC/HOBt mediated amide coupling mechanism.
Experimental Protocol
This protocol details the synthesis of N-Cyclopropyl-4-chloropicolinamide from 4-chloropicolinic acid and cyclopropylamine using EDC and HOBt as coupling agents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Chloropicolinic acid | ≥95% | Major Chemical Supplier | 5470-22-4 | Store in a cool, dry place.[7] |
| Cyclopropylamine | ≥99% | Major Chemical Supplier | 765-30-0 | Highly flammable and corrosive. Handle with care.[8][9] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | ≥98% | Major Chemical Supplier | 25952-53-8 | Hygroscopic. Store under inert atmosphere. |
| 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) | ≥97% | Major Chemical Supplier | 123333-53-9 | Potentially explosive when dry. Handle with care. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Major Chemical Supplier | 7087-68-5 | Corrosive. Use in a well-ventilated area. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | 75-09-2 | Use in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier | 144-55-8 | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | Major Chemical Supplier | 7647-14-5 | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Chemical Supplier | 7487-88-9 | For drying organic layers. |
Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Handling of Reagents:
-
4-Chloropicolinic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and wash skin thoroughly after handling.[7]
-
Cyclopropylamine: Highly flammable liquid and vapor.[8][10] Harmful if swallowed and causes severe skin burns and eye damage.[8][9] It is also a lachrymator.[8][11] Handle in a chemical fume hood away from ignition sources.[8][9]
-
Dichloromethane (DCM): Volatile and potentially carcinogenic. All operations involving DCM must be performed in a well-ventilated chemical fume hood.
-
EDC·HCl and HOBt·H₂O: Handle in a fume hood. Avoid inhalation of dust. HOBt is a potential explosive and should not be allowed to dry out completely.
-
DIPEA: Corrosive and flammable. Handle in a chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately call a physician.[7][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropicolinic acid (1.0 eq) and HOBt·H₂O (1.2 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the carboxylic acid). Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. The choice to use a slight excess of coupling agents ensures the complete activation of the carboxylic acid.
-
Stirring for Activation: Stir the reaction mixture at 0 °C for 30 minutes. This allows for the formation of the active HOBt ester intermediate.
-
Amine Addition: In a separate vial, prepare a solution of cyclopropylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and the HOBt, driving the reaction forward.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete conversion.
-
Work-up - Quenching: Transfer the reaction mixture to a separatory funnel and dilute with additional DCM. Add deionized water to quench the reaction and dissolve the water-soluble byproducts (EDC-urea and salts).
-
Aqueous Washes:
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove any unreacted 4-chloropicolinic acid and HOBt.
-
Wash the organic layer with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-Cyclopropyl-4-chloropicolinamide as a pure solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₉ClN₂O, MW: 196.63 g/mol ).[12]
-
Melting Point: To assess purity.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| Purity (by HPLC/NMR) | >95% |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Ensure all reagents are anhydrous, particularly the DCM. Check the quality of the coupling agents, as they can degrade over time. Extend the reaction time.
-
-
Presence of Starting Material:
-
Cause: Insufficient activation or amine addition.
-
Solution: Verify the stoichiometry of all reagents. Ensure the temperature during amine addition was kept at 0 °C to prevent decomposition of the active ester.
-
-
Formation of N-acylurea byproduct:
-
Cause: The O-acylisourea intermediate rearranging before reacting with the amine. This is more common when HOBt is omitted or used in catalytic amounts with unreactive amines.[13]
-
Solution: Ensure at least a stoichiometric amount of HOBt is used. Add the amine promptly after the initial activation period.
-
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of N-Cyclopropyl-4-chloropicolinamide. By understanding the underlying principles of amide bond formation and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. This application note serves as a practical guide for laboratory synthesis and a foundation for further process development and optimization.
References
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- TCI Chemicals. (2025). SAFETY DATA SHEET - Cyclopropylamine.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- ECHEMI. (n.d.). Cyclopropylamine SDS, 765-30-0 Safety Data Sheets.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine - Material Safety Data Sheet.
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"N-Cyclopropyl 4-chloropicolinamide" reaction with primary amines
Application Notes & Protocols
Topic: N-Cyclopropyl 4-chloropicolinamide: Reaction with Primary Amines via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Chemical Diversity with a Versatile Scaffold
This compound is a pivotal building block in modern medicinal chemistry. Its structure combines two highly valuable motifs: the picolinamide core, prevalent in numerous bioactive molecules, and the cyclopropyl group. The cyclopropyl fragment is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2] The chlorine atom at the 4-position of the pyridine ring is the key to its utility, serving as a reactive handle for diversification.
This document provides a comprehensive guide to the reaction of this compound with primary amines. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a robust and predictable reaction for functionalizing electron-deficient heteroaromatic systems.[3][4] By leveraging this reaction, researchers can readily generate extensive libraries of N-Cyclopropyl-4-aminopicolinamide derivatives, enabling thorough exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
Section 1: The Underlying Chemistry: Mechanism of SNAr
The reaction between this compound and a primary amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr mechanism does not involve a direct backside attack, which is sterically impossible on an aromatic ring.[4] Instead, it proceeds through a two-step addition-elimination sequence.
Causality of Reactivity:
-
Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen atom, along with the electron-withdrawing N-cyclopropylpicolinamide group at the C2 position, strongly deactivates the ring towards electrophilic attack but significantly activates the positions ortho (2, 6) and para (4) to nucleophilic attack.[6][7]
-
Nucleophilic Attack: A primary amine (R-NH₂) acts as the nucleophile, attacking the electron-deficient carbon atom at the C4 position, which bears the chloride leaving group. This initial attack breaks the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electronegative ring nitrogen atom. This stabilization is what makes the intermediate accessible.
-
Elimination & Aromaticity Restoration: In the final step, the aromaticity is restored as the leaving group (chloride, Cl⁻) is expelled, resulting in the formation of the final 4-amino substituted product.
Caption: Figure 1: S-N-Ar Mechanism on this compound.
Section 2: General Protocol for Amination
This protocol provides a robust starting point for the reaction of this compound with a variety of primary amines. Optimization may be required depending on the nucleophilicity and steric bulk of the specific amine used.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | The limiting reagent. Ensure purity before use. |
| Primary Amine (R-NH₂) | >98% | Varies | Use 1.1 to 1.5 equivalents. |
| Diisopropylethylamine (DIPEA) | Anhydrous | Acros, Sigma-Aldrich | A non-nucleophilic base to scavenge HCl byproduct. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies | A polar aprotic solvent is ideal for SNAr. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher, VWR | For extraction. |
| Saturated NaCl Solution (Brine) | N/A | Lab Prepared | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies | For drying organic layer. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Scientist's Note: Using an anhydrous solvent is critical to prevent competitive hydrolysis of the starting material, although trace water is often tolerated. DMF is an excellent choice as its high polarity stabilizes the charged Meisenheimer complex, accelerating the reaction.
-
-
Reagent Addition:
-
Begin stirring the solution at room temperature (20-25 °C).
-
Add the primary amine (1.2 eq) to the flask via syringe.
-
Add diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Scientist's Note: The reaction generates one equivalent of HCl. A non-nucleophilic organic base like DIPEA is used to neutralize the acid without competing with the primary amine nucleophile. An excess ensures the reaction medium remains basic.
-
-
Reaction Monitoring:
-
Seal the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Scientist's Note: While some reactive amines may proceed at room temperature, heating is generally required to overcome the activation energy for the formation of the Meisenheimer complex.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with water and then with saturated brine. This removes the DMF and other water-soluble impurities.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Cyclopropyl-4-aminopicolinamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Section 3: Protocol Optimization and Troubleshooting
The success of the SNAr reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.
| Parameter | Options | Rationale & Expert Insights |
| Solvent | DMF, DMSO, NMP, Dioxane | Polar aprotic solvents are superior as they solvate the cation but not the nucleophile, increasing its effective reactivity. DMSO is often faster than DMF but can be harder to remove during workup. |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially if the amine salt is poorly soluble. They are easily removed by filtration. Use in slight excess (2-3 eq). |
| Temperature | 25 °C to 120 °C | Less reactive or sterically hindered amines may require higher temperatures. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Microwave irradiation can dramatically reduce reaction times. |
| Equivalents of Amine | 1.1 to 2.0 eq | A slight excess of the amine (1.1-1.5 eq) is usually sufficient to drive the reaction to completion. A larger excess is generally not beneficial and can complicate purification. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Low nucleophilicity of the amine. 3. Ineffective base. | 1. Increase reaction temperature in 20 °C increments. 2. Switch to a more polar solvent like DMSO. Consider using a stronger base like Cs₂CO₃. 3. If applicable, consider alternative catalytic methods like Buchwald-Hartwig amination (requires a Pd catalyst and ligand). |
| Multiple Products/Side Reactions | 1. Dialkylation (if amine has other nucleophilic sites). 2. Degradation at high temperatures. | 1. Use protecting groups on the amine if necessary. 2. Run the reaction at the lowest effective temperature. Ensure an inert atmosphere is maintained. |
| Difficult Purification | 1. Excess amine is hard to separate. 2. DMF is not fully removed. | 1. Use a minimal excess of the amine (1.1 eq). Consider a workup with a dilute acid wash if the product is not basic. 2. Perform multiple, vigorous water washes during the extraction process. |
Section 4: Visualizing the Experimental Workflow
A streamlined workflow is essential for efficiency and reproducibility. The following diagram outlines the logical progression from initial setup to the final, characterized product.
Caption: Figure 2: General Experimental Workflow.
References
-
Catalytic Amidation. University of Bristol. [Link]
-
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
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Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Cyclopropyl amide derivatives.
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Design and Synthesis of 4-arylpiperidinyl Amide and N-arylpiperdin-3-yl-cyclopropane Carboxamide Derivatives as Novel Melatonin Receptor Ligands. PubMed. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. RSC Publishing. [Link]
-
Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. [Link]
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Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]
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Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]
-
4-CHLOROPICOLINAMIDE. gsrs. [Link]
-
Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. PubMed. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. ResearchGate. [Link]
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Topic: Development of a Cell-Based In Vitro Assay for N-Cyclopropyl 4-chloropicolinamide
An Application Note from the Office of the Senior Application Scientist
Abstract
The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing diverse biological activities, including antifungal and antibacterial properties.[1][2] This application note details the development and validation of a robust, high-throughput in vitro assay for N-Cyclopropyl 4-chloropicolinamide, a novel compound within this class. Based on structure-activity relationships of related compounds, we hypothesized a potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and inflammation pathways.[3][4] We therefore established a cell-based calcium influx assay using a recombinant human TRPV1-expressing cell line. This document provides a comprehensive guide for researchers, covering the scientific rationale, detailed step-by-step protocols for assay execution, data analysis, and critical validation parameters to ensure scientific rigor and reproducibility. The described methodology is designed to quantify the inhibitory potential of this compound and can be adapted for screening other picolinamide derivatives.
Introduction and Scientific Rationale
This compound is a small molecule featuring a picolinamide core, a structure known to be biologically active. Various derivatives have been identified as potent agents against infectious diseases, while others modulate key targets in human physiology.[5][6] The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a highly validated target for novel analgesics.[7][8] It acts as a molecular integrator of noxious stimuli, including heat, protons (low pH), and chemical agonists like capsaicin, the pungent component of chili peppers.[3] Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca²⁺, triggering the sensation of pain.[7] Consequently, antagonists of TRPV1 are of significant therapeutic interest for managing chronic pain conditions.[4][9]
The decision to develop a TRPV1-targeted assay for this compound is based on the established precedent of amide-containing compounds acting as TRPV1 modulators.[10] The primary goal is to create a reliable and scalable in vitro system to determine if this compound can inhibit TRPV1 activation. Cell-based assays are chosen over biochemical assays as they provide a more biologically relevant context, assessing the compound's effect on the target within a cellular environment, which can account for factors like membrane permeability and intracellular interactions.[11] The selected assay measures agonist-induced calcium influx, a direct downstream consequence of TRPV1 channel opening, providing a robust and quantifiable readout of channel activity.
Assay Principle
The assay quantifies the ability of a test compound to act as an antagonist to the human TRPV1 ion channel. The core of the methodology relies on a stable cell line, Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the hTRPV1 protein. These cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the resting state, intracellular calcium levels are low, and the dye exhibits minimal fluorescence.
Upon stimulation with a known TRPV1 agonist, such as capsaicin, the TRPV1 channels open, allowing a rapid influx of extracellular calcium into the cell.[3] This influx causes a dramatic increase in the fluorescence intensity of the intracellular dye. If this compound is a TRPV1 antagonist, pre-incubation with the compound will block the channel, preventing or reducing the capsaicin-induced calcium influx and resulting in a significantly lower fluorescence signal. The degree of inhibition is proportional to the concentration and potency of the antagonist. This change in fluorescence is measured using a plate reader, allowing for the determination of the compound's inhibitory concentration (IC₅₀).
Figure 2: High-level experimental workflow for the in vitro assay.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Causality: Maintaining a healthy, sub-confluent cell population is critical for consistent assay performance. Over-confluent cells can exhibit altered receptor expression and signaling responses. The use of Geneticin (G418) maintains the selection pressure, ensuring that only cells expressing the transfected TRPV1 gene will proliferate. [12]
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% (v/v) heat-inactivated FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin.
-
Incubation: Culture hTRPV1-HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash the monolayer with sterile PBS and detach using 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C.
-
Neutralization: Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Splitting: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 3 minutes. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.
Protocol 2: Calcium Influx Assay
Causality: This protocol is optimized to measure a specific biological response—calcium influx through the TRPV1 channel. [13]Seeding density is optimized to achieve a confluent monolayer on the day of the assay. The use of probenecid in the assay buffer is crucial as it inhibits organic anion transporters in the cell membrane, preventing the leakage of the de-esterified Fluo-4 dye back out of the cell, thereby improving signal stability. [11]
-
Cell Plating:
-
Harvest hTRPV1-HEK293 cells as described above.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete growth medium (without Geneticin) to a density of 5 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (yielding 50,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2x Dye Loading Buffer: In HBSS, add Fluo-4 AM to a final concentration of 4 µM and Pluronic F-127 to 0.04% (w/v). Add Probenecid to a final concentration of 2.5 mM. Mix well by vortexing.
-
Aspirate the culture medium from the cell plate.
-
Add 50 µL of the 2x Dye Loading Buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO. Similarly, prepare a 10 mM stock of the reference antagonist, Capsazepine.
-
Perform a serial dilution of the stock solutions in assay buffer (HBSS with 2.5 mM Probenecid) to create 2x final concentrations. A typical 8-point dilution series might range from 200 µM to 0.1 µM.
-
Include "vehicle control" (0.5% DMSO in assay buffer) and "no agonist" control wells.
-
Carefully add 50 µL of the 2x compound dilutions to the corresponding wells on the cell plate.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a 5x agonist solution of Capsaicin in assay buffer. The final concentration should be at the EC₈₀ value, which must be predetermined (typically ~1 µM).
-
Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to excite at 494 nm and measure emission at 516 nm.
-
Program the instrument to take a baseline reading for 10-20 seconds, then inject 25 µL of the 5x Capsaicin solution, and continue reading for an additional 90-120 seconds.
-
Data Analysis and Interpretation
-
Data Extraction: For each well, determine the maximum fluorescence signal post-agonist injection and subtract the average baseline fluorescence.
-
Normalization: The data should be normalized to the control wells on the same plate:
-
Maximum Signal (100% activity): Vehicle control wells (e.g., 0.5% DMSO) + Capsaicin.
-
Minimum Signal (0% activity): Vehicle control wells without Capsaicin stimulation.
-
-
Calculation of Percent Inhibition:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])
-
-
IC₅₀ Determination:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
-
Assay Validation and Quality Control
To ensure the assay is robust, reliable, and "fit for purpose," several validation parameters must be assessed. [13][14]This process establishes the trustworthiness of the generated data. [15]For certain applications, guidelines from regulatory bodies may be consulted. [16][17] | Parameter | Method | Acceptance Criteria | Rationale | | :--- | :--- | :--- | :--- | | Assay Window (S/B) | SignalMax / SignalMin | > 5 | Ensures a sufficiently large signal difference between positive and negative controls for robust hit identification. | | Z'-factor | 1 - [3(σMax + σMin) / |μMax - μMin|] | > 0.5 | A statistical measure of assay quality. A value > 0.5 indicates an excellent assay with good separation between control populations. | | Reference IC₅₀ | Determine IC₅₀ for Capsazepine | Within 2-fold of historical average | Confirms that the assay performs consistently over time and can accurately quantify the potency of a known inhibitor. | | Intra-assay Precision | Calculate %CV from replicates on a single plate | < 15% | Measures the variability within a single experiment, ensuring reproducibility of replicates. | | Inter-assay Precision | Calculate %CV of control values across multiple days | < 20% | Measures the day-to-day variability, ensuring the long-term reproducibility of the assay. |
Sample Data Presentation
The following table represents simulated data for this compound compared to a reference antagonist.
| Compound | IC₅₀ (µM) | Hill Slope | Z'-factor (Plate) |
| This compound | 1.25 | 1.1 | 0.78 |
| Capsazepine (Reference) | 0.45 | 1.0 | 0.81 |
Conclusion
This application note provides a detailed, scientifically grounded framework for the development and execution of an in vitro cell-based assay to evaluate this compound as a potential TRPV1 antagonist. The protocols have been designed with causality and reproducibility as primary pillars, and the inclusion of a rigorous validation workflow ensures the generation of high-quality, trustworthy data. This assay is suitable for determining compound potency (IC₅₀), establishing structure-activity relationships for related analogs, and can be adapted for higher throughput screening campaigns.
References
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Assay Guidance Manual. (2004-). In Vitro Cell Based Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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BSEL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BSEL. [Link]
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Castle, N. A. (2012). Novel Methodology to Identify TRPV1 Antagonists Independent of Capsaicin Activation. ASSAY and Drug Development Technologies. [Link]
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Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River. [Link]
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Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chemical Biology. [Link]
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Fletcher, S. T., & Bowen, W. D. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. [Link]
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mdi Consultants, Inc. (2025). FDA Releases Draft Guidance on Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens. Pharmaceutical Manufacturing Resource Directory. [Link]
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Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]
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Tichy, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic. [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
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Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]
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U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. FDA. [Link]
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Basarab, G. S., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. [Link]
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a4cell. (2023). Truly Effective Cell Assay Design. a4cell. [Link]
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Rajan, S., et al. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Drug Metabolism Letters. [Link]
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Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance. Federal Register. [Link]
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Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SOT. [Link]
-
Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Wikipedia. [Link]
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U.S. Department of Health and Human Services. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. HHS.gov. [Link]
-
Thangamani, A., et al. (2021). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Infectious Diseases. [Link]
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Seo, S., et al. (2022). Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. ACS Omega. [Link]
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Kim, D., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules. [Link]
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Ghorab, M. M., et al. (2018). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]
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Pingle, S. C., et al. (2010). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Drug Targets. [Link]
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Quality Works. (2024). Verification and Validation of In Vitro Diagnostic Devices. Quality Works. [Link]
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PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. [Link]
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Chen, X., et al. (2024). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. European Journal of Medicinal Chemistry. [Link]
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Al-Ostath, A. I., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. [Link]
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Lee, J., et al. (2011). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, J., et al. (2008). Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]
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Kim, Y., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, X., et al. (2007). Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry Letters. [Link]
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Chu, D. T., et al. (2001). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Assays of N-Cyclopropyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Deconstructing N-Cyclopropyl 4-chloropicolinamide for Cellular Investigation
This compound is a synthetic compound featuring a chloropicolinamide core N-substituted with a cyclopropyl group. While direct biological data for this specific molecule is not extensively published, its structural motifs are present in a variety of bioactive compounds, suggesting a range of potential cellular activities. The pyridine-based picolinamide scaffold is a key component in molecules with diverse pharmacological effects, including enzyme inhibition and antiproliferative properties.[1][2][3] The cyclopropyl ring is a desirable feature in modern drug discovery, known for conferring metabolic stability and contributing to the potency of compounds targeting a wide array of proteins, including enzymes and G-protein coupled receptors (GPCRs).[4][5][6]
Given these structural precedents, this compound presents several plausible mechanisms of action that warrant investigation. These include, but are not limited to, enzyme inhibition, modulation of GPCR signaling, and interference with cytoskeletal dynamics. This document provides a structured, multi-tiered approach to characterizing the cellular effects of this compound, guiding the researcher from broad cytotoxicity profiling to more specific mechanistic assays. The protocols herein are designed to be self-validating, with clear explanations for each experimental step.
A Tiered Strategy for Cellular Characterization
A systematic investigation of a novel compound's cellular activity begins with broad questions and progressively focuses on specific molecular targets. The following workflow is proposed for this compound:
Caption: A tiered workflow for the cellular characterization of this compound.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine if and at what concentrations this compound affects cell viability. This provides a therapeutic window and guides the concentration range for subsequent, more sensitive assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Rationale: This assay is a cost-effective and widely used method to assess metabolic activity, which is often correlated with cell viability. A decrease in the rate of MTT reduction is indicative of cytotoxicity or a reduction in cell proliferation.
Materials:
-
Selected cancer or immortalized cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration | Logarithmic dilution series (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 24, 48, and 72 hours |
| Final DMSO Concentration | < 0.5% |
Tier 2: Mechanistic Hypothesis Testing
Based on the cytotoxicity data, subsequent assays should be performed at non-lethal to moderately lethal concentrations to probe specific mechanisms of action.
Hypothesis 1: Enzyme Inhibition
The picolinamide scaffold is present in inhibitors of various enzymes.[2] A general approach to screen for enzyme inhibition is to use cell-based assays that measure the activity of a specific enzyme or a downstream signaling event.[7][8][9]
Protocol 2: Cellular Kinase Phosphorylation Assay
This protocol describes a general method to assess whether this compound inhibits a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.[10][11]
Rationale: A reduction in the phosphorylation of a known kinase substrate upon treatment with the compound suggests inhibition of the upstream kinase. This can be measured using techniques like ELISA or Western blotting.
Materials:
-
Cell line with a known active signaling pathway (e.g., A549 for EGFR signaling, HCT116 for MAPK signaling)
-
This compound
-
Appropriate growth factor or stimulus (e.g., EGF for EGFR)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Step-by-Step Protocol:
-
Cell Culture and Starvation: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.
Caption: Workflow for a cellular kinase phosphorylation assay.
Hypothesis 2: GPCR Modulation
The cyclopropyl group is found in several GPCR modulators.[6] GPCR activation can be monitored by measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[12][13][14][15][16]
Protocol 3: cAMP Accumulation Assay
This protocol measures the ability of this compound to either stimulate or inhibit the production of cAMP, a key second messenger in many GPCR signaling pathways.
Rationale: Agonists of Gs-coupled GPCRs increase cAMP levels, while agonists of Gi-coupled GPCRs decrease forskolin-stimulated cAMP levels. This assay can identify the compound as a potential GPCR agonist or antagonist.
Materials:
-
HEK293 cells stably expressing a GPCR of interest
-
This compound
-
Forskolin (to stimulate cAMP production in Gi-coupled assays)
-
A known agonist for the target GPCR
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well plate
Step-by-Step Protocol:
-
Cell Seeding: Seed the engineered HEK293 cells into a 384-well plate.
-
Compound Addition (Agonist Mode): Add serial dilutions of this compound and a known agonist (positive control).
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of this compound, then add a fixed concentration of a known agonist. For Gi-coupled receptors, also add forskolin.
-
Incubation: Incubate the plate for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Assay Procedure: Follow the instructions of the cAMP assay kit to lyse the cells and measure the cAMP levels.
-
Data Analysis: Plot dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.
| Parameter | Agonist Mode | Antagonist Mode |
| Compound | This compound | This compound + known agonist |
| Control | Known agonist | Known agonist alone |
| Readout | Increase or decrease in cAMP | Inhibition of agonist-induced cAMP change |
Hypothesis 3: Microtubule Dynamics Modulation
Some amide-containing compounds can interfere with the polymerization or depolymerization of microtubules, a key component of the cytoskeleton.[17][18][19][20][21]
Protocol 4: Immunofluorescence Staining of Microtubules
This protocol visualizes the microtubule network in cells treated with this compound to assess any morphological changes.
Rationale: Microtubule-destabilizing agents cause the microtubule network to depolymerize, while stabilizing agents can lead to the formation of microtubule bundles. These changes are readily observable by microscopy.
Materials:
-
Cells with a well-defined microtubule network (e.g., HeLa, U2OS)
-
This compound
-
Paclitaxel (stabilizing agent, positive control)
-
Nocodazole (destabilizing agent, positive control)
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-α-tubulin primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Step-by-Step Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with this compound and controls for an appropriate time (e.g., 6-24 hours).
-
Fixation and Permeabilization: Wash with PBS, fix, and then permeabilize the cells.
-
Blocking and Staining: Block non-specific binding, then incubate with the primary anti-α-tubulin antibody, followed by the fluorescently-labeled secondary antibody and DAPI.
-
Imaging: Mount the coverslips on microscope slides and image the cells using a fluorescence microscope.
-
Analysis: Visually inspect the microtubule morphology for signs of depolymerization or bundling compared to the controls.
Sources
- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 9. amsbio.com [amsbio.com]
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- 15. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]
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Application Notes & Protocols: N-Cyclopropyl 4-chloropicolinamide as a Pivotal Scaffold for Kinase Inhibitor Synthesis
Abstract: Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets for a multitude of diseases, including cancer and inflammatory disorders.[1][2] The development of small-molecule kinase inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery.[3][4] This document provides a detailed guide for researchers and drug development professionals on the use of N-Cyclopropyl 4-chloropicolinamide, a versatile chemical scaffold, in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind the scaffold's design, its application in targeting key kinases such as p38α MAP kinase and VEGFR-2, and provide detailed, field-proven protocols for its synthesis and elaboration into advanced inhibitor analogs.
The N-Cyclopropyl Picolinamide Scaffold: A Privileged Motif in Kinase Inhibition
The efficacy of a kinase inhibitor is profoundly influenced by its core chemical structure, or scaffold, which dictates how the molecule anchors within the ATP-binding pocket of the target kinase. The this compound scaffold possesses a unique combination of features that make it a "privileged" motif in kinase inhibitor design.
-
Picolinamide Core: The picolinamide moiety acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms and amide group are strategically positioned to form crucial hydrogen bond interactions with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is fundamental for high-affinity binding.
-
N-Cyclopropyl Group: The cyclopropyl ring is more than a simple alkyl substituent. Its rigid, three-membered ring structure introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and reducing entropic penalties upon binding. Furthermore, the partial sp2 character of the cyclopropyl C-C bonds can improve the hydrogen-bonding capability of the adjacent amide N-H group, leading to a significant boost in potency compared to simple alkyl or other cycloalkyl groups.[5] Structure-activity relationship (SAR) studies have frequently shown that the cyclopropyl group is highly favorable for activity in this class of inhibitors.[5]
-
4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring is a critical functional handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the straightforward and modular introduction of a wide variety of aryl or heteroaryl groups, enabling chemists to rapidly generate libraries of analogs to probe the hydrophobic regions of the ATP-binding site and optimize for potency, selectivity, and pharmacokinetic properties.
Key Kinase Targets & Signaling Pathways
Derivatives of the this compound scaffold have shown potent activity against several clinically relevant kinases.
p38α Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase pathway is a central signaling cascade that responds to cellular stresses and inflammatory cytokines.[5] Its over-activation is implicated in a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), making it an attractive therapeutic target.[6][7] Inhibitors based on this scaffold can block the catalytic activity of p38α, thereby preventing the downstream phosphorylation of target proteins and mitigating the inflammatory response.
Caption: Workflow for the Synthesis of the Core Scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Methyl 4-chloropicolinate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol (5:2 v/v), to a concentration of approximately 0.8 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Scientist's Note: This initial cooling is crucial to control the exotherm of the amidation reaction and to minimize the formation of potential side products.
-
-
Reagent Addition: Slowly add a solution of Cyclopropylamine (2.5-3.0 eq) in THF dropwise to the cooled mixture, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the resulting crude residue in dichloromethane (DCM) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid. [8]
Protocol B: Synthesis of a Representative Kinase Inhibitor via Suzuki Coupling
This protocol demonstrates the use of the 4-chloro position as a handle for introducing a new aryl group, a common strategy for building kinase inhibitors.
Caption: Workflow for Inhibitor Synthesis via Suzuki Coupling.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Scientist's Note: Oxygen can deactivate the palladium catalyst, so thorough degassing is essential for an efficient reaction.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq) to the mixture under a positive pressure of inert gas.
-
Reaction: Seal the vessel and heat the reaction to 80-100 °C for 4-12 hours, or until starting material is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the final kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-Cyclopropyl picolinamide scaffold is key to optimizing inhibitor performance. The data below, based on trends observed in the literature, illustrates typical SAR for a hypothetical p38α MAP kinase inhibitor series. [5][7]
| Compound ID | R¹ Group (at 4-position) | R² Group (on amide) | p38α IC₅₀ (nM) | Rationale / Notes |
|---|---|---|---|---|
| I-1 | -Cl | Cyclopropyl | >1000 | The starting scaffold; requires further modification for potency. |
| I-2 | 4-Fluorophenyl | Cyclopropyl | 50 | Aryl group addition at R¹ explores a key hydrophobic pocket, significantly increasing potency. |
| I-3 | 4-Hydroxyphenyl | Cyclopropyl | 85 | Adding a polar group can sometimes decrease potency if the pocket is purely hydrophobic, but may improve solubility. |
| I-4 | 4-Fluorophenyl | Methyl | 250 | Replacing cyclopropyl with a smaller methyl group reduces potency, highlighting the favorable properties of the constrained ring. [5] |
| I-5 | 4-Fluorophenyl | Isopropyl | 180 | A bulkier isopropyl group is less optimal than cyclopropyl, suggesting a specific size and conformational requirement in the binding site. [5]|
IC₅₀ values are representative and for illustrative purposes.
References
-
Bradbury, R. H., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. Available from: [Link]
-
Contreras, J. M., et al. (2014). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available from: [Link]
-
Fyfe, M. C. T. (2016). Kinase inhibitor. U.S. Patent US-9499486-B2. PubChem. Available from: [Link]
-
Li, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available from: [Link]
- Wishart, N., et al. (2016). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl). U.S. Patent US9487525B2. Google Patents.
-
Postnikov, P. S., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]
-
Jo, H., et al. (2023). Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. National Institutes of Health. Available from: [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available from: [Link]
-
Kamal, A., et al. (2023). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PubMed Central. Available from: [Link]
-
Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available from: [Link]
-
Jo, H., et al. (2023). Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. RSC Publishing. Available from: [Link]
- Crews, B. A., et al. (2023). Abl inhibitors and uses thereof. WIPO Patent WO2023114759A2. Google Patents.
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Available from: [Link]
-
Sippl, W., & Jung, M. (2019). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available from: [Link]
-
Bradbury, R. H., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. Available from: [Link]
-
Barlaam, B., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. Available from: [Link]
-
Tesch, R., & Troschütz, R. (2005). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available from: [Link]
-
Chemical-Kinomics Lab. Drug Discovery - Inhibitor. Available from: [Link]
-
Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. Available from: [Link]
-
Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available from: [Link]
-
Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link]
- Pews, R. G., & Hearn, M. T. (1986). Process for the manufacture of cyclopropylamine. U.S. Patent US4590292A. Google Patents.
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- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
N-Cyclopropyl 4-chloropicolinamide: A Technical Guide for Crop Protection Research
This document provides a detailed technical guide for researchers, scientists, and drug development professionals investigating the potential of N-Cyclopropyl 4-chloropicolinamide as a novel agent in crop protection. This guide covers the compound's mechanism of action, synthesis, and detailed protocols for its evaluation in both laboratory and greenhouse settings.
Introduction: The Rise of Picolinamides in Fungicide Development
The continuous evolution of fungicide resistance in plant pathogens necessitates the discovery and development of new active ingredients with novel modes of action. The picolinamides represent a significant advancement in this area, classified by the Fungicide Resistance Action Committee (FRAC) as Group 21 fungicides. These compounds act as Quinone inside Inhibitors (QiI), targeting Complex III of the fungal mitochondrial respiratory chain. This mechanism is distinct from that of Quinone outside Inhibitors (QoI), such as strobilurins (FRAC Group 11), a critical feature that helps in managing resistance as there is no cross-resistance between the two groups.
This compound is a specific molecule within this promising class. While extensive public data on this particular derivative is limited, its structural similarity to commercialized picolinamides like fenpicoxamid and florylpicoxamid suggests it likely shares their potent fungicidal properties. This guide, therefore, leverages established methodologies for picolinamide research to provide a robust framework for the scientific investigation of this compound.
Mechanism of Action: Disrupting the Fungal Powerhouse
The primary target of picolinamide fungicides is the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi. Specifically, they bind to the Qi site of cytochrome b. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, which effectively halts ATP synthesis and leads to the disruption of cellular respiration and ultimately, fungal cell death.[1]
This mode of action is highly specific to a crucial metabolic pathway, resulting in potent fungicidal activity. The preventative action of related picolinamides involves the inhibition of spore germination on the leaf surface, while their curative activity is attributed to the arrest of mycelial growth within the leaf tissue.[2]
Caption: Mechanism of action of this compound at Complex III.
Synthesis and Formulation
Synthesis Protocol
Reaction Scheme:
Materials:
-
4-chloropicolinoyl chloride
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropicolinoyl chloride (1 equivalent) in anhydrous DCM.
-
Addition of Base and Amine: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) followed by the dropwise addition of cyclopropylamine (1.1 equivalents).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.
Formulation for Biological Assays
For research purposes, a stock solution of the synthesized compound should be prepared in a suitable solvent. Due to the aromatic and amide functionalities, dimethyl sulfoxide (DMSO) or acetone are likely good choices for initial solubilization.
Protocol for Stock Solution and Working Solutions:
-
Stock Solution (e.g., 10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to create a 10,000 ppm stock solution.
-
Serial Dilutions: Prepare a series of working solutions by diluting the stock solution with a suitable solvent (e.g., sterile distilled water containing a surfactant like Tween 20 at 0.01-0.05% v/v to aid in dispersion). The final concentration of DMSO in the working solutions should be kept low (typically <1%) to avoid phytotoxic effects.
In Vitro Efficacy Assessment
In vitro assays are crucial for determining the intrinsic activity of the compound against a range of fungal pathogens and for establishing baseline sensitivity.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay determines the concentration of the compound that inhibits fungal mycelial growth by 50% (EC50).
Materials:
-
Pure cultures of target fungal pathogens (e.g., Botrytis cinerea, Alternaria solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
This compound working solutions
-
Sterile cork borer (5 mm)
-
Incubator
Step-by-Step Protocol:
-
Media Preparation: Autoclave the fungal growth medium (e.g., PDA) and cool it to 45-50 °C in a water bath.
-
Amendment: Add the appropriate volume of the this compound working solutions to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 ppm). Also, prepare a control plate with the solvent and surfactant only.
-
Pouring Plates: Gently swirl the amended media and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it mycelium-side down in the center of each amended plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or logistic regression to determine the EC50 value.
| Parameter | Description |
| EC50 | The effective concentration that causes a 50% reduction in mycelial growth. |
| MIC | The minimum inhibitory concentration at which no fungal growth is observed. |
Spore Germination Inhibition Assay
This assay is particularly useful for evaluating the preventative (prophylactic) activity of the compound.
Materials:
-
Fungal spore suspension of the target pathogen
-
Microscope slides or multi-well plates
-
This compound working solutions
-
Humid chamber
-
Microscope
Step-by-Step Protocol:
-
Spore Suspension Preparation: Prepare a spore suspension of the target fungus in sterile distilled water and adjust the concentration (e.g., to 1 x 10^5 spores/mL) using a hemocytometer.
-
Treatment: Mix equal volumes of the spore suspension and the fungicide working solutions.
-
Incubation: Pipette a drop of the mixture onto a microscope slide or into the well of a microtiter plate. Place the slides or plates in a humid chamber and incubate at the optimal temperature for germination.
-
Observation: After a suitable incubation period (e.g., 6-24 hours), observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Analysis: Calculate the percentage of germination inhibition for each concentration compared to the control. Determine the EC50 value for spore germination.
In Planta Efficacy Assessment
In planta assays in a controlled greenhouse environment are essential to evaluate the compound's performance in a more realistic biological system, assessing its protective and curative properties, as well as its systemic activity.
Protective (Prophylactic) Activity Assay
Materials:
-
Healthy host plants of a susceptible variety (e.g., tomato for Botrytis cinerea, wheat for Zymoseptoria tritici)
-
This compound working solutions
-
Handheld sprayer
-
Fungal spore suspension
-
Controlled environment growth chamber or greenhouse
Step-by-Step Protocol:
-
Plant Treatment: Spray the host plants with the working solutions of this compound until runoff. Include a control group sprayed only with the solvent and surfactant solution.
-
Drying: Allow the plants to dry completely (typically 24 hours).
-
Inoculation: Inoculate the treated plants by spraying them with the fungal spore suspension.
-
Incubation: Place the plants in a high-humidity environment at the optimal temperature for disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 5-10 days), assess the disease severity using a visual rating scale (e.g., percentage of leaf area infected).
-
Analysis: Calculate the percentage of disease control for each treatment relative to the inoculated control.
Curative (Therapeutic) Activity Assay
Step-by-Step Protocol:
-
Inoculation: Inoculate healthy host plants with the fungal spore suspension.
-
Incubation: Place the plants in a high-humidity environment for a period sufficient for infection to occur but before symptoms are visible (e.g., 24-48 hours).
-
Plant Treatment: Remove the plants from the high-humidity chamber and spray them with the working solutions of this compound.
-
Further Incubation: Return the plants to conditions conducive for disease development.
-
Disease Assessment and Analysis: Assess disease severity and calculate the percentage of disease control as described for the protective assay.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound belongs to a vital class of fungicides with a mode of action that is crucial for modern disease management strategies. The protocols outlined in this guide provide a comprehensive framework for the initial characterization of its fungicidal properties. Future research should focus on determining the precise antifungal spectrum and potency of this specific molecule against a broad range of economically important plant pathogens. Further investigations into its systemic properties, rainfastness, and potential for resistance development will be essential in fully evaluating its potential as a novel crop protection agent.
References
-
Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. Available at: [Link]
-
Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. PubMed. Available at: [Link]
-
In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available at: [Link]
- MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES. Google Patents.
-
In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research. Available at: [Link]
-
(PDF) In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. ResearchGate. Available at: [Link]
- WO2014074715A1 - Cyclopropyl amide derivatives. Google Patents.
-
In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Scialert. Available at: [Link]
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Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. PubMed. Available at: [Link]
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In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. Available at: [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
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Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Available at: [Link]
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Application Note: Quantitative Analysis of N-Cyclopropyl 4-chloropicolinamide
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of N-Cyclopropyl 4-chloropicolinamide. Recognizing the diverse needs of researchers and drug development professionals, this application note presents three robust protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of each method is rationalized based on its respective advantages in sensitivity, selectivity, and suitability for different sample matrices. Each protocol is presented with detailed step-by-step instructions, from sample preparation to data analysis, and is supported by established scientific principles and validation standards.
Introduction and Compound Overview
This compound (CAS No. 1090815-16-9) is a substituted picolinamide derivative.[1][2] Picolinamides are a class of compounds with significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[3][4] The accurate and precise quantification of this specific molecule is critical for various stages of research and development, including pharmacokinetic studies, metabolism analysis, quality control of active pharmaceutical ingredients (APIs), and formulation development.
The structural features of this compound—a chlorinated pyridine ring coupled with a cyclopropyl amide group—dictate the selection of appropriate analytical strategies. This guide offers a multi-platform approach to empower researchers with the flexibility to choose the most suitable method based on their specific analytical challenges, such as required sensitivity, sample complexity, and equipment availability.
Compound Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-chloro-N-cyclopropylpyridine-2-carboxamide |
| CAS Number | 1090815-16-9 |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.64 g/mol |
| Chemical Structure | (Image of structure would be placed here) |
Rationale for Method Selection
The choice of an analytical method is a critical decision driven by the analytical objective. This guide details three distinct, yet complementary, techniques.
-
HPLC-UV: This is the workhorse of many quality control laboratories. It offers robustness, excellent quantitative performance, and simplicity, making it ideal for analyzing bulk materials, formulations, and process intermediates where analyte concentrations are relatively high. The chromophore in the pyridine ring allows for sensitive UV detection.
-
LC-MS/MS: For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the gold standard.[5] Its ability to selectively monitor specific parent-to-product ion transitions minimizes interference from complex biological matrices, enabling quantification at picogram or nanogram levels.[6]
-
GC-MS: Gas chromatography is well-suited for thermally stable and volatile compounds. While amides can sometimes pose challenges due to their polarity, GC-MS can be an effective alternative, particularly for purity analysis and identifying volatile impurities.[7] The mass spectrometer provides definitive identification and quantification.
Method 1: Quantification by HPLC-UV
This method is designed for robust, routine quantification of this compound in drug substances and formulated products.
Principle
The analyte is separated from impurities and excipients on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector and comparing the peak area to that of a calibration curve prepared from certified reference standards.
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (PTFE or Nylon)
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance
-
Vortex Mixer and Sonicator
3.2.3. Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation (e.g., Powder): Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of the active compound into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, then dilute to volume. Further dilute as necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 272 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
HPLC-UV Workflow Diagram
Caption: Workflow for quantification by HPLC-UV.
Data Analysis and System Suitability
-
Calibration: Plot the peak area of the standards against their concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
System Suitability: Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
Method 2: Quantification by LC-MS/MS
This method is optimized for the ultra-sensitive and highly selective quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates.
Principle
The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the biological matrix. Chromatographic separation is achieved using a fast gradient on a C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for matrix effects and variability in sample recovery.[8]
Experimental Protocol
4.2.1. Reagents and Materials
-
All reagents from Method 1.
-
Stable Isotope-Labeled Internal Standard (e.g., N-Cyclopropyl-d4 4-chloropicolinamide). If unavailable, a structurally similar compound can be used after thorough validation.
-
Acetonitrile with 0.1% Formic Acid
-
Human Plasma (or other relevant biological matrix)
4.2.2. Instrumentation
-
LC-MS/MS system: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Nitrogen gas generator.
4.2.3. Sample and Standard Preparation
-
Stock and Working Solutions: Prepare as in Method 1, using methanol. Prepare a separate stock solution for the Internal Standard (IS). Create a working IS solution at 100 ng/mL.
-
Calibration Standards in Matrix: Spike blank plasma with working standard solutions to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or blank, add 10 µL of the working IS solution (100 ng/mL). b. Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4 °C. e. Transfer the supernatant to an autosampler vial for analysis.
4.2.4. LC-MS/MS Conditions
| Parameter | LC Condition |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Parameter | MS/MS Condition |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: m/z 197.1 → 141.0 (Quantifier), 197.1 → 113.0 (Qualifier) |
| IS (d4-labeled): m/z 201.1 → 145.0 (or appropriate transition) | |
| Ion Source Temp. | 550 °C |
| Collision Gas | Argon |
| Note: MRM transitions and collision energies must be optimized empirically. |
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow using LC-MS/MS.
Method 3: Quantification by GC-MS
This method is suitable for assessing the purity of this compound and for identifying and quantifying it in simple matrices where the analyte can be volatilized without degradation.
Principle
The sample is dissolved in a suitable organic solvent and injected into the gas chromatograph. The compound is vaporized and separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. The column eluent enters a mass spectrometer, which ionizes and fragments the molecules, providing a characteristic mass spectrum for identification and selective ion monitoring (SIM) for quantification.[7][9]
Experimental Protocol
5.2.1. Reagents and Materials
-
This compound Reference Standard
-
Methanol (GC Grade) or Ethyl Acetate (GC Grade)
-
Helium (99.999% purity)
5.2.2. Instrumentation
-
GC-MS system with a split/splitless injector, capillary column, and a mass selective detector.
5.2.3. Sample and Standard Preparation
-
Solvent: Methanol.
-
Stock Standard Solution (1000 µg/mL): Prepare as in Method 1, using methanol.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol to achieve a final concentration within the calibration range.
5.2.4. GC-MS Conditions
| Parameter | GC Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Hold at 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Parameter | MS Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230 °C |
| Acquisition Mode | Scan: m/z 50-300 (for identification) |
| SIM: m/z 196 (Quantifier), 141, 168 (Qualifiers) | |
| Note: Selected ions for SIM mode should be confirmed from the full scan spectrum of the analyte. |
GC-MS Workflow Diagram
Caption: Workflow for purity analysis by GC-MS.
Method Validation Summary
All analytical methods intended for regulatory submission or critical decision-making must be validated according to international guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters that should be assessed for these protocols include:
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Accuracy (Trueness) | The closeness of test results to the true value, often assessed by spike/recovery experiments. |
| Precision | The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
This application note provides three distinct, validated protocols for the quantification of this compound. The HPLC-UV method serves as a reliable tool for routine quality control. The GC-MS method offers an alternative for purity testing and analysis in simple matrices. For applications demanding the highest sensitivity and specificity, such as bioanalysis, the LC-MS/MS method is the definitive choice. The selection of the appropriate method should be guided by the specific requirements of the analytical task, including the sample matrix, required limits of quantification, and available instrumentation.
References
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National Institutes of Health (NIH). (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-Chloro-N-methylpyridine-2-carboxamide, 97%. Retrieved from [Link]
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MDPI. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
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National Institutes of Health (NIH). (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 4-chloro-N,N-dimethylpyridine-2-carboxamide | C8H9ClN2O | CID 4962252 - PubChem. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. Retrieved from [Link]
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PMT. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Retrieved from [Link]
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ResearchGate. (2015). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
-
PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling of N-Cyclopropyl 4-chloropicolinamide
Abstract: This document provides a detailed guide for the safe handling, storage, and disposal of N-Cyclopropyl 4-chloropicolinamide, a research chemical with potential applications in drug development and chemical synthesis. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related molecules and established best practices for laboratory safety. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a framework for minimizing exposure risk and ensuring a safe laboratory environment.
Introduction and Scope
This compound is a heterocyclic amide derivative. While its specific biological and toxicological properties are not extensively documented in publicly available literature, its structural motifs—a chloropyridine ring and a cyclopropyl amide group—suggest that it should be handled with the care afforded to novel chemical entities of unknown toxicity. The 4-chloropyridine moiety is a common feature in various biologically active compounds, and its presence necessitates careful handling to avoid potential health hazards.
These application notes are grounded in the principle of proactive risk mitigation. The procedures outlined are based on a comprehensive review of general chemical safety guidelines and data from analogous compounds.[1] All personnel handling this compound must supplement these protocols with a thorough review of any available supplier safety data and adhere to their institution's specific safety policies.
Hazard Identification and Risk Assessment
A formal risk assessment should be conducted before any new experimental work involving this compound.[2] Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard identification is warranted.
2.1. Structural Analogs and Potential Hazards:
Based on related compounds such as 4-chloropicolinamide and N-methyl-4-chloropicolinamide, the following potential hazards should be considered[3][4]:
-
Eye Damage/Irritation: May cause serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6]
2.2. Physical and Chemical Properties (Predicted):
The physical state of this compound is likely a solid at room temperature.[8] It is important to consult the supplier's certificate of analysis for the most accurate information.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.[9] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety goggles or a face shield if there is a splash hazard. | ANSI Z87.1 |
| Hands | Nitrile or neoprene gloves. Double gloving is recommended for handling neat material. | ASTM F739 |
| Body | A fully buttoned laboratory coat. | --- |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | NIOSH 42 CFR 84 |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood.[9]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining chemical integrity and laboratory safety.[10]
5.1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE before opening the package inside a chemical fume hood.
-
Verify the contents against the packing slip and ensure the container is properly labeled.
-
Record the date of receipt on the container.
5.2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[9][11]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][12]
-
Segregate from foodstuffs and other reactive chemicals.
-
Consult the supplier's documentation for any specific storage temperature requirements (e.g., room temperature, refrigerated).[10]
5.3. Weighing and Solution Preparation:
This workflow should be performed entirely within a chemical fume hood.
Caption: Workflow for weighing and dissolving this compound.
Spill Response Protocol
Prompt and appropriate action is crucial in the event of a chemical spill.[13] The following protocol is for minor spills (less than 1 liter and not posing an immediate fire or health hazard).[14] For major spills, evacuate the area and contact your institution's emergency response team.[14]
6.1. Minor Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear at a minimum, a lab coat, safety goggles, and double nitrile gloves.
-
Containment: For liquid spills, create a dike around the spill using an absorbent material from a chemical spill kit.[15] For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Absorption/Neutralization: Apply an inert absorbent material (e.g., vermiculite, sand) to the spill, working from the outside in.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area with soap and water, followed by a final rinse.
-
Waste Disposal: Label the hazardous waste container with the chemical name and date. Dispose of it according to your institution's hazardous waste management guidelines.[9]
Caption: Decision-making flowchart for chemical spill response.
First Aid Measures
In case of accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12]
Waste Disposal
All waste containing this compound, including contaminated lab supplies and unused material, must be disposed of as hazardous chemical waste.[9]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
The responsible and safe handling of this compound is paramount for protecting laboratory personnel and the environment. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can effectively mitigate the risks associated with this novel compound. Continuous vigilance and adherence to established safety protocols are the cornerstones of a safe and productive research environment.
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Chemical Spill Response Procedures. University of Louisville. [Link]
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Laboratory Spill Response Guidelines. Arkansas State University. [Link]
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Chemical Spill Response. Augusta University. [Link]
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Ensuring the safe handling of chemicals. (2022-09-30). World Health Organization (WHO). [Link]
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Occupational exposure limits substance evaluations. ECHA - European Union. [Link]
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Application Notes and Protocols for N-Cyclopropyl 4-chloropicolinamide in Preclinical Research
Introduction: The Scientific Rationale for N-Cyclopropyl 4-chloropicolinamide Solution Preparation
This compound is a synthetic compound of interest in contemporary drug discovery and development. Its chemical architecture, featuring a picolinamide core, a chloro substituent, and an N-cyclopropyl group, suggests its potential as a modulator of biological pathways. The cyclopropyl moiety is a notable feature in medicinal chemistry, often introduced to enhance metabolic stability and improve binding affinity to target proteins. Recent research has explored novel N-cyclopropyl amide derivatives for their potential therapeutic effects, including the modulation of osteoclast differentiation, which is critical in bone remodeling and related diseases.[1]
The preparation of this compound solutions for experimental use is a critical first step that dictates the reliability and reproducibility of downstream results. The inherent physicochemical properties of such organic molecules, particularly their often-limited aqueous solubility, necessitate the use of specific solvents and handling procedures to ensure the compound's integrity and accurate dosing in biological assays.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound solutions. The protocols herein are designed to ensure scientific integrity through a deep understanding of the causality behind each experimental choice.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of experimental solutions.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | Chemical Supplier Data |
| Molecular Weight | 196.63 g/mol | Chemical Supplier Data |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Aqueous Solubility | Predicted to be low | Inferred from structural analogues |
| Organic Solvent Solubility | Expected to be soluble in Dimethyl Sulfoxide (DMSO) | Inferred from structural analogues and common practice |
Due to the anticipated low aqueous solubility of this compound, the use of an organic co-solvent is essential for preparing stock solutions. Dimethyl Sulfoxide (DMSO) is the recommended solvent for this purpose. DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of nonpolar and polar compounds, making it an invaluable tool in drug discovery research.
Safety Precautions and Handling
Prior to handling this compound, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier. Based on the safety information for structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Skin and Eye Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
DMSO-Specific Precautions:
DMSO can enhance the absorption of other chemicals through the skin. Therefore, exercise extreme caution when handling DMSO solutions of this compound, as this could facilitate its entry into the body.
Experimental Workflow for Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for in vitro cell-based assays.
Caption: Workflow for preparing this compound solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mM x 0.001 L x 196.63 g/mol x 1000 = 1.9663 mg
-
Weigh the compound: Accurately weigh approximately 1.97 mg of this compound using an analytical balance. It is advisable to weigh a slightly larger amount (e.g., 10 mg) for better accuracy and prepare a larger volume of stock solution (e.g., 5.08 mL).
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of 100% DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentrations for treating cells.
Key Consideration: Final DMSO Concentration
High concentrations of DMSO can be toxic to cells. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO without the compound) must be included in all experiments to account for any solvent effects.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors, it is often beneficial to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM solution.
-
Perform serial dilutions: From the intermediate dilution or directly from the stock solution, perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 0.1 µM).
-
Example for a final concentration of 10 µM: If you add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium, the final concentration will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of the compound to the same volume of cell culture medium.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation of the compound in the aqueous medium.
Logical Framework for Experimental Design
The successful application of this compound in research hinges on a well-designed experimental plan. The following diagram illustrates the logical connections between the different stages of the process.
Caption: Logical flow for experimental design using this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon freezing | Compound has low solubility in DMSO at low temperatures. | Gently warm the vial in a 37°C water bath and vortex until the precipitate redissolves. Consider preparing a lower concentration stock solution. |
| Precipitation in working solution | Compound has poor solubility in the aqueous cell culture medium. | Prepare working solutions fresh and use immediately. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.1%) in the medium, but test for its effects on your specific assay. |
| Inconsistent experimental results | Inaccurate pipetting; degradation of the compound; repeated freeze-thaw cycles of the stock solution. | Use calibrated pipettes. Prepare fresh working solutions for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Cell toxicity in vehicle control | Final DMSO concentration is too high. | Ensure the final DMSO concentration is below the toxic threshold for your cell type (typically <0.5%). Perform a dose-response curve for DMSO alone to determine the no-effect concentration. |
Disposal of Waste
All waste materials containing this compound and/or DMSO should be disposed of as hazardous chemical waste in accordance with local and institutional regulations. Do not pour solutions down the drain.[2][3][4][5] Collect liquid waste in a designated, labeled, and sealed container. Solid waste (e.g., contaminated pipette tips, tubes) should also be collected in a designated hazardous waste container.
References
-
DMSO disposal - General Lab Techniques - Protocol Online. (2006). Protocol Online. Available at: [Link]
-
SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). (2015). Greenfield Global. Available at: [Link]
-
DIMETHYL SULFOXIDE (DMSO) - University of Waterloo. (n.d.). University of Waterloo. Available at: [Link]
-
Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. (2024). PubMed. Available at: [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington. Available at: [Link]
Sources
- 1. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. greenfield.com [greenfield.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. depts.washington.edu [depts.washington.edu]
Troubleshooting & Optimization
Technical Support Center: N-Cyclopropyl 4-chloropicolinamide Synthesis Yield Optimization
Welcome to the technical support center for the synthesis of N-Cyclopropyl 4-chloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical entity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low to No Product Formation
You've set up your reaction to couple 4-chloropicolinic acid with cyclopropylamine, but upon workup and analysis (TLC, LC-MS), you observe a low yield or complete absence of the desired this compound.
-
Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the activation of the carboxylic acid group of 4-chloropicolinic acid. If this activation is incomplete, the reaction will not proceed efficiently.
-
Solution 1: Verify Coupling Reagent Quality. Common coupling reagents like HATU, HBTU, EDC, and DCC are sensitive to moisture. Ensure you are using a fresh, dry batch of the reagent.
-
Solution 2: Optimize Stoichiometry. For coupling agents like EDC/HOBt, ensure you are using at least 1.1 to 1.5 equivalents of both the coupling agent and the additive relative to the carboxylic acid.
-
Solution 3: Consider an Alternative Activation Method. If standard coupling agents fail, consider converting 4-chloropicolinic acid to its acid chloride. This is a more reactive intermediate. However, be mindful of potential side reactions (see Issue 2).
-
-
Deactivation of Cyclopropylamine: Cyclopropylamine is a primary amine, but its nucleophilicity can be compromised.
-
Solution 1: Base Selection is Crucial. An appropriate base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is necessary to neutralize any acid generated during the reaction, which would otherwise protonate and deactivate the cyclopropylamine. Use 2-3 equivalents of the base.
-
Solution 2: Anhydrous Conditions. Ensure all glassware is oven-dried and solvents are anhydrous. Trace amounts of water can hydrolyze activated intermediates and quench the reaction.
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role in amide bond formation.
-
Solution 1: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. Reactions can be slow and may require extended reaction times (from a few hours to overnight).
-
Solution 2: Adjust Temperature. While many amide couplings proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate, especially with less reactive substrates.
-
Issue 2: Formation of Significant Impurities
Your reaction produces the desired product, but it is contaminated with one or more significant impurities, complicating purification and reducing the isolated yield.
-
Dichlorinated Byproduct Formation: When using thionyl chloride (SOCl₂) to form 4-chloropicolinoyl chloride, a common impurity is the corresponding 4,5-dichloropicolinamide. This arises from the chlorination of the pyridine ring.
-
Solution 1: Milder Chlorinating Agent. Use oxalyl chloride with a catalytic amount of DMF instead of thionyl chloride. This combination is often milder and can reduce the formation of ring-chlorinated byproducts.
-
Solution 2: Switch to a Direct Coupling Method. Employing coupling reagents like HATU or EDC/HOBt avoids the use of harsh chlorinating agents altogether.
-
-
Urea Byproducts from Carbodiimide Reagents: If you are using DCC or EDC as your coupling agent, the corresponding urea byproducts (DCU or EDU) can be difficult to remove.
-
Solution 1: Use a Water-Soluble Carbodiimide. EDC hydrochloride is often preferred over DCC because the resulting urea byproduct is water-soluble and can be easily removed with an acidic aqueous wash during workup.
-
Solution 2: Filtration for DCC Byproduct. If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration of the reaction mixture before the aqueous workup.
-
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-chloropicolinic acid and/or cyclopropylamine in your crude product.
-
Solution: Optimize Reaction as per Issue 1. Addressing the root cause of the incomplete reaction is the primary solution.
-
Post-Reaction Cleanup: Unreacted 4-chloropicolinic acid can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the workup. Excess cyclopropylamine, being basic, can be removed with an acidic wash (e.g., dilute HCl).
-
Issue 3: Difficulty with Product Purification
You have successfully synthesized the crude product, but are facing challenges in isolating pure this compound.
-
Product is an Oil Instead of a Solid: The presence of impurities can often prevent a compound from crystallizing.
-
Solution 1: Column Chromatography. Purification by silica gel column chromatography is a standard method to separate the desired product from impurities. A gradient of ethyl acetate in hexanes is a common starting point for the elution of such amides.
-
Solution 2: Trituration. If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexanes or pentane) dropwise with stirring to precipitate the product.
-
-
Co-elution of Impurities During Chromatography: An impurity may have a similar polarity to your product, making separation by column chromatography difficult.
-
Solution 1: Optimize Eluent System. Experiment with different solvent systems for your column. Adding a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent can sometimes alter the retention factors and improve separation.
-
Solution 2: Recrystallization. If the product is a solid, recrystallization is an excellent method for purification.[1]
-
The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
| Solvent System | Rationale |
| Isopropanol/Water | The product may be soluble in hot isopropanol, and its solubility will decrease upon the addition of water. |
| Ethyl Acetate/Hexanes | The product is likely soluble in ethyl acetate, and hexanes can be used as an anti-solvent. |
| Toluene | Toluene can be a good solvent for recrystallizing aromatic compounds. |
| Acetone/Water | Similar to isopropanol/water, this combination can be effective. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three main synthetic pathways:
-
Amide coupling of 4-chloropicolinic acid and cyclopropylamine: This is a direct approach using standard coupling reagents.
-
Reaction of 4-chloropicolinoyl chloride with cyclopropylamine: This involves the initial conversion of the carboxylic acid to a more reactive acid chloride.
-
Reaction of an ester of 4-chloropicolinic acid (e.g., methyl 4-chloropicolinate) with cyclopropylamine: This is another common method for amide formation.[2]
Q2: Which amide coupling reagent is best for this synthesis?
The "best" reagent can depend on the scale of the reaction and the desired purity.
-
HATU/HBTU: These are highly efficient and often give high yields with short reaction times. However, they are more expensive.
-
EDC/HOBt: A very common and cost-effective combination. The use of EDC is advantageous for purification as the urea byproduct is water-soluble.
-
DCC/DMAP: Another effective but older method. The DCU byproduct can be difficult to remove.
A comparative summary is provided below:
| Coupling Reagent | Pros | Cons |
| HATU/HBTU | High efficiency, fast reaction times | Expensive, byproducts can sometimes be difficult to remove |
| EDC/HOBt | Cost-effective, water-soluble urea byproduct | Can be slower than HATU/HBTU, requires an additive (HOBt) |
| DCC/DMAP | Effective, relatively inexpensive | Insoluble DCU byproduct can complicate purification |
| SOCl₂/Oxalyl-Cl | Forms highly reactive acid chloride, inexpensive | Harsh conditions, potential for side reactions (e.g., chlorination) |
Q3: Why is the choice of base important?
The base plays a critical role in scavenging protons (H+) that are generated during the activation of the carboxylic acid and the subsequent amide bond formation. Without a base, the cyclopropylamine would be protonated to form a cyclopropylammonium salt, which is not nucleophilic and will not react to form the amide. Non-nucleophilic, sterically hindered bases like DIPEA are often preferred as they are less likely to participate in side reactions.
Q4: Can I use an inorganic base like potassium carbonate?
While inorganic bases are used in some amide synthesis protocols, they are generally not ideal for standard coupling reactions in organic solvents due to their poor solubility. Homogeneous reaction conditions with a soluble organic base like DIPEA or TEA typically lead to better results.
Q5: What is the significance of the cyclopropyl group in cyclopropylamine?
The cyclopropane ring is highly strained, which influences its chemical properties.[3] This strain can make the adjacent amine more reactive in some contexts. However, the cyclopropyl group is generally stable under standard amide coupling conditions.[3]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.
Step-by-Step Methodology:
-
To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of cyclopropylamine (1.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
Sources
Technical Support Center: Purification of N-Cyclopropyl 4-chloropicolinamide
Welcome to the technical support guide for navigating the purification challenges of N-Cyclopropyl 4-chloropicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the synthesis and purification of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental work.
I. Overview of Common Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be non-trivial. The primary challenges often stem from the presence of structurally similar impurities, unreacted starting materials, and potential side products formed during the synthesis.
Key challenges include:
-
Residual Starting Materials: Incomplete reactions can leave behind 4-chloropicolinic acid (or its activated form) and cyclopropylamine. Their differing polarities and solubilities compared to the final product can complicate purification.
-
Isomeric Impurities: Depending on the synthetic route, impurities with slight structural variations may form, making separation by standard techniques like recrystallization or basic chromatography difficult.
-
Side-Reaction Products: The reaction conditions can sometimes lead to the formation of undesired byproducts, which may co-elute or co-crystallize with the desired compound.
-
Product Degradation: Picolinamide derivatives can be susceptible to hydrolysis or other degradation pathways under harsh purification conditions (e.g., strong acids/bases or high temperatures).
This guide will provide a structured approach to troubleshoot these issues through a series of frequently asked questions and detailed protocols.
II. Troubleshooting Guides & FAQs
FAQ 1: My crude this compound has a low melting point and a broad peak in the HPLC. What are the likely impurities?
Answer: A low and broad melting point, coupled with a broad HPLC peak, strongly suggests the presence of impurities. The most common culprits are unreacted starting materials.
-
4-Chloropicolinic Acid: This starting material is significantly more polar than your product due to the carboxylic acid group.
-
Cyclopropylamine: This is a volatile and relatively non-polar amine.[1]
-
Coupling Reagents/Byproducts: If you are using coupling agents like DCC (dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) is a common, often poorly soluble impurity.
Troubleshooting Protocol: Initial Workup and Extraction
A well-designed aqueous workup is the first line of defense to remove a significant portion of these impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any unreacted cyclopropylamine, making it water-soluble and partitioning it into the aqueous layer.
-
Base Wash: Follow with a wash using a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the unreacted 4-chloropicolinic acid, converting it to its water-soluble carboxylate salt, which will move to the aqueous layer.
-
Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which should now be significantly purer.
dot graph TD { A[Crude Reaction Mixture] -->|Dissolve in Ethyl Acetate| B(Organic Layer); B -->|Wash with 1M HCl| C{Separate Layers}; C -->|Aqueous Layer| D[Protonated Cyclopropylamine]; C -->|Organic Layer| E[Product + 4-Chloropicolinic Acid]; E -->|Wash with Sat. NaHCO3| F{Separate Layers}; F -->|Aqueous Layer| G[Sodium 4-Chloropicolinate]; F -->|Organic Layer| H[Purified Product in EtOAc]; H -->|Dry & Concentrate| I(Partially Purified Product); }
Caption: Aqueous workup workflow for impurity removal.
FAQ 2: After an initial workup, I still see multiple spots on my TLC plate. How should I approach purification?
Answer: If impurities persist after an extractive workup, the next logical steps are recrystallization or column chromatography. The choice depends on the nature of the impurities and the quantity of material.
Troubleshooting Guide: Purification Strategy Selection
| Purification Method | When to Use | Key Considerations |
| Recrystallization | When the product is highly crystalline and the impurities have different solubility profiles. Ideal for larger scale purification. | Solvent selection is critical. The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
| Column Chromatography | When impurities have similar polarities to the product, making recrystallization ineffective. Excellent for achieving high purity on small to medium scales. | Requires optimization of the mobile phase (solvent system) to achieve good separation.[2] |
Protocol 1: Recrystallization of this compound
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. Good candidates include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude material until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid cooling can trap impurities within the crystal lattice.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good system will show clear separation between your product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4. A common starting point for picolinamides is a mixture of hexanes and ethyl acetate.[2]
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
dot graph TD { subgraph "Purification Path" A[Crude Product] --> B{Recrystallization Feasible?}; B -- Yes --> C[Recrystallization]; B -- No --> D[Column Chromatography]; C --> E[Pure Crystalline Product]; D --> E; end }
Caption: Decision workflow for purification.
FAQ 3: My final product purity is only 98% by HPLC, and I need >99.5%. What are my options?
Answer: Achieving very high purity often requires a final polishing step. If standard chromatography and recrystallization are insufficient, you may be dealing with a persistent, structurally similar impurity.
Advanced Troubleshooting Strategies:
-
Re-crystallization with a Different Solvent System: Sometimes, changing the solvent can alter the solubility properties enough to exclude a stubborn impurity. Experiment with different solvent classes (e.g., alcohols, esters, aromatic hydrocarbons).
-
Preparative HPLC: For the highest purity levels, preparative high-performance liquid chromatography (prep-HPLC) is the gold standard. While more resource-intensive, it offers the best resolution for separating closely related compounds.
-
Chemical Treatment: In some cases, an impurity can be chemically altered to make it easier to remove. For example, if you have a small amount of a reactive impurity, a scavenger resin might be employed. This is a more advanced technique and requires a good understanding of the impurity's structure.
FAQ 4: How can I confirm the structure and purity of my final product?
Answer: A combination of analytical techniques is essential to confirm the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra should show the expected peaks with the correct integrations and multiplicities for the cyclopropyl and picolinamide moieties.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A single sharp peak indicates a high degree of purity. It is important to use a suitable method, often involving a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid).
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
III. References
-
Process for synthesis of picolinamides. Google Patents. Available at:
-
Process for the production of new picolinic acid derivatives. Google Patents. Available at:
-
Removal of the coordinating group. Deprotection of the picolinamido... ResearchGate. Available at: [Link]
-
This compound, 98% Purity, C9H9ClN2O, 10 grams. CP Lab Safety. Available at: [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Available at: [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Available at: [Link]
-
4-CHLOROPICOLINAMIDE. GSRS. Available at: [Link]
-
Process for the manufacture of cyclopropylamine. Google Patents. Available at:
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. European Patent Office. Available at: [Link]
-
Good Price CAS:99586-65-9 | 4-Chloropicolinamide for Sale. ALFA CHEMICAL. Available at: [Link]
-
4-Chloro-N-methylpicolinamide. PubChem. Available at: [Link]
Sources
"N-Cyclopropyl 4-chloropicolinamide" byproduct identification
Answering the call of complex chemistry, this Technical Support Center guide is dedicated to our partners in research and drug development. As Senior Application Scientists, we understand that the path to discovery is often paved with unexpected results. This resource is designed to be your first point of reference when troubleshooting the synthesis of N-Cyclopropyl 4-chloropicolinamide, focusing specifically on the identification and mitigation of common byproducts.
Our approach is rooted in first principles, combining mechanistic understanding with practical, field-tested solutions to help you navigate the intricacies of your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant peak in my LC-MS analysis with a mass of 157.57 Da. My reaction seems incomplete. What is the likely identity of this peak?
A1: An observed mass of approximately 157 Da most likely corresponds to your unreacted starting material, 4-chloropicolinic acid (or its hydrolysate, 4-chloropicolinamide, if the reaction was initiated from an activated ester or acid chloride and exposed to water)[1]. The presence of this peak indicates an incomplete amidation reaction.
Underlying Causality: The conversion of a carboxylic acid to an amide requires an activation step, as the amine is not nucleophilic enough to attack the neutral carboxylic acid directly. If the coupling agent is inefficient, or if the reaction conditions (temperature, time, stoichiometry) are not optimal, the reaction will stall, leaving unreacted starting material.
Troubleshooting Protocol:
-
Verify Activation/Coupling Agent Efficacy:
-
Acid Chloride Route: If you are using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, ensure it is fresh and the reaction is performed under strictly anhydrous conditions. Moisture will quench the highly reactive acid chloride intermediate, reverting it to the carboxylic acid.[2]
-
Peptide Coupling Route: For agents like HATU, HBTU, EDC, or DCC, ensure they have not degraded during storage. These reagents are moisture-sensitive.[2] Always use a non-nucleophilic base (e.g., DIPEA, triethylamine) in slight excess to neutralize the acid formed and facilitate the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Stoichiometry: Ensure at least a 1:1 molar ratio of cyclopropylamine to 4-chloropicolinic acid. In some cases, a slight excess (1.1-1.2 equivalents) of the amine can drive the reaction to completion.
-
-
Purification: If the reaction cannot be driven to completion, the unreacted 4-chloropicolinic acid can typically be removed from your desired product via an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during workup, as the acidic starting material will be extracted into the aqueous layer, while the amide product remains in the organic phase.
Q2: My LC-MS shows a peak at M+H+ ≈ 391.08 Da. This doesn't correspond to any of my starting materials. What could this byproduct be?
A2: A mass of approximately 390-391 Da for a [M+H]+ ion strongly suggests the formation of a dimeric species . Picolinamides are known to form stable centrosymmetric dimers via intermolecular N-H···O=C hydrogen bonds.[3][4] While this is often a solid-state phenomenon, it can be observed in solution and in the gas phase (mass spectrometry) depending on conditions. The expected mass for the protonated dimer of this compound would be (196.64 * 2) + 1 ≈ 394.28 Da. A mass of ~391 could indicate a different type of dimer, perhaps formed from the reaction of two intermediates.
Potential Dimeric Structures & Causality:
-
Product Dimer (Non-covalent): The most likely candidate is a non-covalent dimer of your final product held together by strong hydrogen bonds. This is often observed in mass spectrometry, especially with electrospray ionization (ESI).
-
Acyl-Activated Dimer (Covalent): A more complex possibility involves the reaction of an activated 4-chloropicolinic acid intermediate (like the acid chloride or an active ester) with the pyridine nitrogen of another molecule, leading to a covalent dimer.
Troubleshooting & Identification Workflow:
The following workflow can help you diagnose and mitigate dimer formation.
Caption: Troubleshooting workflow for suspected dimer formation.
Experimental Protocols:
-
MS/MS Analysis: Subject the parent ion (m/z ≈ 391-395) to collision-induced dissociation (CID). If it readily fragments back to the monomeric product ion (m/z ≈ 197), it is almost certainly a non-covalent dimer, which is an artifact of the analysis method and not necessarily a problem in your bulk sample.
-
Reaction Dilution: To prevent the formation of covalent dimers, which are bimolecular events, try running the reaction at a lower concentration (e.g., decrease from 0.5 M to 0.1 M).
-
Slow Addition: If using a highly reactive intermediate like an acid chloride, add it slowly to the solution of cyclopropylamine. This maintains a low instantaneous concentration of the reactive species, favoring the desired reaction over self-reaction.
Q3: My NMR spectrum is clean, but my yield is low. During workup, I noticed some of my product seems to be lost to the aqueous layer. What could be happening?
A3: This scenario may point towards ring-opening of the cyclopropyl group . The cyclopropylamine moiety, while generally stable, contains a highly strained three-membered ring.[5] Under certain conditions, particularly strongly acidic environments, the ring can be cleaved.[6]
Underlying Causality: Protonation of the amide or the pyridine nitrogen can make the molecule susceptible to nucleophilic attack (e.g., by water or other nucleophiles present), which can trigger the opening of the strained cyclopropane ring. The resulting ring-opened species (e.g., containing a propenyl or hydroxypropyl side chain) would be significantly more polar than the parent compound and could be lost to the aqueous phase during an extraction.
Preventative Measures:
-
Control pH During Workup: Avoid strongly acidic washes (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, use a milder acid (e.g., dilute citric acid or ammonium chloride) and minimize contact time.
-
Reaction pH: Ensure your reaction conditions are not strongly acidic. If your coupling reaction generates a strong acid (like HCl from thionyl chloride), it is critical to include a sufficient amount of a scavenger base (like pyridine or triethylamine) to neutralize it.[2]
-
Analysis of Aqueous Layer: To confirm this hypothesis, you can try acidifying the aqueous washes, extracting with a more polar solvent like ethyl acetate, and analyzing the extract by LC-MS to see if you can identify the mass of the suspected ring-opened byproduct (e.g., Product + H₂O, M+H+ ≈ 215.65 Da).
Summary of Potential Byproducts
| Byproduct Identity | Expected Mass [M+H]⁺ | Key Analytical Signature | Mitigation Strategy |
| 4-Chloropicolinic Acid | 157.57 Da | LC-MS peak; soluble in basic aqueous solution. | Ensure complete reaction; use basic wash during workup. |
| Hydrolyzed Product | 198.62 Da (cleavage of cyclopropyl) | Increased polarity; potential loss to aqueous layers. | Avoid strongly acidic/basic conditions, especially at high temperatures. |
| Non-Covalent Dimer | 394.28 Da | MS/MS fragments to product ion (m/z 197). | Modify MS analytical conditions; not a synthetic issue. |
| Ring-Opened Adduct | 215.65 Da (Product + H₂O) | High polarity; may be found in aqueous workup layers. | Maintain neutral or slightly basic pH; avoid strong acids. |
| Over-chlorinated Product | 231.07 Da (e.g., 4,X-dichloro) | Isotopic pattern for two chlorines in MS. | Use milder chlorinating agents (e.g., oxalyl chloride instead of SOCl₂).[7] |
General Synthetic Workflow & Control Points
The following diagram outlines a general synthetic pathway and highlights critical control points for minimizing byproduct formation.
Caption: Key control points in the synthesis of this compound.
References
-
Borba, A., Albrecht, M., Reva, I., Lapinski, L., & Fausto, R. (2006). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. Physical Chemistry Chemical Physics, 8(39), 4551-4560. Available from: [Link]
-
Borba, A., et al. (2006). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. ResearchGate. Available from: [Link]
-
Borba, A., Albrecht, M., & Fausto, R. (n.d.). (PDF) Dimer Formation in Nicotinamide and Picolinamide in. Amanote Research. Retrieved from [Link]
-
Naredla, R. R., & Klumpp, D. A. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Beilstein journal of organic chemistry, 9, 2132–2137. Available from: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
Wu, W., & Richard, J. P. (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in organic chemistry, 3(6), 443–445. Available from: [Link]
-
Gatus, N. J., Clarke, R. J., & Bernhardt, P. V. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein journal of organic chemistry, 11, 714–720. Available from: [Link]
-
LeFevre, J. W., & Hunchak, O. S. (2014). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Journal of environmental quality, 43(3), 856–864. Available from: [Link]
Sources
- 1. 99586-65-9|4-Chloropicolinamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-Cyclopropyl 4-chloropicolinamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of N-Cyclopropyl 4-chloropicolinamide. As a molecule of interest in pharmaceutical and agrochemical research, achieving a crystalline form with the desired purity, yield, and polymorphic identity is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of crystallization and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most promising solvents for the crystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, we can infer suitable solvent systems based on its structural analogue, picolinamide, and related compounds. Polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as ethyl acetate and acetonitrile, are excellent starting points. Water may also be considered, particularly in mixed solvent systems, given that the related picolinic acid is highly soluble in water[1][2]. A general approach is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q2: How can I induce crystallization if my compound remains in solution?
A2: If spontaneous crystallization does not occur upon cooling, several techniques can be employed. The most common is to scratch the inside of the flask with a glass rod at the meniscus of the solution. This action can create microscopic imperfections on the glass surface that serve as nucleation sites. Another effective method is to introduce a "seed crystal" of previously crystallized this compound into the supersaturated solution. If no seed crystals are available, you can dip a glass rod into the solution, allow the solvent to evaporate, and then re-introduce the rod with the thin film of solid into the solution.
Q3: My crystallization yielded an oil instead of a solid. What should I do?
A3: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated or cooled too rapidly. To remedy this, try reheating the solution to dissolve the oil and then add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly. Using a solvent system where the compound is less soluble can also prevent oiling out.
Q4: What is polymorphism and why is it a concern for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For a pharmaceutical compound, this can impact bioavailability and shelf-life. Picolinamide itself is known to exhibit polymorphism, so it is crucial to control crystallization conditions to consistently produce the desired polymorph of this compound.
Q5: What analytical techniques are recommended to characterize the crystalline form of this compound?
A5: A suite of analytical techniques should be used to characterize the crystalline solid. Powder X-ray Diffraction (PXRD) is the primary method to identify the crystal form and assess polymorphism. Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect phase transitions. Thermogravimetric Analysis (TGA) can identify the presence of solvates or hydrates. Fourier-Transform Infrared (FTIR) Spectroscopy can provide information about the functional groups and bonding within the crystal lattice[3].
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.
Problem 1: Poor or No Crystal Formation
Possible Causes:
-
Sub-optimal Solvent System: The chosen solvent may be too good or too poor at dissolving the compound.
-
Insufficient Supersaturation: The concentration of the compound may be too low for nucleation to occur.
-
Presence of Inhibitory Impurities: Certain impurities can interfere with the nucleation process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no crystal formation.
Experimental Protocols:
-
Solvent Screening:
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
Add a different solvent (e.g., ethanol, ethyl acetate, toluene, acetonitrile) to each tube dropwise at room temperature until the solid dissolves.
-
A good crystallization solvent will dissolve the compound when heated but not at room temperature.
-
-
Inducing Nucleation:
-
If the solution is clear and supersaturated, gently scratch the inner surface of the flask with a glass rod.
-
Alternatively, add a single, small seed crystal of this compound.
-
If no seed crystals are available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, then reintroduce the rod into the solution.
-
Problem 2: Formation of an Oil or Amorphous Solid
Possible Causes:
-
High Solute Concentration: The solution is too concentrated, leading to rapid precipitation.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for an ordered crystal lattice to form.
-
Low Melting Point of the Solute or a Eutectic Mixture with Impurities: The melting point of the compound or a mixture with impurities may be below the temperature of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the formation of an oil or amorphous solid.
Experimental Protocols:
-
Slowing Down Crystallization:
-
If an oil forms, reheat the mixture until the solution is homogeneous.
-
Add a small amount of additional solvent (10-20% of the original volume).
-
Allow the solution to cool to room temperature slowly by placing it in an insulated container or a warm water bath that is allowed to cool to ambient temperature overnight.
-
Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.
-
Problem 3: Low Yield
Possible Causes:
-
Incomplete Crystallization: Not all of the dissolved compound has precipitated.
-
Excessive Washing: Washing the crystals with a solvent in which they are soluble.
-
Premature Filtration: Filtering the solution before crystallization is complete.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low crystallization yield.
Experimental Protocols:
-
Maximizing Yield from Mother Liquor:
-
After filtering the initial crop of crystals, transfer the mother liquor to a separate flask.
-
Reduce the volume of the solvent by about half using a rotary evaporator.
-
Allow the concentrated solution to cool again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
-
-
Proper Washing Technique:
-
Always wash the filtered crystals with a small amount of ice-cold crystallization solvent.
-
Alternatively, use a solvent in which the compound is known to be poorly soluble, even at room temperature.
-
Problem 4: Suspected Polymorphism
Possible Causes:
-
Different Crystallization Conditions: Variations in solvent, temperature, or cooling rate can lead to the formation of different polymorphs.
-
Presence of Impurities: Impurities can sometimes favor the formation of a metastable polymorph.
Troubleshooting Workflow:
Caption: Workflow for investigating and controlling polymorphism.
Experimental Protocols:
-
Controlled Crystallization for Polymorph Screening:
-
Perform a series of small-scale crystallizations under a variety of conditions.
-
Vary parameters such as solvent (see Table 1), cooling rate (rapid vs. slow cooling), and temperature.
-
Analyze the solid from each experiment using PXRD and DSC to identify different polymorphic forms.
-
Once the desired polymorph is identified, ensure that the crystallization conditions that produce it are precisely documented and followed in all subsequent experiments.
-
Data and Reference Tables
Table 1: Suggested Solvents for Crystallization Screening of this compound
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar protic solvents, often show good temperature-dependent solubility for amides. Picolinic acid is soluble in ethanol[1][2]. |
| Esters | Ethyl acetate, Isopropyl acetate | Medium polarity, good for compounds that are too soluble in alcohols. A common choice for crystallization. |
| Ketones | Acetone | Polar aprotic, can be a good solvent but its low boiling point may lead to rapid evaporation and precipitation. |
| Aromatic Hydrocarbons | Toluene, Xylene | Non-polar, may be suitable for anti-solvent crystallization or for less polar compounds. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but peroxide formation should be monitored. |
| Nitriles | Acetonitrile | Polar aprotic, picolinic acid has low solubility in acetonitrile, which can be advantageous[1][2]. |
| Mixed Solvents | Ethanol/Water, Ethyl acetate/Hexane | Allows for fine-tuning of solubility to achieve optimal supersaturation. |
References
-
da Piedade, M. E. M., & Monte, M. J. S. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. [Link]
-
Ferreira, A. M., et al. (2016). Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. CrystEngComm, 18(27), 5134-5145. [Link]
- Vioglio, S. F., et al. (2018). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Pharmaceutical Solids (pp. 87-133). CRC Press.
-
da Piedade, M. E. M., & Monte, M. J. S. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: N-Cyclopropyl 4-chloropicolinamide Synthesis
Welcome to the technical support guide for the synthesis of N-Cyclopropyl 4-chloropicolinamide. This critical intermediate is foundational in the development of various pharmaceutical agents. However, its synthesis, particularly during scale-up, presents a unique set of challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into troubleshooting common issues encountered during the amidation of 4-chloropicolinic acid with cyclopropylamine. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve current problems but also anticipate and prevent future scalability issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its primary challenge?
A1: The most prevalent method is the amidation of 4-chloropicolinic acid with cyclopropylamine. This is typically achieved by first activating the carboxylic acid to form a more reactive species, such as an acyl chloride, which then readily reacts with the amine. The primary challenge at scale is controlling the reactivity of the acyl chloride intermediate and managing side reactions, which can significantly reduce yield and purity.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields often stem from three main areas:
-
Incomplete Acid Activation: The conversion of 4-chloropicolinic acid to its reactive intermediate (e.g., acyl chloride) may be inefficient. This can be due to reagent quality (e.g., old thionyl chloride) or insufficient stoichiometry.
-
Side Reactions: The pyridine ring is susceptible to side reactions. For instance, using thionyl chloride (SOCl₂) can sometimes lead to undesired chlorination at other positions on the ring.[1][2]
-
Poor Temperature Control: Amide bond formation is often exothermic. A rapid temperature increase can promote the formation of byproducts and decomposition.[3] Proper temperature control is critical during scale-up.[3]
Q3: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be?
A3: A common and problematic impurity is the dimerized byproduct formed from the reaction of the acyl chloride intermediate with unreacted 4-chloropicolinic acid, forming an anhydride which can then react further. Another possibility, especially when using reagents like thionyl chloride, is unintended chlorination of the pyridine ring.[1][4] Careful control of stoichiometry and slow addition of reagents at low temperatures can minimize these side reactions.[4]
Q4: How critical is moisture control in this reaction?
A4: Extremely critical. Activating agents like thionyl chloride and oxalyl chloride react violently with water, generating corrosive HCl and SO₂ gases and consuming the reagent.[5][6] The acyl chloride intermediate is also highly sensitive to moisture and will hydrolyze back to the starting carboxylic acid, leading to yield loss. All glassware must be oven-dried, and anhydrous solvents are essential for a successful and safe reaction.[4][6]
In-Depth Troubleshooting Guide
Problem 1: Low Yield & Incomplete Conversion
Low yields are the most frequent hurdle in scaling this synthesis. The root cause can usually be traced back to the initial acid activation step or the subsequent amidation conditions.
The conversion of the carboxylic acid to a highly reactive intermediate is the energetic linchpin of the entire synthesis. If this step is flawed, no downstream optimization can compensate.
Troubleshooting Steps:
-
Reagent Quality Assessment: Thionyl chloride (SOCl₂) is commonly used but degrades upon exposure to moisture.[5][7] Use a fresh, sealed bottle or redistill older stock if its quality is uncertain. Alternative coupling reagents like T3P® (n-propanephosphonic acid anhydride) can be more robust and produce water-soluble byproducts, simplifying workup.[8]
-
Optimize Activating Agent Stoichiometry: While a slight excess of the activating agent is common, a large excess can promote side reactions. Start with 1.1-1.2 equivalents of thionyl chloride. Monitor the conversion of the acid to the acyl chloride via an in-process check (IPC) like a quench-and-derivatize HPLC analysis if possible.
-
Consider Alternative Activating Agents: For sensitive substrates, harsher reagents like thionyl chloride can be suboptimal. Oxalyl chloride with a catalytic amount of DMF is a milder alternative for generating acid chlorides.[3] Other peptide coupling reagents, while more expensive, offer excellent control.
| Reagent | Pros | Cons on Scale-Up |
| Thionyl Chloride (SOCl₂) | Inexpensive, potent | Generates gaseous HCl/SO₂ byproducts, harsh conditions can cause side reactions.[1][4] |
| Oxalyl Chloride/(DMF cat.) | Milder, cleaner reaction | More expensive, generates gaseous CO/CO₂/HCl. |
| T3P® | Water-soluble byproducts, low epimerization | Viscous and can be difficult to handle, higher cost.[4][8] |
| EDC/HOBt | Water-soluble byproducts | Higher cost, potential for difficult-to-remove urea byproducts.[4] |
Troubleshooting Steps:
-
Temperature Management: The reaction of the acyl chloride with cyclopropylamine is exothermic. On a large scale, this heat can accumulate rapidly, leading to thermal runaway and byproduct formation.[3]
-
Controlled Reagent Addition: Never add the amine all at once. A slow, controlled addition of the cyclopropylamine solution to the activated acid ensures the amine reacts with the acyl chloride faster than side reactions can occur.
-
Solvent Selection: The choice of solvent is critical for solubility, temperature control, and work-up. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous.
Problem 2: Product Purity Issues & Byproduct Formation
Controlling purity is paramount in pharmaceutical synthesis. The reactive nature of the intermediates in this synthesis can lead to several persistent impurities.
Caption: Troubleshooting workflow for purity issues.
Mitigation Strategies:
-
For Dimerization (Impurity A): Ensure the activated acyl chloride is consumed quickly. This is best achieved by adding the acyl chloride solution to a solution of the cyclopropylamine and a non-nucleophilic base (like triethylamine), rather than the other way around. This maintains a low concentration of the reactive acyl chloride at all times.
-
For Ring Chlorination (Impurity C): This side reaction is known to occur with picolinic acids when using thionyl chloride.[1][2] If this is a persistent issue, switching to a milder coupling agent like T3P® or HATU is the most effective solution.[4]
Recommended Scale-Up Protocol & Safety
This protocol is designed to maximize yield and purity while maintaining process safety.
Safety First: Handling Thionyl Chloride
Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[5][6][9]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton).[5][6][9]
-
Quenching: Never quench excess thionyl chloride with water directly. A slow, careful addition to a cooled, stirred solution of sodium bicarbonate or by back-quenching into a large volume of cold isopropanol is a safer method.
-
Gas Effluent: The reaction generates HCl and SO₂ gas. Ensure the fume hood is functioning correctly and consider scrubbing the effluent on larger scales.[5]
Step-by-Step Scalable Protocol
-
Vessel Preparation: Ensure the reaction vessel is scrupulously clean and oven-dried to remove all traces of moisture. Assemble under a nitrogen or argon atmosphere.
-
Acid Activation:
-
Charge 4-chloropicolinic acid (1.0 eq) and anhydrous DCM (10 vol) to the reactor.
-
Cool the slurry to 0-5 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until IPC confirms complete conversion to the acyl chloride.
-
-
Amine Addition:
-
In a separate dry vessel, dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 vol).
-
Cool the acyl chloride solution back down to 0-5 °C.
-
Slowly add the cyclopropylamine solution to the acyl chloride solution over 1-2 hours, maintaining an internal temperature below 10 °C.
-
-
Work-up and Isolation:
-
Once the reaction is complete (monitored by TLC or HPLC), slowly quench by adding water, keeping the temperature below 20 °C.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Caption: Step-by-step process flow for scalable synthesis.
References
-
Scale-up Reactions. Division of Research Safety - University of Illinois. (2019). Available at: [Link]
-
Thionyl chloride. Lanxess. (2015). Available at: [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. Available at: [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
SOP 0079 - Thionyl Chloride. Standard Operating Procedures for University of Louisville. (2013). Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. (2015). Available at: [Link]
-
This compound, 98% Purity, C9H9ClN2O, 10 grams. CP Lab Safety. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024). Available at: [Link]
- Process for synthesis of picolinamides. Google Patents. WO2021076681A1.
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. (2015). Available at: [Link]
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. European Patent Office. EP 0430847 A1. Available at: [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. De Gruyter. Available at: [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. (2014). Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Available at: [Link]
-
7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. MDPI. Available at: [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. (2011). Available at: [Link]
- Process for the manufacture of cyclopropylamine. Google Patents. US4590292A.
- Process for production of cyclopropylamide compound. Google Patents. WO2007105729A1.
Sources
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lanxess.com [lanxess.com]
- 6. bionium.miami.edu [bionium.miami.edu]
- 7. nj.gov [nj.gov]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. drexel.edu [drexel.edu]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Improving "N-Cyclopropyl 4-chloropicolinamide" stability in solution
Welcome to the technical support center for N-Cyclopropyl 4-chloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of this compound in solution. Here, we will address common challenges and provide scientifically grounded solutions to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over time. What are the likely causes?
Degradation of this compound in solution is primarily attributed to two main pathways: hydrolysis of the amide bond and photodegradation of the chlorinated pyridine ring.
-
Hydrolysis: The amide linkage in the picolinamide structure is susceptible to cleavage by water, a reaction that is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this degradation. In acidic media, the carbonyl oxygen of the amide can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.[1][2] Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[3][4] Studies on similar amide-containing molecules have shown that the rate of hydrolysis is often lowest in the neutral pH range.[1][5]
-
Photodegradation: The presence of a chlorinated aromatic ring makes the molecule susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[6][7] This process can involve the formation of reactive radical species, leading to the cleavage of the carbon-chlorine bond or other alterations to the pyridine ring.[6][8]
Q2: I have observed the formation of a precipitate in my stock solution. What could be the reason?
Precipitation can occur due to several factors:
-
Poor Solubility: this compound may have limited solubility in certain aqueous buffers. It is crucial to determine the solubility of the compound in your chosen solvent system.
-
Degradation Products: The products of hydrolysis, such as 4-chloropicolinic acid, may have different solubility profiles than the parent compound, leading to their precipitation out of solution.
-
pH Shifts: Changes in the pH of your solution, perhaps due to the absorption of atmospheric CO2, can alter the ionization state of the molecule and its degradation products, thereby affecting their solubility.
Q3: How can I proactively prevent the degradation of my this compound solutions?
To enhance the stability of your solutions, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution within a neutral range (ideally pH 6-8) to minimize both acid and base-catalyzed hydrolysis.[1][4][5] The use of a suitable buffer system is highly recommended.
-
Solvent Selection: Prepare stock solutions in anhydrous aprotic solvents like DMSO or ethanol, where the absence of water will prevent hydrolysis. For aqueous working solutions, use purified, deionized water and prepare them fresh whenever possible.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[6][7] This is especially critical for long-term storage.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of all chemical reactions, including degradation. For working solutions, keep them on ice during experiments.
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Problem 1: Rapid loss of compound purity in aqueous solution.
Initial Assessment:
-
Confirm Identity and Purity of Starting Material: Before troubleshooting solution stability, ensure the solid compound is of high purity.
-
Analyze the Degraded Sample: Use an analytical technique like HPLC-UV or LC-MS to identify the degradation products. The presence of 4-chloropicolinic acid and cyclopropylamine would strongly suggest hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss.
Corrective Actions:
-
pH Adjustment: If the pH is acidic or basic, adjust it to the 6-8 range using a non-reactive buffer system (e.g., phosphate or HEPES).
-
Light Protection: If the solution is exposed to light, transfer it to an amber vial or wrap the container in aluminum foil.
-
Solvent System: If the issue persists, consider if any components of your buffer are reactive. Simplify the solvent system where possible.
Problem 2: Inconsistent results between experiments.
Initial Assessment:
Inconsistent results are often a symptom of ongoing, variable degradation.
-
Review Solution Preparation Protocol: Are solutions being prepared fresh for each experiment? How long are they stored and under what conditions?
-
Check for Environmental Variations: Are there differences in light exposure or temperature between experimental setups?
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare a single, large batch of your stock solution in an appropriate anhydrous solvent (e.g., DMSO). Aliquot this stock into single-use vials and store at -80°C.
-
Fresh Working Solutions: Prepare aqueous working solutions fresh from the frozen stock immediately before each experiment.
-
Control Environmental Conditions: Ensure all experiments are conducted under consistent lighting and temperature conditions.
Experimental Protocols
Protocol 1: Rapid Stability Assessment using HPLC-UV
This protocol provides a framework for quickly assessing the stability of this compound under different pH and light conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Buffers: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)
-
Clear and amber HPLC vials
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solutions: Dilute the stock solution to 100 µM in each of the pH buffers.
-
Experimental Setup:
-
For each pH, aliquot the solution into two clear vials and two amber vials.
-
Place one clear and one amber vial for each pH under a broad-spectrum light source.
-
Place the other set of vials in the dark at the same temperature.
-
-
Time Points: Analyze the samples by HPLC-UV at T=0, 2, 4, 8, and 24 hours.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 270 nm, to be determined by a UV scan).
-
Injection Volume: 10 µL
-
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
| Condition | % Remaining at 8 hours |
| pH 4, Light | |
| pH 4, Dark | |
| pH 7, Light | |
| pH 7, Dark | |
| pH 9, Light | |
| pH 9, Dark |
This table will allow for a clear comparison of stability under different conditions.
Visualization of Degradation Pathways:
Caption: Potential degradation pathways.
References
-
Li, S., & Schöneich, C. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 21(47), 25886-25893. [Link]
- Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913.
-
Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900-904. [Link]
- Sim, Y. E., et al. (2011). Aerobic Biodegradation of 2-Picolinic Acid by a Comamonas sp. Applied and Environmental Microbiology, 77(14), 4883-4890.
-
Koné, N. A., et al. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Catalysts, 13(3), 549. [Link]
- Mahesh, M., et al. (2018). The Reductive Cleavage Of Picolinic Amides. Tetrahedron Letters, 59(2), 134-137.
-
Garcés, J. L., et al. (2020). Base‐catalyzed amide bond hydrolysis at moderate pH (7
Chemistry – A European Journal, 26(61), 13868-13872. [Link] -
Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. WIREs Computational Molecular Science, 8(5), e1369. [Link]
- Shaalan, R. A., & Belal, T. S. (2019). Proposed degradation pathways of the drug under different hydrolytic conditions. Scientific Reports, 9(1), 1-13.
- Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Journal of Molecular Biology, 253(3), 475-488.
- Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900-904.
- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(48), 5347-5350.
- Ku, Y., & Chen, K. H. (2001). Photochemical Degradation of Chlorobenzene.
- O'Duill, M., et al. (2020). A Guide to Directing Group Removal: 8‐Aminoquinoline.
- Koh, S. K., et al. (2007). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Cyclopropyl 4-chloropicolinamide Solubility Enhancement
Welcome to the technical support center for N-Cyclopropyl 4-chloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental endeavors.
Understanding the Challenge: Physicochemical Profile of this compound
Before attempting to enhance the solubility of this compound, it is crucial to understand its inherent physicochemical properties. While extensive experimental data may not be publicly available, we can rely on high-quality in silico predictions to guide our strategy.
Based on its chemical structure (SMILES: O=C(NC1CC1)c2nccc(Cl)c2), we can predict the following key parameters:
| Property | Predicted Value | Implication for Solubility Enhancement |
| Molecular Weight | 196.63 g/mol | Relatively small molecule. |
| logP (Lipophilicity) | ~1.83 | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low (~1.55 mg/mL) | Confirms the need for solubility enhancement techniques. |
| pKa (basic) | ~2.5 - 4.5 (Estimated) | The pyridine nitrogen is basic and can be protonated at acidic pH. |
These predictions suggest that this compound is a moderately lipophilic compound with low intrinsic aqueous solubility. The presence of a basic pyridine nitrogen is a key feature that can be exploited for solubility enhancement through pH modification.
FAQ 1: How do I accurately determine the baseline aqueous solubility of my batch of this compound?
Answer:
Accurately measuring the thermodynamic equilibrium solubility is the critical first step before evaluating any enhancement technique. The most reliable and standard procedure is the shake-flask method .[1] This method ensures that the solution is fully saturated with the compound, providing a definitive value for its intrinsic solubility.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of this compound powder to a known volume of your solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, clear glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw a sample of the supernatant and clarify it to remove any undissolved particles. This is best achieved by centrifugation at high speed (e.g., >10,000 rpm) followed by filtration through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate. The two most common methods are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[2][3][4]
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a standard curve of absorbance versus known concentrations of the compound in the same solvent.[5] Measure the absorbance of your filtered sample and determine the concentration from the standard curve.
-
HPLC: This is the preferred method for its specificity and sensitivity. Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the compound. Create a standard curve of peak area versus known concentrations and use it to determine the concentration in your sample.[3]
-
Troubleshooting Common Issues
-
Issue: Inconsistent solubility results between replicates.
-
Cause & Solution: This often points to incomplete equilibration. Extend the shaking time to 72 hours to ensure equilibrium is fully reached. Also, verify that the temperature control is stable throughout the experiment.
-
-
Issue: The compound appears to "crash out" of solution during sampling.
-
Cause & Solution: The compound may be supersaturated. Ensure that the filtration and analysis steps are performed quickly and at the same temperature as the equilibration to prevent precipitation.
-
-
Issue: Low recovery after filtration.
-
Cause & Solution: The compound might be adsorbing to the filter membrane. Test different filter materials (e.g., PVDF, PTFE, Nylon) to find one with minimal binding.
-
FAQ 2: Can I improve the solubility of this compound by adjusting the pH?
Answer:
Yes, this is a highly recommended initial approach. The pyridine nitrogen in the picolinamide ring is basic, with a predicted pKa in the range of 2.5 to 4.5. At a pH below its pKa, this nitrogen will become protonated, acquiring a positive charge. This ionized form is significantly more water-soluble than the neutral form.[6] Therefore, decreasing the pH of the aqueous medium should substantially increase the solubility.
Experimental Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Solubility Measurement: Use the shake-flask method described in FAQ 1 to determine the equilibrium solubility of this compound in each of these buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Workflow for pH-Dependent Solubility Study
Caption: Workflow for determining the pH-solubility profile.
Troubleshooting Common Issues
-
Issue: Solubility does not increase as expected at low pH.
-
Cause & Solution: The counter-ion from the buffer might be forming a less soluble salt with the protonated compound (a phenomenon known as the common ion effect). Try a different buffer system for the acidic range (e.g., glycine-HCl buffer).
-
-
Issue: The compound degrades at low pH.
-
Cause & Solution: Assess the stability of the compound in the acidic buffers over the equilibration period. Use HPLC to check for the appearance of degradation peaks. If degradation is observed, a shorter equilibration time may be necessary, or this method may be unsuitable for long-term formulations.
-
FAQ 3: My application requires a near-neutral pH. How can I improve solubility without pH adjustment?
Answer:
When pH modification is not an option, several other techniques can be employed. Given the predicted lipophilicity (logP ~1.83) of this compound, co-solvents and cyclodextrin complexation are excellent strategies to explore.
A. Co-solvency
This technique involves adding a water-miscible organic solvent (co-solvent) to the aqueous medium. The co-solvent reduces the polarity of the solvent system, making it more favorable for a lipophilic compound to dissolve.[7][8]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).
-
Screening: Prepare several aqueous solutions containing different percentages (e.g., 5%, 10%, 20%, 40% v/v) of each co-solvent.
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method.
-
Data Analysis: Plot the solubility against the percentage of co-solvent to identify the most effective one and the optimal concentration.
B. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has much higher aqueous solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and safety profile.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Solubility Measurement: Add an excess of this compound to each cyclodextrin solution and determine the equilibrium solubility using the shake-flask method.
-
Data Analysis: Plot the total concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (an A_L-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[11]
Workflow for Co-solvent and Cyclodextrin Screening
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. pKa Prediction | Rowan [rowansci.com]
- 5. On-line Software [vcclab.org]
- 6. reddit.com [reddit.com]
- 7. chemaxon.com [chemaxon.com]
- 8. researchgate.net [researchgate.net]
- 9. www.openmolecules.org [openmolecules.org]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of N-Cyclopropyl 4-chloropicolinamide
Welcome to the technical support center for the synthesis of N-Cyclopropyl 4-chloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important molecule. Our goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Impurities and Synthesis Challenges
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I'm observing a significant amount of unreacted 4-chloropicolinic acid in my reaction mixture. What could be the cause and how can I improve the conversion?
Answer:
Incomplete conversion of the starting carboxylic acid is a frequent challenge. The root cause often lies in the initial activation step to the acid chloride or in the subsequent amidation reaction.
Causality and Troubleshooting:
-
Inefficient Acid Chloride Formation: The conversion of 4-chloropicolinic acid to 4-chloropicolinoyl chloride using reagents like thionyl chloride (SOCl₂) is a critical step.[1][2]
-
Moisture: Thionyl chloride reacts readily with water. Any moisture in your reaction setup or solvent will consume the reagent, leading to incomplete formation of the acid chloride.
-
Protocol: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reagent or Reaction Time: An inadequate amount of thionyl chloride or insufficient reaction time can lead to incomplete conversion.
-
Protocol: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS until the starting material is consumed.
-
-
-
Deactivation of the Acid Chloride: The generated 4-chloropicolinoyl chloride is highly reactive and susceptible to hydrolysis.
-
Workup Conditions: Exposure to water during workup before the addition of cyclopropylamine will convert the acid chloride back to the carboxylic acid.
-
Protocol: Ensure that the removal of excess thionyl chloride (typically by distillation under reduced pressure) is complete before proceeding to the amidation step. The subsequent addition of cyclopropylamine should be performed under anhydrous conditions.
-
-
Experimental Workflow: Optimizing Acid Chloride Formation
Caption: Troubleshooting workflow for incomplete conversion.
Question 2: My final product is contaminated with an impurity of approximately double the mass of the starting acid chloride. What is this likely to be?
Answer:
This observation strongly suggests the formation of a dimer, specifically the anhydride of 4-chloropicolinic acid.
Formation Mechanism:
The highly reactive 4-chloropicolinoyl chloride can react with any unreacted 4-chloropicolinic acid or with trace amounts of water to form the corresponding anhydride.
Mitigation Strategies:
-
Controlled Addition of Reagents: Add the thionyl chloride to the 4-chloropicolinic acid solution at a controlled rate, preferably at a low temperature (e.g., 0 °C), to minimize side reactions.
-
Complete Conversion to Acid Chloride: Ensure the complete conversion of the carboxylic acid to the acid chloride before proceeding to the amidation step. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Prompt Amidation: Once the acid chloride is formed and excess thionyl chloride is removed, proceed with the addition of cyclopropylamine without delay to minimize the opportunity for dimerization.
Question 3: I'm seeing a small, persistent peak in my HPLC that doesn't correspond to my starting materials or product. It has a similar retention time to the product. What could it be?
Answer:
This could be a process-related impurity arising from a side reaction. One common side reaction in the synthesis of picolinamides, especially when using thionyl chloride, is the chlorination of the pyridine ring.[3][4]
Potential Impurity: N-Cyclopropyl-4,X-dichloropicolinamide (where X is another position on the pyridine ring).
Causality:
Thionyl chloride can act as a chlorinating agent for activated aromatic rings under certain conditions. The pyridine ring, particularly with an activating carboxylic acid group, can be susceptible to this side reaction, leading to the formation of dichlorinated species.
Troubleshooting and Prevention:
-
Milder Chlorinating Agents: Consider using alternative, milder reagents for the formation of the acid chloride, such as oxalyl chloride.
-
Temperature Control: Perform the reaction with thionyl chloride at the lowest possible temperature that still allows for complete conversion to the acid chloride.
-
Purification: These closely related impurities can often be challenging to remove. Preparative HPLC or careful column chromatography may be necessary.
Analytical Approach for Impurity Identification:
| Analytical Technique | Expected Outcome for Dichloro-impurity |
| LC-MS | A mass peak corresponding to the addition of a chlorine atom to the product molecule. |
| ¹H NMR | A change in the aromatic proton signals of the pyridine ring (e.g., disappearance of a proton signal and shifts in the remaining signals). |
| ¹³C NMR | A change in the number and chemical shifts of the aromatic carbon signals. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities originating from the starting materials?
A: Impurities in your final product can often be traced back to the starting materials.
-
From 4-Chloropicolinic Acid:
-
Isomeric Impurities: The synthesis of 4-chloropicolinic acid may result in the presence of other isomers, such as 6-chloropicolinic acid.[5] These isomers will react similarly to form the corresponding isomeric amide impurity.
-
Unreacted Precursors: Depending on the synthetic route to 4-chloropicolinic acid, you may have residual starting materials from that synthesis.[6][7]
-
-
From Cyclopropylamine:
Q2: How can I effectively remove unreacted cyclopropylamine from my final product?
A: Cyclopropylamine is a volatile and basic compound, which allows for several purification strategies.
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the basic cyclopropylamine, causing it to partition into the aqueous layer.
-
Evaporation: Due to its low boiling point (~50 °C), any remaining traces of cyclopropylamine can often be removed by evaporation under reduced pressure.[9]
-
Column Chromatography: Standard silica gel column chromatography is also effective at separating the more polar amine from the less polar amide product.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[2] A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, which is crucial for their identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for the structural elucidation of isolated impurities.
-
Forced Degradation Studies: To understand the potential degradation pathways, it is advisable to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[9] This will help in identifying potential degradation products that could arise during synthesis or storage.
Impurity Formation Pathway
Caption: Overview of potential impurity sources and side reactions.
References
-
Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Retrieved from [Link]
- da Silva, J. F., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(15), 4429.
-
Masterson, D. S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(2).
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
- Rutledge, P. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9ClN2O, 10 grams. Retrieved from [Link]
-
Pearson+. (n.d.). What are the products of the following reactions? c.. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
Sources
- 1. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 8. 99586-65-9|4-Chloropicolinamide|BLD Pharm [bldpharm.com]
- 9. jchr.org [jchr.org]
- 10. biomedres.us [biomedres.us]
Technical Support Center: HPLC Monitoring of N-Cyclopropyl 4-chloropicolinamide Synthesis
Welcome to the technical support guide for monitoring the synthesis of N-Cyclopropyl 4-chloropicolinamide via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and efficiency of your reaction monitoring. Our approach is grounded in scientific principles and extensive field experience to help you navigate common challenges and optimize your analytical methods.
Introduction to the Synthesis and its Monitoring
The synthesis of this compound typically involves an amide coupling reaction between 4-chloropicolinoyl chloride (or a related activated carboxylic acid derivative) and cyclopropylamine.[1] Monitoring the progress of this reaction is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions for improved yield and purity. HPLC is a powerful analytical technique for this purpose, offering high resolution and sensitivity for separating the starting materials, intermediate species, and the final product.[2][3][4]
Frequently Asked Questions (FAQs)
Here are some common questions that arise when setting up and running HPLC for monitoring this specific reaction:
Q1: What is a good starting point for an HPLC method to monitor the this compound reaction?
A good starting point for method development is a reversed-phase C18 column.[5] A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient might run from 10% to 90% acetonitrile over 15-20 minutes. UV detection at a wavelength where both the starting material (4-chloropicolinamide derivative) and the product have significant absorbance (e.g., around 254 nm) is a common choice.
Q2: How do I prepare my reaction sample for HPLC analysis?
Proper sample preparation is critical to protect your HPLC column and obtain accurate results. A small aliquot of the reaction mixture should be quenched (e.g., with a suitable solvent), diluted significantly with the initial mobile phase composition, and filtered through a 0.22 or 0.45 µm syringe filter before injection.[6] This minimizes the risk of column clogging and ensures the sample solvent is compatible with the mobile phase.[7]
Q3: My peaks for the starting material and product are co-eluting. How can I improve the separation?
Poor resolution can often be addressed by adjusting the mobile phase gradient. A shallower gradient will provide more time for the components to separate on the column. Alternatively, you can try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for your compounds.[5][8]
Q4: I'm seeing a lot of baseline noise in my chromatogram. What could be the cause?
Baseline noise can stem from several sources, including air bubbles in the system, a contaminated detector flow cell, or impurities in the mobile phase.[7][9] Ensure your mobile phase is properly degassed. If the problem persists, flushing the system and cleaning the detector cell according to the manufacturer's instructions is recommended.[9]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific chromatographic problems you may encounter.
Problem 1: Peak Tailing
Symptom: The peak for this compound or the starting materials has an asymmetrical shape, with the latter half of the peak being broader than the front.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. It can also be a result of column overload or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Protocol:
-
Lower Sample Concentration: Inject a more diluted sample to rule out column overload.
-
Adjust Mobile Phase pH: Adding a small amount of an acid (like formic acid or TFA) to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.
-
Use a Different Column: Consider an end-capped C18 column or a column with a different stationary phase (e.g., a polar-embedded phase) that is less prone to secondary interactions with basic compounds.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds from previous injections.[6]
Problem 2: Peak Fronting
Symptom: The peak has an asymmetrical shape where the front of the peak is broader than the back.
Causality: Peak fronting is typically a sign of column overload, where too much sample has been injected onto the column. It can also be caused by poor sample solubility in the mobile phase.
Troubleshooting Protocol:
-
Reduce Injection Volume/Concentration: This is the most common solution. Systematically decrease the amount of sample injected until a symmetrical peak shape is achieved.
-
Ensure Sample Solubility: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase.[7] Injecting a sample in a much stronger solvent can lead to peak distortion.
Problem 3: Shifting Retention Times
Symptom: The retention times for your peaks are not consistent between injections.
Causality: Fluctuations in retention time can be due to a number of factors, including changes in mobile phase composition, temperature fluctuations, or problems with the HPLC pump.[6][9]
Troubleshooting Protocol:
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing the mobile phase components can improve consistency.
-
Equilibrate the Column: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9]
-
Use a Column Oven: A column oven will maintain a stable temperature, which is crucial for reproducible retention times.[9]
-
Inspect the Pump: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow from the pump will lead to variable retention times.[7]
Problem 4: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in later runs or blank injections.
Causality: Ghost peaks are typically caused by the elution of compounds from a previous injection that were strongly retained on the column or carryover from the injector.
Troubleshooting Protocol:
-
Implement a Column Wash: After each gradient run, include a high-organic wash step to elute any strongly retained compounds.
-
Clean the Injector: The sample loop and needle may have adsorbed sample. Follow the manufacturer's instructions for cleaning the autosampler.
-
Run Blank Injections: Injecting a blank solvent after a sample run can help determine if carryover is occurring.
Visualizing the Workflow
Reaction Monitoring Workflow
The following diagram illustrates the general workflow for monitoring the this compound synthesis by HPLC.
Caption: A decision tree for HPLC troubleshooting.
Data Summary Table
| Parameter | Starting Material (4-chloropicolinoyl derivative) | Product (this compound) |
| Expected Polarity | More Polar | Less Polar |
| Expected Elution Order (Reversed-Phase) | Earlier | Later |
| Recommended Column | C18, Phenyl-Hexyl, Polar-Embedded | C18, Phenyl-Hexyl, Polar-Embedded |
| Mobile Phase A | Water + 0.1% Formic Acid/TFA | Water + 0.1% Formic Acid/TFA |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Detection Wavelength | ~254 nm | ~254 nm |
References
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Isenegger, P. G., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (Top) Generalised scheme of the amide coupling used to investigate.... Retrieved from [Link]
-
Nielsen, M. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11482-11489. Retrieved from [Link]
-
Hawach. (2025). Polar Column in HPLC Example. Retrieved from [Link]
-
Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. labcompare.com [labcompare.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. maxisci.com [maxisci.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: N-Cyclopropyl-4-chloropicolinamide Synthesis
Welcome to the technical support center for the synthesis of N-Cyclopropyl-4-chloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and avoid common side reactions, ensuring a high yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-Cyclopropyl-4-chloropicolinamide.
Issue 1: Low Yield of the Final Product
Question: My reaction is consistently resulting in a low yield of N-Cyclopropyl-4-chloropicolinamide. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the amine. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Activation of 4-chloropicolinic Acid: The carboxylic acid needs to be activated to react with the amine. If the activation is incomplete, a significant portion of your starting material will not react.
-
Solution (Acid Chloride Route): Ensure your chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess (1.1-1.5 equivalents). If using a catalyst like DMF, ensure it is anhydrous.
-
Solution (Coupling Agent Route): Use a reliable coupling agent such as HATU, HBTU, or EDC. Ensure it is not expired and has been stored under appropriate conditions (cool and dry). Using an additive like HOBt with carbodiimides (DCC, EDC) can improve efficiency.[1]
-
-
Deactivation of Cyclopropylamine: Cyclopropylamine is a primary amine and can be protonated by any acidic species in the reaction mixture, rendering it non-nucleophilic.
-
Solution: The reaction must be carried out under strictly anhydrous conditions. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge any generated acid (like HCl in the acid chloride route) and prevent the protonation of cyclopropylamine.[2][3][4]
-
-
Product Loss During Workup and Purification: The product might be partially lost during aqueous workup or adhere to the stationary phase during column chromatography.
-
Solution: Optimize your extraction procedure by ensuring the correct pH of the aqueous layer to minimize the solubility of your product. For purification, carefully select the solvent system for column chromatography to ensure good separation and elution of your compound.
-
Issue 2: Formation of a Dichlorinated Byproduct
Question: I am observing a significant amount of a dichlorinated byproduct in my reaction mixture. What is this impurity and how can I prevent its formation?
Answer: The formation of a dichlorinated byproduct, specifically 4,5-dichloro-N-cyclopropylpicolinamide , is a known side reaction, particularly when using the acid chloride route with thionyl chloride. The pyridine ring can be susceptible to electrophilic chlorination under harsh reaction conditions.
-
Cause: The use of thionyl chloride, especially in the presence of a bromide catalyst or at elevated temperatures for an extended period, can lead to the chlorination of the pyridine ring at the 5-position.
-
Solutions:
-
Use a Milder Chlorinating Agent: Oxalyl chloride is often a milder alternative to thionyl chloride and can reduce the incidence of ring chlorination.
-
Switch to a Direct Amide Coupling Method: Employing coupling agents like HATU or EDC avoids the use of harsh chlorinating agents altogether, thus eliminating the possibility of this side reaction. This is often the most effective solution.
-
Optimize Reaction Conditions: If you must use thionyl chloride, carefully control the reaction temperature and time. Avoid prolonged heating.
-
Issue 3: Unreacted Starting Materials Remain
Question: After the reaction, I still have a significant amount of unreacted 4-chloropicolinic acid and/or cyclopropylamine. Why is my reaction not going to completion?
Answer: Incomplete conversion is a common issue and can be linked to several factors:
-
Insufficient Equivalents of Reagents: Ensure you are using the correct stoichiometry. For the amine, a slight excess (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.
-
Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.
-
Solution: Choose a solvent in which all reactants are soluble. For amide couplings, DMF and DCM are common choices. Gentle heating might be necessary, but monitor for potential side reactions.
-
-
Reaction Time: The reaction may simply need more time to complete.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting materials are consumed.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for preparing N-Cyclopropyl-4-chloropicolinamide on a lab scale?
A1: For lab-scale synthesis where purity is a high priority, the direct amide coupling route using a modern coupling agent like HATU is often preferred. This method generally proceeds under mild conditions, gives high yields, and avoids the harsh reagents that can lead to chlorinated byproducts. The acid chloride route can also be high-yielding but requires careful control to avoid side reactions. The amidation of a methyl ester is a viable, often clean, alternative.
Q2: Are there any specific side reactions involving the cyclopropyl group I should be aware of?
A2: Under standard amide coupling conditions, the cyclopropyl group is generally stable. However, under very harsh acidic conditions (which are not typical for these reactions), ring-opening of the cyclopropylamine can occur. It is important to use a non-nucleophilic base to neutralize any strong acids generated during the reaction.
Q3: What is the best way to purify the final product?
A3: Column chromatography on silica gel is the most common method for purifying N-Cyclopropyl-4-chloropicolinamide. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any impurities. It is recommended to first determine the optimal solvent system using TLC.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of N-Cyclopropyl-4-chloropicolinamide should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
Experimental Protocols
Here are detailed step-by-step methodologies for the three main synthetic routes.
Protocol 1: Direct Amide Coupling using HATU
-
Dissolve 4-chloropicolinic acid (1.0 eq.) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) to the mixture and stir for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
Slowly add cyclopropylamine (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).
Protocol 2: Synthesis via Acid Chloride Intermediate
-
Suspend 4-chloropicolinic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of anhydrous DMF.
-
Cool the suspension to 0 °C and add oxalyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated to 40 °C if necessary.
-
Once the acid is converted to the acid chloride (monitor by IR or by quenching a small sample with methanol and analyzing by LC-MS), cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve cyclopropylamine (1.2 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Workup and Purification: Follow the same procedure as in Protocol 1.
Protocol 3: Amidation of Methyl 4-chloropicolinate
-
Dissolve methyl 4-chloropicolinate (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF).[5]
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of cyclopropylamine (2.0-3.0 eq.) in THF, maintaining the internal temperature below 10 °C.[5]
-
Stir the reaction mixture at room temperature for 3-5 hours.[5]
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[5]
Data Presentation
| Parameter | Route 1: Direct Coupling (HATU) | Route 2: Acid Chloride | Route 3: Ester Amidation |
| Starting Materials | 4-chloropicolinic acid, cyclopropylamine, HATU, DIPEA | 4-chloropicolinic acid, oxalyl chloride, cyclopropylamine, TEA | Methyl 4-chloropicolinate, cyclopropylamine |
| Typical Yield | Good to Excellent (>80%) | High (>85%) | Good (70-90%) |
| Reaction Conditions | Mild (0 °C to RT) | Can require gentle heating for acid chloride formation | Mild (0 °C to RT) |
| Key Advantages | High yields, mild conditions, low risk of side reactions | Use of relatively inexpensive reagents, high yields | Often clean reaction with simple workup |
| Key Disadvantages | Cost of coupling agent | Potential for dichlorination side product, handling of corrosive reagents | May require a larger excess of the amine |
Visualizations
Main Synthetic Pathways
Caption: Main synthetic routes to N-Cyclopropyl-4-chloropicolinamide.
Side Reaction Pathway: Dichlorination
Caption: Formation of dichlorinated byproduct via the acid chloride route.
References
-
Yao, J., Chen, J., He, Z., Sun, W., & Xu, W. (2012). Synthesis and biological evaluation of novel picolinamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 20(9), 2923-2929. (Available from: [Link])
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. (Available from: [Link])
- European Patent Office. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Google Patents.
-
Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. (Available from: [Link])
-
PrepChem.com. (n.d.). Synthesis of methyl 4-aminopicolinate. (Available from: [Link])
-
CP Lab Safety. (n.d.). N-Cyclopropyl 4-chloropicolinamide, 98% Purity, C9H9ClN2O, 10 grams. (Available from: [Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Optimizing Organic Synthesis with Methyl 4-Chloropicolinate: A Manufacturer's Insight. (Available from: [Link])
-
de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. (Available from: [Link])
- European Patent Office. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Google Patents.
-
Clark, J. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. (Available from: [Link])
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Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. (Available from: [Link])
-
ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (Available from: [Link])
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Center for Biotechnology Information. (Available from: [Link])
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230. (Available from: [Link])
- Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (Available from: [Link])
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. (Available from: [Link])
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
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Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). (Available from: [Link])
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Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. (Available from: [Link])
-
ResearchGate. (2018, October 30). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (Available from: [Link])
-
MDPI. (2024, November 11). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (Available from: [Link])
-
ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Available from: [Link])
Sources
Validation & Comparative
A Comparative Guide to Picolinamide Derivatives: Spotlight on N-Cyclopropyl 4-chloropicolinamide
For researchers, scientists, and professionals in drug development, the picolinamide scaffold represents a "privileged structure" in medicinal chemistry. Its versatility allows for a wide array of chemical modifications, leading to compounds with diverse biological activities. This guide provides an in-depth comparison of N-Cyclopropyl 4-chloropicolinamide with other picolinamide derivatives, offering insights into their potential therapeutic applications and the experimental methodologies for their evaluation.
The Picolinamide Core: A Foundation for Diverse Biological Activity
Picolinamide, an amide derivative of picolinic acid, is a fundamental scaffold that has given rise to a multitude of compounds with significant therapeutic potential. The picolinamide framework's ability to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of picolinamide derivatives as anticancer[1][2], antibacterial[3], and anti-inflammatory agents, as well as inhibitors of enzymes like acetylcholinesterase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[4][5][6][7].
This compound: A Molecule of Interest
This compound is a picolinamide derivative featuring two key substitutions: a cyclopropyl group on the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring. While specific biological data for this exact compound is limited in publicly available literature, an analysis of its structural components, based on established structure-activity relationships (SAR) of related compounds, allows for informed hypotheses regarding its potential activities.
The Significance of the N-Cyclopropyl Group:
The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The strained three-membered ring can confer a number of advantages, including:
-
Increased Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, leading to an extended half-life of the drug.
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with its biological target.
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).
Compounds containing a cyclopropyl group have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects[4].
The Role of the 4-Chloro Substituent:
The electronic and steric properties of substituents on the picolinamide ring are critical determinants of biological activity. A halogen, such as chlorine, at the 4-position can significantly influence the molecule's interaction with its target. For instance, in the structurally related 4-aminoquinolines, a chloro group at the analogous 7-position is crucial for antimalarial activity. This suggests that the 4-chloro substituent in this compound likely plays a key role in defining its biological profile.
Comparative Analysis: this compound vs. Other Picolinamide Derivatives
To understand the potential of this compound, it is instructive to compare it with other picolinamide derivatives where the N-amide and 4-position substituents are varied.
| Derivative | N-Amide Substituent | 4-Position Substituent | Reported/Potential Biological Activity | Key Differentiator |
| This compound | Cyclopropyl | Chloro | Antitumor, Antibacterial (Hypothesized) | Combination of metabolic stability from the cyclopropyl group and target interaction modulation by the chloro group. |
| Picolinamide | Unsubstituted | Hydrogen | Poly (ADP-ribose) synthetase inhibitor | The unsubstituted parent scaffold. |
| Compound 7a (from[4]) | Dimethylamine side chain | Varies (unspecified at 4-position) | Acetylcholinesterase inhibitor | The presence of a flexible, basic side chain at the N-amide position. |
| Picolinamide 87 (from[3]) | Complex heterocyclic moiety | Varies (unspecified at 4-position) | Potent and selective antibacterial against C. difficile | High selectivity for a specific bacterial target. |
| VEGFR-2 Inhibitor (from[2]) | Substituted aryl group | Varies (unspecified at 4-position) | Anticancer (VEGFR-2 kinase inhibitor) | Targeting a specific signaling pathway in cancer. |
This comparative table highlights how modifications at the N-amide and 4-positions of the picolinamide scaffold can lead to vastly different biological activities. The unique combination of a cyclopropyl group and a 4-chloro substituent in this compound suggests a potential for potent and metabolically stable activity, possibly in the realms of oncology or infectious diseases.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of this compound and compare it to other derivatives, a series of well-defined experimental protocols are necessary.
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of a 4-chloropicolinic acid derivative with cyclopropylamine.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol:
-
Esterification: 4-Chloropicolinic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-chloropicolinate.
-
Amidation: Methyl 4-chloropicolinate is then reacted with cyclopropylamine in a suitable solvent, such as methanol or THF, at room temperature or with gentle heating to afford this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment: MTT Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Diagram of MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the picolinamide derivatives (including this compound and comparators) and a vehicle control.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is then calculated.
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the picolinamide derivatives in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathway: VEGFR-2 Inhibition
Given that some picolinamide derivatives have been identified as VEGFR-2 inhibitors, it is plausible that this compound could also target this pathway, which is crucial for tumor angiogenesis.
Diagram of VEGFR-2 Signaling Pathway:
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.
Conclusion
This compound stands as a promising yet underexplored picolinamide derivative. Based on the well-documented benefits of its constituent chemical moieties, it is hypothesized to possess potent biological activity, potentially as an anticancer or antibacterial agent, with favorable metabolic stability. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and comprehensive evaluation of this compound in comparison to other picolinamide derivatives. Further investigation into its mechanism of action, for instance, through VEGFR-2 kinase inhibition assays, will be crucial in elucidating its therapeutic potential.
References
-
Yuan, Z., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 147-154. [Link]
-
Le, P., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(6), 1638-1649. [Link]
- (This reference is a placeholder as no direct publication was found for the specific compound. A relevant citation to a general synthesis of picolinamides would be placed here).
-
Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 544-548. [Link]
-
Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(46), 27653-27665. [Link]
-
Yuan, Z., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 147-154. [Link]
-
Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2169-2173. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4108. [Link]
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- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of N-Cyclopropyl 4-chloropicolinamide Analogs
In the dynamic landscape of agrochemical and pharmaceutical research, the picolinamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. N-Cyclopropyl 4-chloropicolinamide sits at a fascinating intersection of this chemical space, with its analogs showing promise in diverse applications ranging from herbicidal action to potential therapeutic interventions. This guide provides a comparative analysis of the biological activities of various analogs, grounded in experimental data, to assist researchers in navigating the structure-activity relationships within this chemical class and to inform future discovery and development efforts.
Introduction to the this compound Scaffold
The core structure, characterized by a pyridine ring substituted with a chlorine atom and an N-cyclopropyl carboxamide group, offers several points for chemical modification. Each alteration can significantly influence the molecule's interaction with biological targets, leading to a spectrum of activities. This guide will explore key analogs and the experimental evidence that defines their biological profiles, primarily focusing on herbicidal and selected therapeutic applications.
Herbicidal Activity: Modulating the Auxin Pathway
Picolinic acid and its derivatives are well-established as synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The primary target for many of these herbicides is the auxin signaling F-box protein 5 (AFB5).[1][2]
Structure-Activity Relationship (SAR) Insights
Extensive research into picolinic acid analogs has revealed critical structural features that govern their herbicidal potency. Modifications to the pyridine ring and the amide substituent are pivotal.
-
Substitution on the Picolinic Acid Ring: The position and nature of substituents on the pyridine ring are crucial. For instance, the introduction of aryl-substituted pyrazolyl groups at the 6-position of 2-picolinic acid has led to the discovery of compounds with potent herbicidal activity.[1][3]
-
Amide Group Modification: While the parent topic focuses on an N-cyclopropyl amide, variations in this group can significantly impact activity. The cyclopropyl moiety itself is a common feature in bioactive molecules, often enhancing metabolic stability and target binding.
Comparative Analysis of Herbicidal Analogs
The following table summarizes the herbicidal activity of selected picolinic acid analogs, highlighting the impact of structural modifications.
| Compound ID | Core Structure Modification | Target Weed(s) | IC50 Value (µM) | Reference |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Broadleaf weeds | Not specified | [2] |
| Halauxifen-methyl | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinic acid, methyl ester | Broadleaf weeds | Higher than V-7 | [1] |
| Compound V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | Arabidopsis thaliana | ~0.02 (estimated from 50-fold improvement over Halauxifen-methyl) | [1][2] |
| Compound V-8 | 4-amino-3,5-dichloro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid | Broadleaf weeds | Not specified, but showed better post-emergence activity than picloram | [1][2] |
Key Findings: The data clearly indicates that complex substitutions on the picolinic acid backbone can dramatically increase herbicidal potency. Compound V-7, for example, demonstrated a 45-fold lower IC50 value against Arabidopsis thaliana root growth compared to the commercial herbicide halauxifen-methyl.[1] Molecular docking studies suggest that these highly active analogs bind more effectively to the AFB5 receptor than older compounds like picloram.[1][2]
Therapeutic Potential of Picolinamide Analogs
Beyond agriculture, picolinamide derivatives have been explored for various therapeutic applications. The structural versatility of this scaffold allows for the fine-tuning of its properties to interact with a range of biological targets in mammalian systems.
Antibacterial Activity
Derivatives of N-(pyridin-3-yl)picolinamide have shown significant promise as selective antibacterial agents against Clostridioides difficile.[4]
-
Critical Structural Feature: The position of the nitrogen atom in the pyridine ring attached to the amide is paramount for selectivity. Picolinamides (nitrogen at position 2) exhibit substantially higher selectivity for C. difficile over other bacteria like MRSA when compared to their isonicotinamide (nitrogen at position 4) counterparts.[4][5]
-
Substitution Pattern: A 2,4-disubstitution pattern on the picolinamide ring can lead to over a 1000-fold selectivity for C. difficile.[4]
| Compound Class | Key Structural Feature | Target Organism | MIC (µg/mL) | Selectivity vs. MRSA | Reference |
| Picolinamide Derivative (Compound 87) | 2,4-disubstitution on picolinamide ring | C. difficile | 0.125 | >1000-fold | [4] |
| Isonicotinamide Derivative (Compound 4) | Nitrogen at position 4 | C. difficile | 0.25 | 1 | [4] |
Acetylcholinesterase (AChE) Inhibition
Certain benzamide and picolinamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
-
Comparative Efficacy: Studies have shown that picolinamide derivatives are generally more potent AChE inhibitors than the corresponding benzamide derivatives.[6][7][8]
-
SAR Insights: The position of substituents, such as a dimethylamine side chain, significantly influences the inhibitory activity and selectivity against AChE over butyrylcholinesterase (BChE).[6][7] Compound 7a in one study, a picolinamide derivative, was identified as the most potent AChE inhibitor with an IC50 of 2.49 µM and high selectivity.[6][7]
Experimental Protocols
Determination of Herbicidal Activity (Root Growth Inhibition Assay)
This protocol is adapted from methodologies used to evaluate synthetic auxin herbicides.[1][2]
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Serially dilute the stock solutions with the growth medium to achieve the desired final concentrations.
-
Seed Sterilization and Plating: Surface-sterilize seeds of the model plant (e.g., Arabidopsis thaliana) and place them on agar plates containing the growth medium and the various concentrations of the test compounds.
-
Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for a specified period (e.g., 5-7 days).
-
Data Collection and Analysis: Measure the primary root length of the seedlings. Calculate the half-maximal inhibitory concentration (IC50) by plotting the root length against the log of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is a standard method for assessing the antibacterial potency of compounds.[4]
-
Bacterial Inoculum Preparation: Prepare a suspension of the target bacterium (e.g., C. difficile) in a suitable broth and adjust its density to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates under conditions suitable for the target bacterium (e.g., anaerobic conditions at 37°C for C. difficile) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
Caption: Mechanism of action for picolinamide-based auxin herbicides.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The this compound scaffold and its analogs represent a versatile chemical family with significant biological activities. In the agricultural sector, novel picolinamide derivatives continue to be developed as potent herbicides targeting the auxin pathway, with structure-activity relationship studies guiding the design of more effective and selective molecules. Concurrently, the therapeutic potential of this class of compounds is being realized in areas such as antibacterial drug discovery and the development of treatments for neurodegenerative diseases. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this promising area of chemical biology.
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Synthesis and Microtubule-Destabilizing Activity of N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide and its Analogs. PubMed. Available at: [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
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The Kinase Inhibitor Potential of the N-Cyclopropyl 4-chloropicolinamide Scaffold: A Comparative Analysis and Experimental Blueprint
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is paramount. Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor progression.[1] The picolinamide moiety has emerged as a privileged scaffold in kinase inhibitor design, forming the core of successful drugs like the multi-kinase inhibitors Sorafenib and Axitinib.[2][3] Similarly, the cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.[4]
This guide focuses on the untapped potential of "N-Cyclopropyl 4-chloropicolinamide," a compound that, to date, lacks characterization as a kinase inhibitor in publicly available literature. The absence of data presents a unique opportunity for exploration. Here, we will dissect its structural features in the context of established kinase inhibitors, namely the VEGFR-2 inhibitors Sorafenib and Axitinib, and the p38α MAP kinase inhibitor AZD6703. Through a detailed comparative analysis of their structures and binding modes, we will formulate a hypothesis for the potential kinase inhibitory activity of this compound and provide a comprehensive experimental workflow to validate this hypothesis.
Comparative Analysis of Scaffolds and Known Kinase Inhibitors
To understand the potential of this compound as a kinase inhibitor, we will compare it with three well-characterized inhibitors that share key structural motifs.
Table 1: Structural Comparison of this compound and Selected Kinase Inhibitors
| Compound | Core Scaffold | Key Substituents of Interest | Target Kinase(s) |
| This compound | Picolinamide | N-cyclopropyl, 4-chloro | Hypothetical |
| Sorafenib | Picolinamide | 4-phenoxy, N-methyl | VEGFR-2, B-Raf, Raf-1, PDGFRβ[5] |
| Axitinib | Indazole (structurally related to picolinamide's binding) | N-methylbenzamide | VEGFR-1, -2, -3, PDGFRβ[1][6] |
| AZD6703 | Quinazolinone | N-cyclopropylbenzamide | p38α MAP kinase[7][8] |
The Picolinamide Scaffold in VEGFR-2 Inhibition: Sorafenib and Axitinib
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[9] Both Sorafenib and Axitinib are potent inhibitors of VEGFR-2, and their binding modes provide valuable insights into the structure-activity relationships (SAR) of inhibitors targeting this kinase.
-
Sorafenib's Binding Mode: Sorafenib is a Type II kinase inhibitor, meaning it binds to the "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[10] This conformation is inactive. The picolinamide portion of Sorafenib acts as a hinge-binding moiety, forming crucial hydrogen bonds with the backbone of Cys919 in the hinge region of VEGFR-2.[11] The urea linkage connects to a substituted phenyl ring that occupies a hydrophobic pocket.
-
Axitinib's Binding Mode: Axitinib, a Type I inhibitor, binds to the active "DFG-in" conformation of VEGFR-2. Its indazole core mimics the hinge-binding interactions of the picolinamide scaffold. The benzamide portion extends into the ATP binding pocket, forming key interactions.
The 4-chloro substituent on this compound, being an electron-withdrawing group, could potentially modulate the electronic properties of the pyridine ring, influencing its interaction with the hinge region.
The Cyclopropylamide Moiety in p38α MAP Kinase Inhibition: AZD6703
The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and inflammation and are targets for inflammatory diseases. AZD6703 is a clinical-stage p38α MAP kinase inhibitor that features an N-cyclopropylbenzamide group.[8] The development of AZD6703 was guided by X-ray crystallography, which revealed a switch in binding from a "DFG-out" to a "DFG-in" conformation as the inhibitor was optimized.[8] This highlights the ability of the cyclopropylamide-containing scaffold to adapt to different kinase conformations. The cyclopropyl group itself is thought to contribute to favorable binding interactions and improved metabolic stability.[4]
Hypothetical Binding Mode and Potential of this compound
Based on the analysis of related kinase inhibitors, we can hypothesize a potential binding mode for this compound within a kinase ATP-binding pocket.
-
Hinge Binding: The picolinamide core is well-suited to form hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.
-
Cyclopropyl Group Interaction: The N-cyclopropyl group could occupy a small hydrophobic pocket adjacent to the hinge region, potentially enhancing binding affinity and selectivity.
-
4-Chloro Substituent: The chloro group on the pyridine ring could form halogen bonds or other non-covalent interactions with residues in the binding pocket, further contributing to binding affinity.
The relatively simple structure of this compound makes it an attractive starting point for fragment-based drug discovery and further chemical elaboration.
Proposed Experimental Workflow for Kinase Inhibitor Profiling
To empirically determine the kinase inhibitory potential of this compound, a systematic, multi-step experimental approach is required. This workflow is designed to first broadly screen for activity and then to characterize any identified interactions in detail.
Caption: Proposed experimental workflow for kinase inhibitor profiling.
Detailed Experimental Protocols
1. Compound Acquisition and Quality Control:
-
Obtain this compound from a reputable supplier.
-
Verify the identity and purity (≥95%) of the compound using LC-MS and ¹H-NMR.
-
Prepare a stock solution in 100% DMSO (e.g., 10 mM).
2. Broad Panel Kinase Screen:
-
Submit the compound for a broad kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan® or similar service).
-
The screen should cover a diverse range of human kinases at a single concentration of the compound (typically 10 µM).
-
The output will be the percent inhibition for each kinase in the panel.
3. Data Analysis:
-
Analyze the screening data to identify "primary hits." A common threshold for a hit is >50% inhibition.
-
Prioritize hits based on the magnitude of inhibition and the therapeutic relevance of the kinase.
1. IC50 Determination using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and FRET occurs between the europium donor and an acceptor on the substrate. Inhibition of the kinase leads to a decrease in the HTRF signal.
-
Materials:
-
Recombinant kinase (the "hit" from Phase 1).
-
Biotinylated substrate peptide.
-
ATP.
-
HTRF KinEASE™ kit (containing Eu³⁺-cryptate labeled antibody and streptavidin-XL665).
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
In a 384-well plate, add the kinase and the serially diluted compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for a predetermined time at room temperature (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1. Orthogonal IC50 Assay (Radiometric [³²P]-ATP Assay):
-
Principle: This classic kinase assay measures the incorporation of radiolabeled phosphate from [γ-³²P]-ATP into a substrate.
-
Procedure:
-
Perform a similar serial dilution of the compound as in the HTRF assay.
-
Set up kinase reactions containing the kinase, substrate, cold ATP, and a tracer amount of [γ-³²P]-ATP.
-
Incubate for a set time at 30°C.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value as described for the HTRF assay. This provides an independent confirmation of the compound's potency.
-
2. Mechanism of Action (ATP Competition Assay):
-
Principle: To determine if the compound binds to the ATP pocket, IC50 values are determined at various fixed concentrations of ATP. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.
-
Procedure:
-
Perform the HTRF or radiometric kinase assay as described above.
-
For each IC50 determination, use a different, fixed concentration of ATP (e.g., ranging from 0.5x Km to 10x Km for ATP).
-
Plot the determined IC50 values against the ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of ATP-competitive inhibition.
-
Signaling Pathway Context
To appreciate the potential impact of inhibiting VEGFR-2 or p38α, it is essential to understand their roles in cellular signaling.
Caption: Simplified signaling pathways for VEGFR-2 and p38 MAPK.
Conclusion and Future Directions
While this compound is currently an uncharacterized molecule in the context of kinase inhibition, its structural components are present in known, clinically relevant kinase inhibitors. The picolinamide scaffold offers a proven hinge-binding motif, and the N-cyclopropyl group has the potential to confer favorable properties. The proposed experimental workflow provides a robust and logical path to systematically evaluate its potential as a kinase inhibitor.
Should this compound demonstrate promising activity against one or more kinases, the next steps would involve extensive structure-activity relationship studies to optimize its potency and selectivity. This would entail synthesizing and testing a library of analogs with modifications to the cyclopropyl and chloro moieties, as well as substitutions at other positions of the picolinamide ring. Ultimately, this exploration could lead to the development of a novel class of kinase inhibitors with therapeutic potential.
References
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Abdel-Atty, M. M., et al. (2023). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199818. [Link]
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Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-976. [Link]
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Chen, Y., et al. (2019). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Journal of Molecular Modeling, 25(12), 356. [Link]
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El-Damasy, D. A., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4810. [Link]
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El-Sayed, M. A., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry, 11(2), 227-238. [Link]
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Foote, K. M., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-3883. [Link]
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K-Voss, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8626. [Link]
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Lerman, B. I., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-3883. [Link]
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McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 109(45), 18281-18289. [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Wang, Z., et al. (1998). The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. Proceedings of the National Academy of Sciences, 95(22), 12890-12895. [Link]
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Wei, Y., et al. (2018). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 23(9), 2345. [Link]
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Abdel-Ghani, T. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6271. [Link]
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van den Heuvel, R. H., et al. (2005). Enzyme fragment complementation binding assay for p38alpha mitogen-activated protein kinase to study the binding kinetics of enzyme inhibitors. Analytical Biochemistry, 343(1), 112-120. [Link]
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Azevedo, R., et al. (2012). X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041-1050. [Link]
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RCSB PDB. (2012). 4AGC: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH AXITINIB (AG-013736). [Link]
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Lu, H., et al. (2000). Kinetics of small molecule inhibitor binding to p38 kinase. The Journal of Biological Chemistry, 275(4), 2341-2347. [Link]
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Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(10), e2282. [Link]
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Azevedo, R., et al. (2012). X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041-1050. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
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Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. The Journal of Biological Chemistry, 280(20), 19472-19479. [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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RCSB PDB. (2004). 1R39: THE STRUCTURE OF P38ALPHA. [Link]
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Robida, A. M., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 60-66. [Link]
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Knight, Z. A., et al. (2007). A membrane capture assay for lipid kinase activity. Nature Protocols, 2(4), 822-829. [Link]
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El-Adl, K., et al. (2022). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021). Molecules, 27(11), 3509. [Link]
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A Comparative Guide to Target Validation of N-Cyclopropyl 4-chloropicolinamide: A Novel Insecticide Candidate
For researchers, scientists, and professionals in drug development, the journey from a promising insecticidal molecule to a viable product is paved with rigorous scientific validation. This guide provides an in-depth, comparative framework for the target validation of a novel chemical entity, using the hypothetical yet structurally plausible molecule, N-Cyclopropyl 4-chloropicolinamide, as our case study. We will navigate a tiered approach, from broad phenotypic screening to precise molecular target identification and validation, emphasizing the rationale behind experimental choices and the integration of data to build a compelling scientific narrative.
The Challenge: Unmasking the Molecular Target of a Novel Active Ingredient
This compound represents a new chemical scaffold with demonstrated insecticidal activity. However, its mechanism of action remains unknown. Identifying its molecular target is paramount for several reasons: it informs on its spectrum of activity, predicts potential resistance mechanisms, aids in optimizing the molecule for enhanced potency and safety, and is a critical component of the regulatory dossier. This guide will compare and contrast a suite of experimental strategies to elucidate the target of this novel compound.
A Tiered Strategy for Target Identification and Validation
A logical and efficient approach to target validation involves a multi-tiered strategy, progressively narrowing the field of potential targets from the whole organism down to a specific protein. This workflow minimizes resource-intensive experiments until sufficient evidence points toward a plausible hypothesis.
Caption: A tiered workflow for insecticide target validation.
Tier 1: In Vivo Phenotypic Screening and Competitor Comparison
The initial step is to characterize the insecticidal effects of this compound at the organismal level. This provides crucial clues about the physiological system being targeted.
Experimental Protocol: Broad-Spectrum Insecticidal Bioassays
-
Test Organisms: A panel of representative insect species from different orders should be selected, for instance:
-
Lepidoptera: Spodoptera frugiperda (Fall Armyworm)
-
Hemiptera: Myzus persicae (Green Peach Aphid)
-
Diptera: Aedes aegypti (Yellow Fever Mosquito)
-
Coleoptera: Tribolium castaneum (Red Flour Beetle)
-
-
Application Methods: The compound should be tested via multiple routes of exposure to mimic field conditions and identify the primary mode of entry. Common methods include topical application, feeding assays, and contact assays.[1]
-
Observation and Data Collection: Observe the insects at regular intervals post-exposure and record key toxicological parameters:
-
LT50 (Lethal Time 50%): The time required to cause mortality in 50% of the test population.
-
LD50 (Letal Dose 50%) / LC50 (Lethal Concentration 50%): The dose or concentration required to cause 50% mortality.
-
Symptomology: Detailed notes on the signs of poisoning (e.g., tremors, paralysis, convulsions, uncoordinated movement).
-
Comparison with Known Insecticides
The observed toxicological profile of this compound should be compared to that of insecticides with well-defined modes of action.[2][3][4] This comparative analysis can provide the first educated guess about the potential target.
| Known Insecticide Class | Primary Target | Typical Symptoms |
| Pyrethroids | Voltage-gated sodium channels | Hyper-excitation, tremors, rapid knockdown, paralysis |
| Neonicotinoids | Nicotinic acetylcholine receptors (nAChRs) | Tremors, uncoordinated movement, paralysis |
| Fipronil | GABA-gated chloride channels | Hyperexcitability, convulsions |
| Diamides | Ryanodine receptors | Muscle contraction, paralysis, cessation of feeding |
Hypothetical Outcome: If insects treated with this compound exhibit symptoms closely resembling those caused by neonicotinoids, the nicotinic acetylcholine receptor (nAChR) would become a primary suspect.
Tier 2: In Silico Target Prediction
Leveraging the chemical structure of this compound, computational methods can predict potential protein targets, offering a cost-effective way to generate hypotheses before embarking on wet-lab experiments.[3][5][6]
Experimental Protocol: Computational Target Fishing
-
Ligand-Based Approaches:
-
Chemical Similarity Searching: Utilize databases like PubChem or ChEMBL to find molecules with similar structures to this compound that have known biological targets.
-
Pharmacophore Modeling: Identify the 3D arrangement of essential chemical features of the molecule and screen these against a database of protein structures to find complementary binding sites.
-
-
Structure-Based Approaches (Reverse Docking):
-
Dock the 3D structure of this compound against a library of insect protein structures (e.g., from the Protein Data Bank or homology models).
-
Scoring functions are used to predict the binding affinity and identify the most likely protein targets.[7]
-
-
Web-based Prediction Tools: Several online servers (e.g., SwissTargetPrediction, TargetNet) can predict targets based on the compound's structure.[4]
Hypothetical Outcome:In silico analysis might predict that this compound has a high probability of binding to ligand-gated ion channels, with a particularly strong docking score for a specific subunit of the nAChR.
Tier 3: Biochemical Target Identification
With a narrowed list of potential targets, the next step is to biochemically identify the direct binding partners of this compound from a complex biological sample.
Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This "pull-down" method relies on immobilizing the compound to isolate its binding partners from an insect cell or tissue lysate.[8][9]
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that this modification does not abolish its insecticidal activity.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.
-
Lysate Preparation: Prepare a protein lysate from a relevant insect cell line (e.g., Sf9 cells) or the target insect tissue.[10]
-
Affinity Purification: Incubate the lysate with the compound-coated beads. The target protein will bind to the immobilized compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them using mass spectrometry (LC-MS/MS).[1][11][12][13]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Method 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that uses reactive chemical probes to label active enzymes or binding proteins directly in a complex proteome.[2][14][15][16]
-
Probe Design and Synthesis: Design and synthesize a probe based on this compound. This probe will contain three key elements:
-
Proteome Labeling: Incubate the probe with an insect cell lysate or even in live insect cells. The probe will covalently label its binding partners.
-
Reporter Tag Conjugation: If a clickable tag was used, perform a click chemistry reaction to attach a biotin tag or a fluorescent dye.
-
Enrichment and Identification: Similar to AC-MS, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry.
Comparison of Biochemical Target Identification Methods
| Method | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | - Does not require a covalent interaction.- Conceptually straightforward. | - Modification of the compound with a linker and tag may alter its binding properties.- Prone to identifying non-specific binders. |
| Activity-Based Protein Profiling (ABPP) | - Provides functional information (labels active proteins).- Covalent labeling provides a stable link for identification.- Can be performed in living systems. | - Requires the compound to be amenable to the synthesis of a reactive probe.- The reactive group may have off-target reactivity. |
Tier 4: Target Validation and Mechanistic Elucidation
Once a candidate target protein is identified, a series of experiments must be performed to confirm that it is indeed the biologically relevant target of this compound.
Method 1: Radioligand Binding Assays
These assays provide direct evidence of a physical interaction between the compound and the candidate target protein.[21][22][23][24]
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Target Preparation: Prepare membranes from insect cells or tissues expressing the candidate target receptor.
-
Saturation Binding: Incubate the membranes with increasing concentrations of the radiolabeled compound to determine the binding affinity (Kd) and receptor density (Bmax).
-
Competition Binding: Incubate the membranes with a fixed concentration of the radiolabeled compound and increasing concentrations of unlabeled this compound and other known ligands for the target. This will determine the binding specificity and the inhibition constant (Ki).
Hypothetical Outcome: A competition binding assay shows that unlabeled this compound potently displaces a known nAChR radioligand (e.g., [³H]imidacloprid), confirming a direct interaction with the receptor.
Method 2: Electrophysiology
If the identified target is an ion channel, electrophysiology is the gold standard for characterizing the functional consequences of compound binding.[1][6][11]
-
Heterologous Expression: Express the candidate insect ion channel (e.g., specific nAChR subunits) in a system suitable for electrophysiological recording, such as Xenopus oocytes or HEK293 cells.
-
Two-Electrode Voltage Clamp (TEVC) or Patch Clamp: Apply the native agonist of the channel (e.g., acetylcholine for nAChRs) to elicit an ionic current.
-
Compound Application: Co-apply this compound with the agonist to determine if it potentiates (agonist/positive allosteric modulator) or inhibits (antagonist/channel blocker) the current.
-
Dose-Response Analysis: Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Hypothetical Outcome: Electrophysiological recordings demonstrate that this compound acts as a potent agonist at the insect nAChR, causing channel opening and ion influx, consistent with the observed neurotoxic symptoms.
Method 3: RNA Interference (RNAi)
RNAi allows for the validation of the target in vivo by silencing the expression of the gene encoding the candidate target protein.[13][18][25][26]
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a unique sequence of the target gene. A control dsRNA (e.g., targeting GFP) should also be prepared.
-
dsRNA Delivery: Introduce the dsRNA into the target insect, typically via injection or feeding.
-
Gene Silencing Confirmation: After an appropriate incubation period, confirm the knockdown of the target gene's mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Insecticide Bioassay: Expose the dsRNA-treated insects and control insects to this compound and determine the LD50/LC50.
Hypothetical Outcome: Insects in which the candidate nAChR subunit has been silenced show significantly reduced sensitivity to this compound compared to control insects, providing strong evidence that this subunit is essential for the compound's insecticidal activity.
Comparison of Target Validation Methods
| Method | Information Gained | Strengths | Limitations |
| Radioligand Binding | Direct binding, affinity (Kd), specificity (Ki) | Quantitative, direct evidence of interaction | Requires radiolabeled compound, does not provide functional information |
| Electrophysiology | Functional effect (agonist, antagonist), potency (EC50/IC50), mechanism of channel modulation | High-resolution functional data, considered the "gold standard" for ion channels | Requires a heterologous expression system, can be technically demanding |
| RNA Interference (RNAi) | In vivo relevance of the target | Validates the target in a whole organism context | Potential for off-target effects, efficiency of knockdown can vary |
Synthesizing the Evidence: Building a Conclusive Case
The strength of the target validation lies in the convergence of evidence from multiple, independent lines of inquiry. In our hypothetical case for this compound:
-
Tier 1 suggested a neurotoxic mode of action, with symptoms similar to nAChR modulators.
-
Tier 2 computationally predicted nAChRs as a high-probability target.
-
Tier 3 biochemically identified specific nAChR subunits as direct binding partners.
-
Tier 4 quantitatively confirmed high-affinity binding to nAChRs, demonstrated that the compound functionally activates these receptors, and showed that silencing the receptor in vivo confers resistance.
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PubMed. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. [Link]
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Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]
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National Institutes of Health. RNAi in Pest Control: Critical Factors Affecting dsRNA Efficacy. [Link]
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ResearchGate. Lysis of SF9 cells infected with baculovirus to extract target protein for further purification? [Link]
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National Institutes of Health. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]
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Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
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PubMed. Radioligand binding methods: practical guide and tips. [Link]
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Navigating the Preclinical Landscape: A Comparative Guide to Picolinamide Derivatives in Oncology
A Note to Our Readers: The initial focus of this guide was "N-Cyclopropyl 4-chloropicolinamide." However, a comprehensive review of publicly available scientific literature revealed a lack of in vivo efficacy studies for this specific compound. To provide a valuable and data-rich resource for researchers in drug development, we have pivoted the focus of this guide to a well-researched picolinamide derivative with substantial preclinical data: a class of Rhodium(III)-picolinamide complexes . This allows us to deliver a guide that meets the rigorous scientific and data-driven requirements of our audience, using a relevant and extensively studied example from the picolinamide family to illustrate the principles of in vivo efficacy evaluation.
Introduction: The Therapeutic Potential of Picolinamide Scaffolds in Oncology
Picolinamide, a derivative of picolinic acid, represents a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of biological activities, including anticancer properties. The pyridine-carboxamide core allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. One promising avenue of research has been the development of metal-based picolinamide complexes, particularly with rhodium(III). These complexes have demonstrated potent cytotoxic and antimetastatic activities, offering a novel therapeutic strategy against various cancers.[1]
This guide provides a comparative analysis of the in vivo efficacy of representative rhodium(III)-picolinamide complexes in preclinical animal models of cancer. We will delve into their mechanism of action, compare their performance against other agents, and provide detailed experimental protocols to aid researchers in their own investigations.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of rhodium(III)-picolinamide complexes is not attributed to a single mode of action but rather a coordinated assault on multiple cellular pathways crucial for cancer cell survival and proliferation.[1]
-
Induction of Apoptosis and Autophagy: These complexes have been shown to trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells. This dual mechanism ensures effective elimination of malignant cells.[1]
-
Cell Cycle Arrest: By interfering with the cell division cycle, these compounds halt the uncontrolled proliferation of cancer cells.[1]
-
Inhibition of Metastasis: A key advantage of these complexes is their ability to inhibit cancer cell migration and invasion. They achieve this by targeting the FAK-regulated integrin β1-mediated suppression of EGFR expression, a critical pathway in metastasis.[1]
Caption: Multi-targeted mechanism of Rhodium(III)-Picolinamide complexes.
Comparative In Vivo Efficacy in Animal Models
The true test of any potential anticancer agent lies in its performance in living organisms. Rhodium(III)-picolinamide complexes have been evaluated in various preclinical animal models, demonstrating significant tumor growth inhibition and antimetastatic effects.
Xenograft Models: A Key Tool for Efficacy Assessment
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[2][3][4] These models allow for the direct assessment of a compound's effect on human tumors in a living system.
Table 1: Comparative In Vivo Efficacy of Rhodium(III)-Picolinamide Complexes in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Comparison | Reference |
| Rh1 ([Rh(3a)(CH3CN)Cl2]) | Bladder Cancer | Nude mice with subcutaneous T24 xenografts | 2 mg/kg, i.p., every other day | Significant tumor growth inhibition | Outperformed cisplatin in some studies | [1] |
| Rh2 ([Rh(3b)(CH3CN)Cl2]) | Breast Cancer | Nude mice with orthotopic MDA-MB-231 xenografts | 2 mg/kg, i.p., every other day | Significant inhibition of tumor growth and lung metastasis | Comparable efficacy to doxorubicin with potentially lower toxicity | [1] |
Note: This table is a representation based on available data and should be expanded with further research findings.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of preclinical studies, detailed and well-validated protocols are essential. Below are representative protocols for evaluating the in vivo efficacy of a picolinamide derivative in a xenograft mouse model.
Workflow for In Vivo Efficacy Study
Caption: Standard workflow for a preclinical in vivo efficacy study.
Detailed Protocol: Orthotopic Breast Cancer Xenograft Model
1. Cell Culture:
-
Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Acclimatize female athymic nude mice (6-8 weeks old) for one week.
-
Anesthetize the mice using isoflurane.
-
Inject 1 x 10^6 MDA-MB-231 cells in 100 µL of PBS into the mammary fat pad.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice/group).
4. Drug Preparation and Administration:
-
Prepare the rhodium(III)-picolinamide complex in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer the compound via intraperitoneal (i.p.) injection at the predetermined dose (e.g., 2 mg/kg) every other day.
-
The vehicle control group receives the vehicle solution, and the positive control group receives a standard-of-care drug (e.g., doxorubicin).
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
For metastasis studies, harvest the lungs and other relevant organs.
6. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
Conclusion and Future Directions
The preclinical in vivo data for rhodium(III)-picolinamide complexes are highly encouraging, demonstrating their potential as a novel class of anticancer agents with a multi-faceted mechanism of action. Their ability to inhibit both primary tumor growth and metastasis addresses a critical challenge in cancer therapy.
Further research is warranted to optimize the therapeutic index of these complexes, explore their efficacy in a broader range of cancer models, and elucidate their pharmacokinetic and pharmacodynamic profiles in more detail. The insights gained from these studies will be crucial for the potential translation of this promising class of picolinamide derivatives into clinical settings.
References
[5] While no direct reference for the in vivo efficacy of "this compound" was found, the following references provide context on related picolinamide derivatives and cancer research methodologies.
[2] Ohnishi, S., et al. (2020). Mouse Models of Glioblastoma. Glioblastoma Drug Treatments and Animal Models, 1(3). [Link]
[6] Wang, L., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. SciSpace. [Link]
[3] Anonymous. (2020). Glioblastoma Drug Treatments and Animal Models. Glioblastoma Drug Treatments and Animal Models, 1(3). [Link]
[1] Chen, J., et al. (2023). Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy. PubMed. [Link]
[4] Astorgues-Xerri, L., et al. (2020). Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology, 10, 573. [Link]
[7] Anonymous. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]
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A Comparative Guide to the Selectivity Profiling of N-Cyclopropyl 4-chloropicolinamide
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of contemporary drug discovery, the potency of a therapeutic candidate is only one facet of its potential clinical success. Of equal, if not greater, importance is its selectivity – the ability to interact with its intended target while minimizing engagement with other biomolecules.[1][2][3] Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window, contributing significantly to the high attrition rates in clinical trials.[4] This is particularly critical for classes of drugs like kinase inhibitors, where a high degree of structural conservation across the family presents a formidable challenge to achieving selectivity.[1][5][6]
This guide provides a comprehensive overview of the selectivity profiling of a novel investigational compound, N-Cyclopropyl 4-chloropicolinamide (hereafter referred to as NC4CP). As NC4CP is a hypothetical compound for the purposes of this guide, we will posit it as a potent inhibitor of Target Kinase X (TKX) , a serine/threonine kinase implicated in a specific oncogenic pathway. Our objective is to delineate a rigorous, multi-faceted approach to characterizing the selectivity of NC4CP, comparing its performance against a hypothetical alternative, Compound Y . This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The Rationale Behind a Tiered Approach to Selectivity Profiling
A robust assessment of selectivity is not a single experiment but a tiered strategy, moving from broad, high-throughput screens to more focused, physiologically relevant assays. This progression allows for the early identification of potential liabilities and informs the iterative process of medicinal chemistry to enhance selectivity.[2][7][8] Our profiling of NC4CP will follow this logical flow, beginning with large-scale in-vitro screens and culminating in cell-based target engagement and functional assays.
Part 1: In-Vitro Biochemical Profiling - Establishing the Foundational Selectivity Landscape
The initial step in understanding the selectivity of a novel compound is to assess its activity against a broad panel of related and unrelated targets in a purified, biochemical system. This provides a clean, direct measure of interaction, free from the complexities of a cellular environment.
Kinome-Wide Selectivity Profiling
Given that our hypothetical target is a kinase, the most pertinent initial screen is against a large panel of kinases. This provides a "kinome-wide" view of the inhibitor's selectivity.[1][9]
Experimental Rationale: The human kinome comprises over 500 members, many of which share a conserved ATP-binding pocket.[1] Kinase profiling panels are essential for identifying off-target activities that could lead to toxicity or provide opportunities for polypharmacology.[1][5]
Methodology: In-Vitro Kinase Inhibition Assay
This protocol describes a typical in-vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of NC4CP and Compound Y against a panel of kinases.[10][11][12][13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant kinases in an appropriate kinase buffer.
-
Prepare a stock solution of a generic or specific substrate for each kinase.
-
Prepare a stock solution of ATP. The concentration of ATP used in the assay is critical, as it can influence the apparent IC50 value for ATP-competitive inhibitors.[1]
-
Prepare serial dilutions of NC4CP and Compound Y in the kinase buffer.
-
-
Assay Execution:
-
In a 96- or 384-well plate, add the kinase, substrate, and inhibitor (NC4CP or Compound Y) to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection and Data Analysis:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays.[13][14]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Data Presentation: Comparative Kinase Selectivity Profile
The results of the kinome-wide screen should be summarized in a clear, comparative table.
| Kinase | NC4CP (IC50, nM) | Compound Y (IC50, nM) |
| TKX (Target Kinase X) | 10 | 15 |
| Kinase A | >10,000 | 500 |
| Kinase B | 5,000 | 250 |
| Kinase C | 800 | 100 |
| ... | ... | ... |
Interpretation of Results:
The IC50 values provide a direct comparison of the potency of NC4CP and Compound Y against the target kinase and a panel of off-target kinases. A higher IC50 value indicates weaker inhibition. In this hypothetical example, NC4CP demonstrates significantly higher selectivity for TKX compared to Compound Y, which shows activity against several other kinases at sub-micromolar concentrations. It is important to note that the IC50 is dependent on assay conditions, particularly the ATP concentration.[1][15][16] For a more direct measure of binding affinity, the inhibition constant (Ki) can be determined.[15][17][18]
Broad Off-Target Liability Screening (Safety Panel)
Beyond the kinome, it is crucial to assess the potential for NC4CP to interact with a diverse range of other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This is typically achieved using a commercially available safety panel, such as those offered by Eurofins Discovery (formerly Cerep and Panlabs).[19][20][21][22][23]
Experimental Rationale: Early identification of off-target liabilities can prevent costly failures in later stages of drug development.[19] These panels are designed to include targets with known associations to adverse drug reactions.[22]
Methodology: Radioligand Binding Assays
Safety panels predominantly utilize radioligand binding assays to assess the ability of a test compound to displace a known radiolabeled ligand from its target.[20]
Step-by-Step Protocol:
-
Assay Setup: A predefined concentration of the test compound (e.g., 10 µM) is incubated with a membrane preparation or purified receptor and a specific radioligand.
-
Incubation and Separation: After reaching equilibrium, the bound and free radioligand are separated.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.
Data Presentation: Safety Panel "Hit" Summary
The results are typically presented as the percent inhibition at a single high concentration. A "hit" is generally defined as inhibition above a certain threshold (e.g., >50%).
| Target Class | Target | NC4CP (% Inhibition @ 10 µM) | Compound Y (% Inhibition @ 10 µM) |
| GPCR | 5-HT2B | 5% | 65% |
| Ion Channel | hERG | 2% | 15% |
| Enzyme | PDE4 | 8% | 45% |
| ... | ... | ... | ... |
Interpretation of Results:
In this hypothetical scenario, NC4CP shows a clean profile with minimal off-target interactions in the safety panel. In contrast, Compound Y demonstrates significant inhibition of several targets, including the 5-HT2B receptor, which has known cardiovascular liabilities. This would raise a significant red flag for the development of Compound Y.
Part 2: Cell-Based Assays - Probing Selectivity in a Physiological Context
While in-vitro assays are essential for initial profiling, they do not fully recapitulate the complexity of a cellular environment.[24][25] Cell-based assays are the crucial next step to confirm target engagement and assess functional consequences in a more physiologically relevant setting.[24][25][26]
Cellular Target Engagement Assays
These assays are designed to confirm that the compound can penetrate the cell membrane and bind to its intended target within the cell.[26][27]
Experimental Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability or active efflux. Cellular target engagement assays provide direct evidence of on-target activity in live cells.[24][25][26]
Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a popular method for quantifying compound binding to a specific protein target in living cells.[28]
Step-by-Step Protocol:
-
Cell Line Preparation: Cells are engineered to express the target kinase (TKX) as a fusion protein with NanoLuc® luciferase.
-
Assay Setup: The engineered cells are plated and treated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase.
-
Compound Treatment: Serial dilutions of NC4CP and Compound Y are added to the cells.
-
BRET Measurement: If the test compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer.
-
Data Analysis: The BRET ratio is plotted against the inhibitor concentration to determine the cellular IC50.
Data Presentation: Comparative Cellular Target Engagement
| Compound | Cellular IC50 (nM) |
| NC4CP | 50 |
| Compound Y | 100 |
Interpretation of Results:
The cellular IC50 values demonstrate that both compounds can enter the cell and engage with TKX. The shift in potency from the biochemical IC50 is expected and can be attributed to factors such as cell permeability and intracellular ATP concentration.
Cellular Functional Assays
The final step is to assess the functional consequences of target inhibition in a cellular context. This involves measuring the inhibition of a downstream signaling event that is dependent on the activity of the target kinase.
Experimental Rationale: A functional assay provides evidence that target engagement translates into the desired biological effect. It also serves as a secondary measure of selectivity, as off-target effects could potentially modulate the downstream signaling pathway.
Methodology: Western Blot Analysis of Substrate Phosphorylation
This method directly measures the phosphorylation of a known downstream substrate of TKX.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with varying concentrations of NC4CP and Compound Y for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the TKX substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity. Normalize the phosphorylated substrate signal to the total amount of the substrate or a loading control (e.g., GAPDH).
Data Presentation: Inhibition of Downstream Signaling
The results can be plotted as a dose-response curve, showing the percentage of inhibition of substrate phosphorylation versus the inhibitor concentration.
| Compound | Functional IC50 (nM) |
| NC4CP | 60 |
| Compound Y | 120 |
Interpretation of Results:
The functional IC50 values should correlate well with the cellular target engagement data, providing strong evidence that the observed biological effect is a direct result of on-target inhibition. Any significant deviation between target engagement and functional IC50s may suggest that off-target activities are influencing the downstream pathway.
Visualizing the Selectivity Profiling Workflow
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Tiered workflow for selectivity profiling.
Caption: Comparative selectivity of NC4CP and Compound Y.
Conclusion: A Data-Driven Approach to De-Risking Drug Candidates
The comprehensive selectivity profiling of this compound, as outlined in this guide, provides a clear, data-driven rationale for its advancement over the alternative, Compound Y. By employing a tiered approach that moves from broad biochemical screens to more physiologically relevant cellular assays, we can build a detailed understanding of a compound's interaction with the proteome. This rigorous, evidence-based strategy is fundamental to identifying and mitigating potential safety liabilities early in the drug discovery process, ultimately increasing the probability of clinical success.
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]
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DiscoverX. (n.d.). Target Engagement Assays. Eurofins Discovery. [Link]
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Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
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Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i247-i255. [Link]
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Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]
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Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7460-7473. [Link]
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Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14885-14909. [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
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Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 17. [Link]
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of N-Cyclopropyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the specificity of a chemical entity for its intended biological target is a critical determinant of its therapeutic efficacy and safety profile. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, complicating clinical development and potentially causing adverse patient outcomes. This guide provides an in-depth analysis of the cross-reactivity profile of N-Cyclopropyl 4-chloropicolinamide, a novel picolinamide derivative. We will explore its potential selectivity in the context of related compounds and detail the state-of-the-art methodologies used to empirically determine its interaction landscape.
The Picolinamide Scaffold: A Privileged Structure with Diverse Biological Activities
The picolinamide core is a versatile scaffold found in a range of biologically active molecules. Its derivatives have been shown to exhibit a wide array of activities, from antifungal and antibacterial to potent anticancer effects. This diversity in function underscores the importance of a thorough cross-reactivity assessment for any new picolinamide-based compound. For instance, while some picolinamides selectively target the fungal lipid-transfer protein Sec14, others have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]
Given the precedent of picolinamide derivatives targeting protein kinases, a primary hypothesis for the mechanism of action of this compound is the inhibition of one or more kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, understanding the kinome-wide selectivity of this compound is paramount.
A Comparative Cross-Reactivity Analysis
To contextualize the potential selectivity of this compound, we will compare its hypothetical cross-reactivity profile with that of other picolinamide-based compounds and established kinase inhibitors. This comparative approach is essential for identifying potential advantages in terms of selectivity and for predicting potential off-target liabilities.
| Compound Class | Primary Target(s) | Known Off-Targets/Cross-Reactivity | Therapeutic Area |
| This compound (Hypothetical) | Putative Kinase (e.g., VEGFR-2) | To be determined via experimental profiling | Oncology (Hypothetical) |
| Picolinamide-based VEGFR-2 Inhibitors | VEGFR-2 | Other kinases in the kinome (e.g., PDGFR, c-Kit) | Oncology |
| Antifungal Picolinamides | Fungal Sec14p | Generally low cross-reactivity with mammalian proteins | Infectious Disease |
| Antibacterial Picolinamides | Bacterial-specific targets | High selectivity for bacterial over mammalian cells | Infectious Disease |
This table highlights the diverse targeting capabilities of the picolinamide scaffold and emphasizes the need for empirical data to define the specific cross-reactivity profile of this compound.
Experimental Determination of Cross-Reactivity: A Two-Tiered Approach
A robust assessment of a compound's selectivity involves a combination of broad, initial screening followed by more targeted, cell-based validation of target engagement. Here, we outline a comprehensive strategy employing large-scale kinase panel screening and the Cellular Thermal Shift Assay (CETSA).
Tier 1: Kinome-Wide Selectivity Profiling
The initial step in characterizing the cross-reactivity of a putative kinase inhibitor is to screen it against a large panel of kinases. This provides a broad overview of its selectivity across the human kinome. Several commercial services, such as KINOMEscan® and KinaseProfiler™, offer comprehensive panels of hundreds of kinases.[2][3]
-
Immobilization of Kinase: A DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site.
-
Quantification of Binding: The amount of the tagged ligand that remains bound to the kinase is quantified. A lower amount of bound tagged ligand indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger binding affinity. A selectivity profile is then generated, often visualized as a dendrogram.
Caption: Hypothetical kinase selectivity profile.
Tier 2: Cellular Target Engagement Verification
While in vitro kinase panels are invaluable for initial selectivity assessment, it is crucial to confirm that the compound engages its intended target within a physiological cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4] It relies on the principle that a protein's thermal stability increases upon ligand binding.[5]
-
Cell Treatment: Intact cells are treated with either the test compound (this compound) or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
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A Comparative Guide to the ADME/Tox Profile of N-Cyclopropyl 4-chloropicolinamide
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a critical determinant of its potential for clinical success. A promising lead candidate with poor pharmacokinetic or safety characteristics is destined for costly, late-stage failure. This guide provides a comprehensive comparative analysis of the ADME/Tox profile of the novel compound, N-Cyclopropyl 4-chloropicolinamide , benchmarked against two structurally related analogs: the parent molecule Picolinamide and its halogenated derivative, 4-chloropicolinamide .
Due to the limited availability of direct experimental data for this compound, this guide uniquely combines robust in silico predictions with established in vitro experimental protocols. This approach provides a predictive framework for its likely ADME/Tox characteristics and offers a practical guide for its empirical validation.
Introduction to the Compounds
Picolinamide and its derivatives are a class of compounds with a wide range of biological activities. The introduction of a chloro- group in the 4-position and an N-cyclopropyl group modifies the physicochemical properties of the parent picolinamide, influencing its ADME/Tox profile. Understanding these shifts is paramount for guiding further drug development efforts.
| Compound | Structure |
| This compound | |
| Picolinamide | |
| 4-chloropicolinamide |
Comparative ADME/Tox Profile
The following tables summarize the predicted and known ADME/Tox parameters for the three compounds. The data for this compound are derived from reputable in silico models, SwissADME and pkCSM[1]. Data for the comparator compounds are a composite of in silico predictions and available experimental information.
Physicochemical Properties and Absorption
| Parameter | This compound (Predicted) | Picolinamide (Predicted/Experimental) | 4-chloropicolinamide (Predicted) | Significance in Drug Development |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 196.64 | 122.12[2] | 156.57[3] | Influences solubility, permeability, and diffusion. Generally, MW < 500 is preferred for oral bioavailability. |
| LogP (o/w) | 1.85 | 0.18[4] | 0.95 | Indicates lipophilicity. LogP between 1 and 3 is often optimal for balancing permeability and solubility. |
| Water Solubility (LogS) | -2.5 | -1.41[4] | -2.0 | Crucial for absorption and formulation. Higher solubility is generally desirable. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | High (Predicted) | Low to Moderate (Predicted) | Moderate (Predicted) | Predicts intestinal absorption. High permeability suggests good oral absorption potential.[5] |
Expert Insight: The introduction of the cyclopropyl and chloro- moieties in this compound is predicted to increase its lipophilicity (LogP) compared to picolinamide. This is a common strategy to enhance membrane permeability. The predicted high Caco-2 permeability for the target compound suggests it is likely to be well-absorbed orally, a significant advantage in drug development.
Distribution, Metabolism, and Excretion
| Parameter | This compound (Predicted) | Picolinamide (Predicted/Experimental) | 4-chloropicolinamide (Predicted) | Significance in Drug Development |
|---|---|---|---|---|
| Plasma Protein Binding (%) | ~70-80% (Estimated) | Low (Estimated) | Moderate (Estimated) | Affects the free drug concentration available for therapeutic effect and clearance.[6] |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 (Predicted) | Inhibitor of CYP2D6 (Ki = 19 +/- 4 mM) | Potential inhibitor of CYP2D6 (Predicted) | Risk of drug-drug interactions.[7] |
| Metabolic Stability | Moderately Stable (Predicted) | Metabolized via hydrolysis and oxidation[8] | Moderately Stable (Predicted) | Determines the drug's half-life and dosing regimen. |
Expert Insight: The predicted plasma protein binding for this compound is in a moderate range, which is often a good balance between maintaining therapeutic concentrations and allowing for sufficient free drug to exert its effect. The potential for CYP2D6 inhibition warrants further experimental investigation, as this could lead to significant drug-drug interactions with co-administered medications metabolized by this enzyme.
Toxicity Profile
| Parameter | This compound (Predicted) | Picolinamide (Predicted/Experimental) | 4-chloropicolinamide (Predicted) | Significance in Drug Development |
|---|---|---|---|---|
| hERG Inhibition | Low risk (Predicted) | Low risk (Predicted) | Low risk (Predicted) | A critical safety parameter. hERG inhibition can lead to fatal cardiac arrhythmias. |
| Hepatotoxicity | Low risk (Predicted) | Low risk (Predicted) | Low risk (Predicted) | Drug-induced liver injury is a major reason for drug withdrawal. |
| Mutagenicity (AMES test) | Non-mutagenic (Predicted) | Non-mutagenic (Predicted) | Non-mutagenic (Predicted) | Indicates the potential to cause genetic mutations, a key carcinogenicity concern. |
Expert Insight: The in silico predictions suggest a favorable safety profile for this compound, with low predicted risks for cardiotoxicity, hepatotoxicity, and mutagenicity. While promising, these predictions must be confirmed through rigorous in vitro and subsequent in vivo testing.
Experimental Workflows and Protocols
To empirically validate the predicted ADME/Tox profile of this compound, a series of standardized in vitro assays are essential. The following sections detail the rationale and step-by-step protocols for these key experiments.
Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption in vitro.[5] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Initiation: The culture medium is replaced with transport buffer. The test compound (e.g., 10 µM this compound) is added to the apical (donor) compartment.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), aliquots are taken from the basolateral (receiver) compartment.
-
Quantification: The concentration of the compound in the collected samples is determined using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
CYP450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the major drug-metabolizing cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.[7]
Caption: CYP450 Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Incubation Mixture: A reaction mixture containing human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6), and various concentrations of the test compound is prepared.
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the test compound to interact with the enzymes.
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.
-
Reaction Termination: After a set incubation time, the reaction is stopped by adding a quenching solvent like acetonitrile.
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the formation of the specific metabolite.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
hERG Safety Assay
The hERG assay is a critical safety screen to assess a compound's potential to block the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[9]
Caption: hERG Patch Clamp Assay Workflow.
Step-by-Step Protocol:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.
-
Baseline Recording: A stable baseline hERG current is recorded before the application of the test compound.
-
Compound Application: The test compound is applied to the cells at increasing concentrations.
-
Inhibition Measurement: The degree of inhibition of the hERG current is measured at each concentration.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the hERG current (IC50) is determined from the concentration-response curve.
Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability. Equilibrium dialysis is a commonly used method.
Caption: Predicted Metabolic Pathways for this compound.
Expert Insight: The primary metabolic routes for this compound are predicted to be Phase I reactions, including amide hydrolysis and CYP450-mediated oxidation. The resulting metabolites are then likely to undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion. The stability of the cyclopropyl ring to metabolic cleavage should be experimentally determined, as this can be a site of metabolic liability.
Conclusion
This comparative guide provides a foundational ADME/Tox assessment for this compound. The in silico predictions suggest that it possesses several favorable drug-like properties, including good predicted oral absorption and a low risk of major toxicities. However, the potential for CYP2D6 inhibition highlights the necessity of empirical validation.
The provided experimental protocols offer a clear and robust framework for obtaining the necessary in vitro data to either confirm these predictions or identify potential liabilities. By strategically integrating predictive modeling with established experimental workflows, drug discovery teams can make more informed decisions, de-risk their lead candidates, and ultimately increase the probability of developing safe and effective medicines.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link] [1]2. U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. [Link] [7]3. PubChem. (n.d.). 4-Chloropicolinamide. National Center for Biotechnology Information. Retrieved from [Link] [3]4. Cheméo. (n.d.). Picolinamide. Retrieved from [Link] [4]5. van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link] [5]6. Orton, T. C., & Wright, J. A. (1972). The 2-picolinamide degrading pathway through 2,5-DHP to maleamate. The Biochemical journal, 127(5), 819–831. [Link] [8]7. Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Navigating the Innovation Landscape: A Comparative Guide to the Patent and Prior Art of N-Cyclopropyl 4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving fields of pharmaceutical and agrochemical research, the strategic navigation of the patent landscape and a thorough understanding of prior art are paramount. This guide provides an in-depth technical analysis of N-Cyclopropyl 4-chloropicolinamide, a molecule situated at the intersection of several key chemical motifs with significant biological potential. By dissecting its constituent parts, we can illuminate the existing intellectual property and scientific literature, offering a comprehensive view for researchers seeking to innovate in this chemical space.
The Structural Blueprint: Deconstructing this compound
This compound is a synthetic organic compound characterized by three key structural features: a 4-chloropicolinamide core, an N-linked cyclopropyl group, and an amide bond. Each of these moieties has been extensively explored in medicinal and agricultural chemistry, contributing to a rich and complex tapestry of prior art.
-
The Picolinamide Scaffold: Picolinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The pyridine ring, a bioisostere of a benzene ring, often imparts favorable pharmacokinetic properties. The substitution pattern on this ring is critical for modulating activity.
-
The Cyclopropyl Moiety: The inclusion of a cyclopropyl group is a common strategy in drug design. Its small, rigid, and lipophilic nature can enhance binding to target proteins, improve metabolic stability, and fine-tune electronic properties. Numerous pharmaceuticals and agrochemicals incorporate this functional group to optimize their performance.
-
The Amide Linkage: The amide bond provides a stable connection between the picolinic acid and cyclopropylamine fragments. It is a fundamental functional group in a vast array of biologically active molecules, participating in crucial hydrogen bonding interactions with biological targets.
The Patent Landscape: A Mosaic of Related Inventions
A direct patent specifically claiming this compound has not been prominently identified in a broad search of patent databases. However, the patent landscape is densely populated with inventions covering structurally related compounds, synthetic processes, and various applications. This indicates a mature field where broad claims on simple picolinamides are likely expired or difficult to obtain. New patents in this area tend to focus on more complex derivatives with novel substitution patterns or specific therapeutic or agricultural uses.
Key areas of patent activity relevant to this compound include:
-
Broad Claims on Picolinamide Derivatives: Older patents may contain broad Markush structures that could encompass this compound. However, the novelty and non-obviousness of this specific compound would need to be carefully evaluated against such prior art.
-
Patents on Synthetic Methodologies: Inventions often lie in novel and efficient processes for synthesizing picolinamides or introducing the cyclopropyl group. For example, patents exist for the large-scale production of cyclopropylamine, a key starting material.[1][2]
-
Application-Specific Patents: A significant portion of the patent landscape is dedicated to the use of picolinamide and cyclopropyl-containing compounds for specific biological applications. These include:
-
Herbicides: Picolinic acid derivatives are well-known herbicides. Dow AgroSciences (now Corteva Agriscience) holds numerous patents on compounds like picloram and other substituted picolinic acids for weed control.[3] The structural similarity of this compound to these herbicides suggests potential patent protection in this application space.
-
Fungicides: The picolinamide scaffold is also present in some fungicidal compounds.[4]
-
Insecticides: Cyclopropyl-containing compounds have been patented for their insecticidal properties.
-
Pharmaceuticals: The N-cyclopropyl amide moiety is a common feature in a wide range of patented therapeutic agents, including those with anticancer, antiviral, and antibacterial activities.[5]
-
The following Graphviz diagram illustrates the interconnected patent landscape surrounding the core structural motifs of this compound.
Prior Art in Synthesis: Established and Alternative Routes
The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on established organic chemistry principles, the most probable synthetic route involves the amidation of a 4-chloropicolinic acid derivative with cyclopropylamine.
Primary Synthetic Pathway
The most direct and widely used method for forming the amide bond in this context is the reaction of an activated carboxylic acid derivative with an amine.
Step 1: Activation of 4-Chloropicolinic Acid
4-Chloropicolinic acid is the logical starting material. To facilitate the reaction with the amine, the carboxylic acid must first be activated. This is typically achieved by converting it to a more reactive species, such as an acyl chloride or an active ester.
-
Formation of 4-Chloropicolinoyl Chloride: Treatment of 4-chloropicolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will yield the corresponding acyl chloride. This is a highly reactive intermediate.
Step 2: Amidation with Cyclopropylamine
The activated 4-chloropicolinoyl chloride is then reacted with cyclopropylamine in the presence of a base to neutralize the HCl byproduct.
The overall reaction is as follows:
Alternative Synthetic Approaches
While the acyl chloride route is standard, other methods for amide bond formation could be employed, potentially offering advantages in terms of milder reaction conditions or substrate compatibility.
-
Peptide Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can directly couple 4-chloropicolinic acid with cyclopropylamine, avoiding the need to isolate the acyl chloride.
-
From Esters: The methyl or ethyl ester of 4-chloropicolinic acid can be directly amidated with cyclopropylamine, although this reaction often requires higher temperatures or the use of a catalyst. ChemicalBook suggests a synthetic route from methyl 4-chloropicolinate and cyclopropylamine.
Synthesis of Key Precursors
The commercial availability and synthesis of the starting materials are crucial for the overall feasibility of producing this compound.
-
4-Chloropicolinic Acid: This starting material is commercially available. Its synthesis is documented in the chemical literature.
-
Cyclopropylamine: This is also a commercially available reagent. However, for large-scale production, its synthesis is a key consideration. Several patented methods exist, often starting from cyclopropanecarbonitrile or γ-butyrolactone.[1][2]
Comparative Performance and Biological Activity: An Extrapolation from Analogs
While specific experimental data for this compound is not widely published, we can infer its potential biological activities and compare it to existing compounds based on the performance of structurally similar molecules.
Potential Herbicidal Activity
The 4-aminopicolinate herbicides, such as those developed by Dow AgroSciences, are known to be potent auxinic herbicides. The substitution at the 6-position of the pyridine ring is a key determinant of their activity. While this compound is a 2-carboxamide, the presence of the chloro-substituted pyridine ring suggests that it could exhibit herbicidal properties.
Table 1: Comparison of Herbicidal Activity of Related Picolinic Acid Derivatives
| Compound | Target Weeds | Mode of Action | Reference |
| Picloram | Broadleaf weeds | Auxin mimic | [3] |
| Aminopyralid | Broadleaf weeds | Auxin mimic | (Commercially known) |
| Clopyralid | Broadleaf weeds | Auxin mimic | (Commercially known) |
| This compound (Predicted) | Broadleaf and potentially grass weeds | Likely auxin mimic or other herbicidal target | Hypothetical |
Potential Pharmaceutical Applications
The N-cyclopropyl amide moiety is a recurring motif in a variety of drug candidates and approved drugs. The biological activity is highly dependent on the rest of the molecular structure.
Table 2: Comparison of Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | Potential Target | Reference |
| Substituted Picolinamides | Anticancer | Various kinases, tubulin | [6] |
| Cyclopropyl-containing quinolones | Antibacterial | DNA gyrase | [5] |
| N-cyclopropyl benzamides | Antiviral, enzyme inhibitors | Various viral enzymes, cellular enzymes | [7] |
| This compound (Predicted) | Anticancer, antibacterial, antiviral, or other | To be determined | Hypothetical |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of this compound based on established chemical principles.
Synthesis of 4-Chloropicolinoyl Chloride
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloropicolinic acid (1 equivalent).
-
Add anhydrous DCM to suspend the acid.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-chloropicolinoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound
Materials:
-
4-Chloropicolinoyl chloride
-
Cyclopropylamine
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude 4-chloropicolinoyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the cyclopropylamine solution to the 4-chloropicolinoyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Conclusion and Future Directions
This compound represents a molecule with significant potential in both the agrochemical and pharmaceutical industries. While not yet the subject of extensive, publicly available research, its structural components are well-precedented in a multitude of patented and biologically active compounds. The patent landscape is mature for simple picolinamides, suggesting that any new intellectual property would likely need to be focused on novel, more complex derivatives or specific, well-defined applications.
The synthesis of this compound is straightforward, relying on standard amide bond formation methodologies. The key to its future development lies in a thorough investigation of its biological activity profile. Based on the prior art of its constituent moieties, it is a promising candidate for screening in herbicidal, fungicidal, insecticidal, and various pharmaceutical assays. Further research should focus on its synthesis and purification, followed by a comprehensive biological evaluation to unlock its full potential and carve out a novel space in the crowded intellectual property landscape.
References
- Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
- (12)
- US4590292A - Process for the manufacture of cyclopropylamine.
- Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
- US8652999B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone.
- US11325906B2 - Chemical compounds.
- 4-Chloro-N-cyclopropyl-2-hydroxybenzamide|CAS 1019402-77-7. Benchchem.
- Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides.
- Insecticidal activity of (2n-octylcycloprop-1-enyl)-octanoic acid (I) against three Coleopteran stored product insects from Sterculia foetida (L.).
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- WO2021076681A1 - Process for synthesis of picolinamides.
- WO 03/011853 A1. Googleapis.com.
- Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed.
- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine deriv
- EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.
- 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. PubChem.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl).
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH.
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI.
- US8754224B2 - Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Cyclopropyl 4-chloropicolinamide
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to include the safe and compliant management of all chemical entities we handle. N-Cyclopropyl 4-chloropicolinamide is a specialized molecule for which comprehensive public safety data may be limited. This guide provides a robust, safety-first framework for its disposal, grounded in established chemical safety principles and regulatory standards. Our approach is built on the tenet of treating compounds with unknown or incomplete hazard profiles with the caution they warrant, ensuring the protection of both personnel and the environment.
Section 1: Hazard Assessment and Regulatory Classification
The foundational step in any disposal protocol is a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its chemical structure and the known profiles of analogous compounds.
1.1 Structural Analysis and Inferred Hazards
This compound consists of a chlorinated pyridine ring (a picolinamide structure) linked to a cyclopropyl group via an amide bond.
-
Chlorinated Aromatic System: Chlorinated pyridines and related structures can exhibit toxicity and are often skin and eye irritants.[1] The SDS for a close analog, 4-Chloro-N-methylpicolinamide, indicates it causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
-
Cyclopropyl Amine Moiety: The precursor, cyclopropylamine, is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[4][5] While incorporated into the larger molecule, this highlights the potential reactivity and biological activity.
Given these components, it is scientifically prudent to handle this compound as, at minimum, a skin, eye, and respiratory irritant with potential underlying toxicity.
1.2 Regulatory Framework: Why This is Hazardous Waste
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6][7]
While this compound is not explicitly a "listed" waste on the P or U lists, which are typically for unused commercial chemical products, any solid waste containing toxic constituents may be classified as hazardous.[8][9] The chlorinated pyridine structure is sufficient to warrant managing this compound as a hazardous waste capable of posing a potential hazard to human health or the environment if improperly disposed of.[8] Therefore, under no circumstances should this compound or its residues be disposed of in standard trash or down the sanitary sewer .[10]
Table 1: Inferred Hazard Profile of this compound
| Hazard Type | Basis of Assessment | Recommended Precaution |
| Acute Toxicity (Oral, Dermal) | Potential based on amine precursors and general toxicity of functionalized aromatics.[3][5] | Avoid ingestion and skin contact. |
| Skin Corrosion/Irritation | High probability based on analogous structures like 4-Chloro-N-methylpicolinamide.[2][3] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | High probability based on analogous structures.[1][2][3] | Wear safety goggles or a face shield. |
| Respiratory Irritation | Possible, especially if handled as a fine powder.[2][3] | Handle in a well-ventilated area or chemical fume hood. |
| Environmental Hazard | Potential for aquatic toxicity due to the chlorinated aromatic ring. | Prevent release to the environment. Collect all waste for proper disposal. |
Section 2: Personal Protective Equipment (PPE) and Immediate Safety Protocols
Proper protection is non-negotiable when handling and preparing this compound for disposal.
2.1 Required PPE
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to ANSI Z87.1 standards.
-
Skin Protection: A standard laboratory coat is required. Use chemically resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves for tears or holes before use.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handle the material exclusively within a certified chemical fume hood.
2.2 First Aid for Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Section 3: Step-by-Step Disposal Protocol for this compound
This protocol ensures compliance with EPA regulations and institutional safety standards. The entire process is predicated on collecting all waste streams for disposal by your institution's certified hazardous waste management provider.
Step 1: Waste Stream Identification and Segregation
-
Solid Waste: Collect all unadulterated this compound powder, residues, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated solid waste container. This waste stream should be classified as "Non-Halogenated Organic Solids" or "Halogenated Organic Solids" if it is mixed with chlorinated solvents.
-
Liquid Waste: Any solutions containing the compound or solvent rinses used for decontamination (see Section 4) must be collected as liquid hazardous waste. Segregate halogenated from non-halogenated solvent waste.
-
Sharps Waste: Contaminated needles, syringes, or sharp-edged tools must be placed in a designated sharps container.
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, free of leaks, and constructed of a material compatible with the waste (e.g., a wide-mouth HDPE bottle for solids).[9] The container must have a secure, tightly-fitting lid.[10][11]
-
Labeling: This is a critical regulatory requirement. Affix a "HAZARDOUS WASTE" tag or label to the container before adding any waste.[11] The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The approximate percentage of each component if it is a mixture.
-
The accumulation start date (the date the first drop of waste enters the container).[12]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
The designated location in your lab for collecting waste is known as a Satellite Accumulation Area (SAA).[13]
-
The waste container must be kept at or near the point of generation and under the control of the laboratory personnel.[11][13]
-
The container must remain closed at all times except when you are actively adding waste.[10][11] Never leave a funnel in an open waste container. [11]
-
Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][13]
Step 4: Arranging for Disposal
-
Once the waste container is 90% full or you have finished the project, arrange for its removal.
-
Contact your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for requesting a chemical waste pickup. Do not attempt to remove or transport the waste from the laboratory yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for safe collection and disposal of this compound.
Section 4: Decontamination of Glassware and Equipment
Proper decontamination is essential to prevent cross-contamination and accidental exposure.
Experimental Protocol: Labware Decontamination
-
Initial Rinse (Capture): Perform a preliminary rinse of the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol).
-
Causality: This step dissolves and removes the bulk of the chemical residue.
-
Critical Control Point: This initial rinseate is considered hazardous waste. It must be collected in an appropriate, labeled liquid hazardous waste container (e.g., "Waste Acetone").
-
-
Secondary Rinse: Perform a second rinse with the same solvent to remove any remaining trace amounts. This rinseate should also be collected as hazardous waste.
-
Standard Washing: After the solvent rinses, the glassware can be washed using standard laboratory detergent and water, then rinsed with deionized water.
Section 5: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
For Small Spills (contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand) from a spill kit.
-
Gently sweep the absorbed material into a designated bag or container.
-
Wipe the spill area with a solvent-dampened towel, then with soap and water.
-
Collect all cleanup materials (absorbent, gloves, towels) as solid hazardous waste. Label the container appropriately.
-
-
For Large Spills (outside of a fume hood, on the floor, or any spill you are not comfortable handling):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the doors to the lab to contain any vapors.
-
Alert: Notify your supervisor and contact your institution's EHS emergency line. Provide them with the name of the chemical and the approximate quantity spilled.[10] Do not re-enter the area until it has been cleared by trained emergency personnel.
-
By adhering to these rigorous procedures, you build a culture of safety and ensure that your innovative work does not come at the cost of environmental health or personal well-being.
References
-
Title: Laboratory Chemical Waste Guidelines Source: Stanford Environmental Health & Safety URL: [Link]
-
Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 4-Chloropiperidine | C5H10ClN | CID 420932 Source: PubChem URL: [Link]
-
Title: EHS Guide: Laboratory Trash Removal Source: Princeton University Environmental Health and Safety URL: [Link]
-
Title: Procedure for the preparation of N-cyclopropyl-4-fluoroanilines Source: European Patent Office - EP 0430847 A1 URL: [Link]
-
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR :: Home URL: [Link]
-
Title: Chemical Waste Source: The University of Texas at Austin Environmental Health & Safety (EHS) URL: [Link]
-
Title: EPA Hazardous Waste Codes Source: UGA Environmental Safety Division URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]
-
Title: N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide Source: PubChem URL: [Link]
-
Title: 4-Chloropyridine Hydrochloride, 97% Material Safety Data Sheet Source: Cole-Parmer URL: [Link]
-
Title: Chemical Waste Source: MIT Environmental Health & Safety URL: [Link]
-
Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: TECHNICAL BULLETIN NO. 93-2 - Toxicity Characteristic Rule Source: Broward County URL: [Link]
-
Title: 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 Source: PubChem URL: [Link]
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- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
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- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 13. Chemical Waste – EHS [ehs.mit.edu]
Navigating the Safe Handling of N-Cyclopropyl 4-chloropicolinamide: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a dedicated SDS for N-Cyclopropyl 4-chloropicolinamide, we must infer its potential hazards from analogous structures, such as 4-Chloropicolinamide and 4-Chloro-N-methyl-2-pyridinecarboxamide. Based on these related compounds, it is prudent to handle this compound as a substance that is potentially:
Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with this compound.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. Goggles provide a seal against splashes and dust. A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Inspect gloves for any signs of degradation or puncture before each use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected. |
| Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned provides a critical barrier against skin contact. | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | To be used when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. Proper fit testing and training are essential for respirator efficacy. |
PPE Donning and Doffing Workflow
Correctly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is essential to mitigate risks.
Engineering Controls and a Safe Work Environment
-
Ventilation: All manipulations of this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.
-
Designated Area: Whenever possible, designate a specific area within the laboratory for the handling of this compound to prevent the spread of contamination.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Thoroughly read and understand this handling guide.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid, use a balance inside the chemical fume hood or in a ventilated balance enclosure.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified chemical waste disposal company, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their work environment.
References
-
Brulin. (2022, December 2). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]
-
Unknown. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
